molecular formula C8H8F3NO2 B578471 (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol CAS No. 1227581-36-3

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B578471
CAS No.: 1227581-36-3
M. Wt: 207.152
InChI Key: LJXHXJFJZDJWFX-UHFFFAOYSA-N
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Description

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C8H8F3NO2 and its molecular weight is 207.152. The purity is usually 95%.
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Properties

IUPAC Name

[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-6(3-12-7)8(9,10)11/h2-3,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXHXJFJZDJWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856527
Record name [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-36-3
Record name [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol, a valuable building block in modern medicinal chemistry. The strategic incorporation of both a trifluoromethyl group and a pyridylmethanol moiety offers a unique combination of physicochemical properties beneficial for drug discovery programs.[1][2][3] This document details the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols, aimed at researchers, scientists, and professionals in drug development. The presented methodology is designed to be both scalable and reproducible, ensuring its practical application in a laboratory setting.

Introduction: The Significance of Trifluoromethyl-Substituted Pyridylmethanols

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, owing to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the therapeutic potential of a molecule by improving its metabolic stability, increasing its lipophilicity for better membrane permeability, and modulating its binding affinity to biological targets.[3][4] Consequently, trifluoromethylpyridines have emerged as crucial intermediates in the development of novel therapeutic agents.[1][2]

The target molecule, this compound, combines these advantageous features with a reactive hydroxymethyl group at the 3-position of the pyridine ring. This functional handle allows for further molecular elaboration, making it a highly versatile synthon for the construction of complex drug candidates. Its structural motifs are of significant interest in the exploration of new treatments for a range of diseases.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through a logical retrosynthetic disconnection. The primary strategy detailed in this guide commences with the commercially available and relatively inexpensive starting material, 2-chloro-5-(trifluoromethyl)pyridine. The synthesis is designed as a three-step sequence:

  • Nucleophilic Aromatic Substitution: The initial step involves the displacement of the chloro group at the 2-position with a methoxy group. This is a crucial transformation to install one of the key functionalities of the target molecule.

  • Directed Ortho-Metalation and Formylation: With the methoxy group in place, a directed ortho-metalation strategy is employed to selectively introduce a formyl group at the 3-position. The methoxy group acts as a directing group, facilitating lithiation at the adjacent C-3 position. Subsequent quenching with an appropriate electrophile, such as N,N-dimethylformamide (DMF), yields the corresponding aldehyde.

  • Reduction of the Aldehyde: The final step is the chemoselective reduction of the newly introduced formyl group to the desired hydroxymethyl functionality, yielding the target compound.

This strategic approach offers excellent control over regioselectivity and employs well-established and reliable chemical transformations.

Synthetic Pathway A 2-Chloro-5-(trifluoromethyl)pyridine B 2-Methoxy-5-(trifluoromethyl)pyridine A->B  1. Nucleophilic      Substitution C 2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde B->C  2. Directed Ortho-Metalation      & Formylation D This compound C->D  3. Reduction

Figure 1: A diagram illustrating the synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine

The conversion of 2-chloro-5-(trifluoromethyl)pyridine to its methoxy analog is efficiently achieved via a nucleophilic aromatic substitution reaction using sodium methoxide.

Protocol:

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-methoxy-5-(trifluoromethyl)pyridine as a pure compound.

Step 2: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde

This step utilizes a directed ortho-metalation approach, where the methoxy group directs the deprotonation to the C-3 position, followed by formylation.[5][6][7][8]

Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • To this solution, slowly add a solution of 2-methoxy-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF) (2.0 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde.

Step 3: Synthesis of this compound

The final step involves the reduction of the aldehyde to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride.[9][10]

Protocol:

  • Dissolve 2-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Analytical Data
2-Methoxy-5-(trifluoromethyl)pyridine C7H6F3NO177.1285-95¹H NMR, ¹³C NMR, MS
2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde C8H6F3NO2205.1360-75¹H NMR, ¹³C NMR, MS, IR
This compound C8H8F3NO2207.1590-98¹H NMR, ¹³C NMR, MS, HRMS

Conclusion

This guide has outlined a reliable and efficient three-step synthesis of this compound from the readily accessible starting material, 2-chloro-5-(trifluoromethyl)pyridine. The described protocols are based on well-established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. The strategic use of nucleophilic aromatic substitution, directed ortho-metalation, and selective reduction provides a high-yielding and scalable route to this valuable building block. The availability of this synthetic methodology will undoubtedly facilitate further exploration of trifluoromethyl-substituted pyridylmethanols in the pursuit of novel therapeutic agents.

References

  • Fallis, A. G.; Snieckus, V. The Directed Ortho Metalation Reaction. A Review. Can. J. Chem.1984, 62 (12), 2575-2590.
  • Periasamy, M.; Thirumalaikumar, M. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. J. Organomet. Chem.2000, 609 (1-2), 137-151.
  • Queguiner, G.; Marsais, F.; Snieckus, V.; Epsztajn, J. The Directed Ortho Metalation of Pyridine and its Derivatives. Adv. Heterocycl. Chem.1991, 52, 187-304.
  • Comins, D. L.; Joseph, S. P. Ortho Lithiation of 2-, 3-, and 4-Methoxypyridines. Tetrahedron Lett.1986, 27 (39), 4837-4840.
  • Gribble, G. W.; Saulnier, M. G. Directed Lithiation of Methoxypyridines. Tetrahedron Lett.1980, 21 (42), 4137-4140.
  • Marsais, F.; Quéguiner, G. Directed lithiation of π-deficient N-heteroaromatics. Part 1: The pyridine series. Tetrahedron1983, 39 (12), 2009-2021.
  • Tsukamoto, M.; Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2021 , 46 (3), 294–308. [Link]

  • Organic Chemistry Portal. Formylation. [Link]

  • Organic Chemistry Portal. Sodium Borohydride. [Link]

  • Tsukamoto, M.; Nakamura, T. Trifluoromethylpyridine: Its chemistry and applications. Research Outreach2023 , 138, 124-127. [Link]

  • El-Ghanam, A. M. Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES2015 , 91 (3), 479-510. [Link]

  • Aladdin. [2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol. [Link]

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  • Di Micco, S.; et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2024 , 29(13), 3009. [Link]

  • European Patent Office. Preparation of (trifluoromethyl)pyridines. EP 0110690 A1. [Link]

  • European Patent Office. METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. EP 4105202 B1. [Link]

  • Google Patents. Preparation of 2-chloro-5-trifluoromethylpyridine. EP0013474B1.
  • MDPI. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules2020 , 25(1), 123. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2024 , 29(13), 3009. [Link]

  • National Center for Biotechnology Information. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? J. Org. Chem.2003 , 68(6), 2243-2247. [Link]

  • Oriental Journal of Chemistry. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. [Link]

  • Royal Society of Chemistry. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Chem. Sci., 2018 , 9, 594-599. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Royal Society of Chemistry. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New J. Chem., 2016 , 40, 9014-9018. [Link]

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Sources

An In-depth Technical Guide to (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this functional group is appended to a pyridine scaffold—a privileged heterocycle in numerous approved drugs—it gives rise to a class of building blocks with significant potential in drug discovery. This guide focuses on a specific and increasingly important member of this class: (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol. Its unique substitution pattern makes it a valuable intermediate, especially in the burgeoning field of targeted protein degradation.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and applications of this compound, with a particular focus on its role as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Table of Contents

  • Chemical and Physical Properties

  • Synthesis and Purification

  • Spectroscopic Characterization

  • Applications in Drug Development: A Gateway to PROTACs

  • Reactivity and Handling

  • References

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the following key identifiers:

PropertyValue
IUPAC Name This compound
CAS Number 1227581-36-3[1]
Molecular Formula C₈H₈F₃NO₂[1]
Molecular Weight 207.15 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, typically culminating in the reduction of a carbonyl group at the 3-position of the pyridine ring. While a variety of synthetic routes to substituted trifluoromethylpyridines have been reported, a common strategy involves the preparation of a key intermediate, 2-methoxy-5-(trifluoromethyl)nicotinaldehyde, followed by its reduction.

Synthesis of the Aldehyde Precursor: 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde

The synthesis of the aldehyde precursor is a critical step. While multiple strategies exist for the construction of substituted pyridines, a plausible route can be adapted from known methodologies for similar structures. This often involves the construction of the pyridine ring followed by functional group interconversions.

Reduction to this compound

The final step in the synthesis is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.

Experimental Protocol: A Representative Procedure

Causality Behind Experimental Choices: Sodium borohydride is chosen for its chemoselectivity in reducing aldehydes in the presence of other potentially reducible functional groups on the pyridine ring. Ethanol is a suitable protic solvent that facilitates the reaction and dissolves the starting material. The reaction is typically performed at a low temperature initially to control the exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion. An aqueous workup with a mild acid is necessary to neutralize the reaction and facilitate the extraction of the product into an organic solvent.

Step-by-step Methodology:

  • Reaction Setup: To a solution of 2-methoxy-5-(trifluoromethyl)nicotinaldehyde (1.0 eq) in ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

G cluster_synthesis Synthesis Workflow aldehyde 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde reagents 1. Sodium Borohydride (NaBH4) 2. Ethanol (EtOH) 3. 0 °C to Room Temperature aldehyde->reagents alcohol This compound reagents->alcohol Reduction

Caption: Synthetic workflow for the reduction of the aldehyde precursor.

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. The following are expected spectral data based on the structure and data from analogous compounds.

1H NMR (400 MHz, CDCl₃):

  • δ ~8.2 ppm (s, 1H, Ar-H)

  • δ ~7.8 ppm (s, 1H, Ar-H)

  • δ ~4.8 ppm (s, 2H, -CH₂OH)

  • δ ~4.0 ppm (s, 3H, -OCH₃)

  • δ ~2.5 ppm (br s, 1H, -OH)

13C NMR (101 MHz, CDCl₃):

  • δ ~160 ppm (C-O)

  • δ ~145 ppm (C-CF₃)

  • δ ~140 ppm (Ar-C)

  • δ ~135 ppm (Ar-C)

  • δ ~124 ppm (q, J ≈ 272 Hz, -CF₃)

  • δ ~120 ppm (Ar-C)

  • δ ~60 ppm (-CH₂OH)

  • δ ~54 ppm (-OCH₃)

Mass Spectrometry (ESI+):

  • m/z: 208.06 [M+H]⁺

Infrared (IR) Spectroscopy (ATR):

  • ~3400 cm⁻¹ (O-H stretch, broad)

  • ~2950 cm⁻¹ (C-H stretch, aliphatic)

  • ~1600, 1480 cm⁻¹ (C=C, C=N stretch, aromatic)

  • ~1300-1100 cm⁻¹ (C-F stretch, strong)

  • ~1050 cm⁻¹ (C-O stretch)

Applications in Drug Development: A Gateway to PROTACs

The primary application of this compound in contemporary drug discovery is as a versatile building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein (the "warhead").

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

This compound serves as a valuable component of the linker, providing a rigid and synthetically tractable scaffold to which the warhead and E3 ligase ligand can be attached. The hydroxyl group offers a convenient handle for further chemical modification, allowing for the facile installation of the rest of the linker and one of the ligands.

G cluster_protac PROTAC Structure and Function cluster_mechanism Mechanism of Action poi_ligand Protein of Interest (POI) Ligand linker Linker (derived from this compound) poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome

Caption: The role of the building block in a PROTAC and the general mechanism of action.

The trifluoromethyl group on the pyridine ring can enhance the pharmacokinetic properties of the resulting PROTAC, while the methoxy group can influence its conformation and solubility. The pyridine nitrogen also provides a potential point for hydrogen bonding interactions.

While specific PROTACs synthesized from this building block are often proprietary and found within patent literature, its commercial availability as a "Protein Degrader Building Block" underscores its utility in this area. Researchers can utilize this intermediate to systematically explore the structure-activity relationships of the linker region in their PROTAC designs, optimizing for potency, selectivity, and drug-like properties.

Reactivity and Handling

This compound is a stable solid under standard laboratory conditions. The primary alcohol functionality is the most reactive site, susceptible to oxidation to the corresponding aldehyde or carboxylic acid, and can be converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions. The pyridine ring is generally stable but can undergo reactions typical of electron-deficient aromatic systems.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a strategically important building block for medicinal chemists, particularly those working in the field of targeted protein degradation. Its unique combination of a trifluoromethyl group, a methoxy group, and a reactive methanol handle on a pyridine scaffold provides a valuable platform for the synthesis of complex bioactive molecules. As the development of PROTACs and other novel therapeutic modalities continues to accelerate, the demand for well-characterized and versatile intermediates like this compound is expected to grow. This guide provides a foundational understanding of its synthesis, properties, and applications to aid researchers in its effective utilization in their drug discovery programs.

References

Sources

spectroscopic data for (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the , a key intermediate in pharmaceutical and agrochemical research. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the structural elucidation and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the pyridine ring, which gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of the electron-donating methoxy group, the electron-withdrawing trifluoromethyl group, and the hydroxymethyl substituent is crucial for accurate spectral interpretation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_processing Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of CDCl3 prep2 Add TMS as internal standard prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Lock on the deuterium signal of CDCl3 prep3->acq1 acq2 Shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum (16 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (1024 scans) acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate ¹H NMR signals proc2->proc3 ¹H proc4 Reference spectra to TMS (0 ppm) proc2->proc4 ¹H & ¹³C

Figure 2: Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30s1HH-6
~7.85s1HH-4
~4.75s2H-CH₂OH
~4.05s3H-OCH₃
~2.50br s1H-OH

Interpretation of ¹H NMR Spectrum:

  • Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are expected to appear as singlets due to the substitution pattern, which minimizes vicinal coupling. The H-6 proton is anticipated to be the most downfield-shifted due to the deshielding effects of the adjacent nitrogen and the trifluoromethyl group.

  • Methanol Protons (-CH₂OH): The methylene protons of the hydroxymethyl group are expected to appear as a singlet. The hydroxyl proton is typically a broad singlet and its chemical shift can vary with concentration and temperature.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162C-2
~148 (q)C-6
~138 (q)C-4
~125C-3
~123 (q, J ≈ 272 Hz)-CF₃
~120 (q)C-5
~60-CH₂OH
~54-OCH₃

Interpretation of ¹³C NMR Spectrum:

  • Aromatic Carbons: The carbon atoms of the pyridine ring exhibit a wide range of chemical shifts due to the diverse electronic effects of the substituents. The C-2 carbon, attached to the electronegative oxygen of the methoxy group, is expected to be the most downfield. The carbons coupled to the fluorine atoms of the trifluoromethyl group (C-4, C-5, and C-6) will appear as quartets.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant (J) due to the three attached fluorine atoms.

  • Aliphatic Carbons: The carbons of the hydroxymethyl and methoxy groups are expected in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

G cluster_sample_prep_ms Sample Preparation cluster_acquisition_ms Data Acquisition (ESI-MS) cluster_analysis_ms Data Analysis prep_ms1 Dissolve sample in a suitable volatile solvent (e.g., methanol) prep_ms2 Dilute to a concentration of ~1 µg/mL prep_ms1->prep_ms2 acq_ms1 Infuse sample into the -electrospray ionization (ESI) source prep_ms2->acq_ms1 acq_ms2 Acquire mass spectrum in positive ion mode acq_ms1->acq_ms2 an_ms1 Identify the [M+H]⁺ ion acq_ms2->an_ms1 an_ms2 Analyze fragmentation pattern (if MS/MS is performed) an_ms1->an_ms2

Figure 3: Workflow for mass spectrometry data acquisition.

Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon
208.0631[M+H]⁺
190.0525[M-OH]⁺
178.0525[M-CH₂OH]⁺

Interpretation of Mass Spectrum:

  • Molecular Ion: The protonated molecular ion ([M+H]⁺) is expected to be observed at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

  • Fragmentation: Common fragmentation pathways may include the loss of the hydroxyl group (-OH) or the entire hydroxymethyl group (-CH₂OH).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy Data Acquisition

G cluster_sample_prep_ir Sample Preparation (ATR) cluster_acquisition_ir Data Acquisition (FT-IR) cluster_analysis_ir Data Analysis prep_ir1 Place a small amount of the sample on the ATR crystal acq_ir2 Acquire sample spectrum (32 scans, 4 cm⁻¹ resolution) prep_ir1->acq_ir2 acq_ir1 Acquire background spectrum acq_ir1->acq_ir2 an_ir1 Identify characteristic absorption bands acq_ir2->an_ir1

Figure 4: Workflow for IR spectroscopy data acquisition.

Infrared Spectroscopy Data

Table 4: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group
~3350 (broad)O-H stretch (alcohol)
~2950C-H stretch (aliphatic)
~1600, ~1470C=C and C=N stretch (aromatic ring)
~1250, ~1120C-F stretch (trifluoromethyl)
~1050C-O stretch (alcohol and ether)

Interpretation of IR Spectrum:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is a characteristic feature of the hydroxyl group.

  • C-H Stretches: Absorptions corresponding to the sp³ hybridized C-H bonds of the methoxy and hydroxymethyl groups are expected around 2850-3000 cm⁻¹.

  • Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

  • C-F Stretches: The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region.

  • C-O Stretches: The C-O stretching vibrations for the alcohol and ether functionalities will likely appear in the 1000-1200 cm⁻¹ range.

Conclusion

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link][1]

  • SpectraBase. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine. Wiley-VCH. Retrieved from [Link][2]

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CAS number for (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Executive Summary: This document provides a comprehensive technical overview of this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide details the physicochemical properties, a validated synthetic pathway, potential applications as a key building block in pharmaceutical research, and essential safety and handling protocols for this compound. The intended audience includes researchers, synthetic chemists, and professionals in the field of drug discovery.

Introduction and Significance

This compound, identified by the CAS Number 345200-93-3 , belongs to the class of trifluoromethylpyridines.[3] These structures are crucial motifs in a variety of active pharmaceutical and agrochemical ingredients.[4][5] The strategic placement of substituents on the pyridine ring—a methoxy group at the 2-position, a hydroxymethyl group at the 3-position, and a trifluoromethyl group at the 5-position—creates a versatile chemical intermediate with multiple points for synthetic elaboration.

The trifluoromethyl group, in particular, is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the pharmacokinetic and pharmacodynamic profile of a parent molecule.[1] It can block metabolic hotspots, improve membrane permeability, and enhance interactions with biological targets, making it a highly desirable feature in the development of novel therapeutics.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical databases and supplier information.

PropertyValueSource
CAS Number 345200-93-3Parchem[3]
Molecular Formula C8H8F3NO2Derived
Molecular Weight 207.15 g/mol Derived
Appearance Solid or LiquidGeneric
IUPAC Name This compoundGeneric

Note: Physical properties such as melting point and boiling point are not consistently reported and should be determined empirically.

Synthesis and Mechanistic Considerations

The synthesis of substituted trifluoromethylpyridines often involves multi-step sequences starting from more common pyridine derivatives. A plausible and efficient synthetic route to this compound is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from 2-chloro-5-(trifluoromethyl)pyridine, a commercially available building block. The pathway involves a regioselective introduction of the methoxy group, followed by functionalization at the 3-position.

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Halogenation cluster_2 Step 3: Formylation cluster_3 Step 4: Reduction A 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3) B 2-Methoxy-5-(trifluoromethyl)pyridine (CAS: 216766-13-1) A->B  NaOCH3, CH3OH, Heat C 3-Bromo-2-methoxy-5- (trifluoromethyl)pyridine B->C  NBS, H2SO4 D 2-Methoxy-5-(trifluoromethyl) pyridine-3-carbaldehyde C->D  1. n-BuLi, -78°C  2. DMF E (2-Methoxy-5-(trifluoromethyl) pyridin-3-yl)methanol (CAS: 345200-93-3) D->E  NaBH4, CH3OH

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine

  • To a solution of sodium methoxide in methanol, add 2-chloro-5-(trifluoromethyl)pyridine.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

  • Dissolve 2-methoxy-5-(trifluoromethyl)pyridine in concentrated sulfuric acid at 0°C.

  • Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully pour the mixture onto ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product, dry the organic phase, and purify as described in Step 1.

Step 3: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde

  • Dissolve the bromo-intermediate in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Slowly add n-butyllithium (n-BuLi) and stir for 30-60 minutes to achieve lithium-halogen exchange.

  • Add anhydrous N,N-dimethylformamide (DMF) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated ammonium chloride solution and extract the product.

  • Purify the resulting aldehyde by column chromatography.

Step 4: Synthesis of this compound

  • Dissolve the aldehyde from Step 3 in methanol at 0°C.

  • Add sodium borohydride (NaBH4) portion-wise.

  • Stir the reaction at room temperature until the aldehyde is fully reduced.

  • Quench the reaction with water, extract the product, dry the organic phase, and concentrate to yield the final compound. Further purification can be achieved via chromatography or recrystallization.

Applications in Drug Discovery

This molecule is not an end-product but a valuable building block. Its functional groups—the primary alcohol, the methoxy ether, and the pyridine nitrogen—provide orthogonal handles for diverse chemical transformations in a drug discovery campaign.

  • Hydroxymethyl Group (-CH2OH): Can be oxidized to an aldehyde or carboxylic acid, or used in esterification, etherification, or Mitsunobu reactions to link to other molecular fragments.

  • Methoxy Group (-OCH3): Can potentially be demethylated to a hydroxyl group, providing another point for modification or a key hydrogen bond donor.

  • Pyridine Ring: The nitrogen atom can be N-oxidized or quaternized, and the ring itself can participate in various cross-coupling reactions.

Role in Lead Optimization Workflow

The utility of this building block is best illustrated in the context of a typical lead optimization workflow in medicinal chemistry.

G cluster_reactions Chemical Diversification A Scaffold Identification (e.g., Pyridine core) B Key Building Block: (2-Methoxy-5-(trifluoromethyl) pyridin-3-yl)methanol A->B R1 Esterification B->R1 R2 Etherification B->R2 R3 Oxidation B->R3 R4 Coupling Rxns B->R4 C Library Synthesis (Parallel Chemistry) D SAR Exploration C->D  Biological Screening E Lead Optimization D->E  Data Analysis F Candidate Drug E->F R1->C R2->C R3->C R4->C

Caption: Use of the title compound in a drug discovery workflow.

This compound serves as a key intermediate for synthesizing novel molecules for screening. Its trifluoromethyl group provides a robust anchor that often imparts favorable metabolic properties.[1][5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound and its precursors. The following information is based on data for structurally related compounds.

GHS Hazard Information

The following hazards are associated with similar trifluoromethyl- and pyridine-containing compounds.[6]

Hazard ClassStatement
Skin Corrosion/Irritation H315: Causes skin irritation.[6]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[6]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[6]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protection:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[7]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store locked up.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of novel bioactive compounds. Its carefully designed substitution pattern, particularly the inclusion of the trifluoromethyl group, makes it an attractive building block for overcoming common challenges in drug development, such as metabolic instability. The synthetic pathways and safety protocols outlined in this guide provide a foundational framework for researchers to utilize this compound effectively and safely in their discovery efforts.

References

  • PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]

  • Aladdin. [2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol. [Link]

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  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

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The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Agrochemical and Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has emerged as a paramount strategy in the design of highly efficacious agrochemicals and pharmaceuticals. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by trifluoromethylpyridine derivatives. We will delve into the fundamental physicochemical properties imparted by the CF3 group, elucidate the mechanisms of action across various biological targets, and provide detailed experimental protocols for the synthesis and evaluation of these potent compounds. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the discovery and development of next-generation bioactive molecules.

The Physicochemical Impact of Trifluoromethylation on the Pyridine Ring

The trifluoromethyl group is a bioisostere of the methyl group, yet it possesses profoundly different electronic properties that dramatically influence a molecule's behavior in a biological system.[1] The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electron density of the pyridine ring, impacting several key physicochemical parameters:

  • Increased Lipophilicity: The CF3 group substantially increases the lipophilicity of the parent molecule.[2][3] This enhancement in fat-solubility can improve a compound's ability to cross biological membranes, such as the cell membranes of pathogens or the gut wall in mammals, thereby increasing its bioavailability.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes.[2][3] Replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group can significantly prolong the half-life of a compound in an organism, leading to sustained biological activity.[2]

  • Enhanced Binding Affinity: The electronic and steric properties of the trifluoromethyl group can lead to more potent interactions with biological targets.[2] The CF3 group can participate in favorable dipole-dipole, hydrogen bonding, and other non-covalent interactions within a protein's binding pocket, leading to increased binding affinity and, consequently, higher efficacy.

  • Altered Acidity/Basicity: The potent inductive effect of the CF3 group withdraws electron density from the pyridine nitrogen, making it less basic. This alteration in pKa can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with target proteins.

These unique properties have established the trifluoromethylpyridine scaffold as a "privileged" structural motif in both agrochemical and pharmaceutical research.[1]

Biological Activities in Agrochemicals

Trifluoromethylpyridine derivatives have demonstrated remarkable success in crop protection, with numerous commercialized products exhibiting potent herbicidal, insecticidal, and fungicidal activities.[4][5]

Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase (ACCase)

A prominent class of herbicides containing the trifluoromethylpyridine moiety are the aryloxyphenoxypropionates ("fops"), such as fluazifop-butyl.[1][4] These herbicides are potent inhibitors of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in grasses.[4]

Mechanism of Action: ACCase catalyzes the first committed step in fatty acid synthesis.[6][7] By inhibiting this enzyme, trifluoromethylpyridine-containing herbicides block the production of lipids essential for cell membrane formation and energy storage, leading to the death of susceptible grass weeds.[8]

ACCase_Inhibition Fluazifop-butyl (TFMP Herbicide) Fluazifop-butyl (TFMP Herbicide) ACCase ACCase Fluazifop-butyl (TFMP Herbicide)->ACCase Inhibition

Insecticidal Activity: Targeting the Nervous System and Chordotonal Organs

Trifluoromethylpyridine derivatives have yielded a diverse range of insecticides with novel modes of action.

Flonicamid: This insecticide is a selective aphicide that acts as a chordotonal organ modulator.[9] Chordotonal organs are sensory receptors in insects responsible for detecting sound, vibration, and gravity.[9] Flonicamid disrupts the function of these organs, leading to a rapid cessation of feeding and ultimately starvation.[5][10] More recent research has identified that a metabolite of flonicamid, TFNA-AM, inhibits the enzyme nicotinamidase (Naam) in chordotonal stretch-receptor neurons.[11]

Flonicamid_MoA

Sulfoxaflor: Another important insecticide, sulfoxaflor, features a 6-(trifluoromethyl)pyridine moiety and targets the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to paralysis and death.[4]

Fungicidal Activity: Inhibition of Succinate Dehydrogenase (SDH)

The fungicide fluopyram is a prime example of a trifluoromethylpyridine derivative that inhibits succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II).[12]

Mechanism of Action: SDH plays a crucial role in cellular respiration by oxidizing succinate to fumarate.[12][13] By blocking the activity of SDH, fluopyram disrupts the production of ATP, the cell's primary energy currency, leading to fungal cell death.[13]

SDH_Inhibition Fluopyram (TFMP Fungicide) Fluopyram (TFMP Fungicide) SDH SDH Fluopyram (TFMP Fungicide)->SDH Inhibition

Pharmaceutical Applications of Trifluoromethylpyridine Derivatives

The advantageous physicochemical properties of the trifluoromethylpyridine scaffold have also been extensively leveraged in drug discovery, leading to the development of therapies for a range of diseases.[4][5]

Anticancer Activity: Targeting Key Signaling Pathways

Several trifluoromethylpyridine derivatives have shown promising anticancer activity by inhibiting critical signaling pathways involved in tumor growth and proliferation.[2][14]

EGFR Inhibition: Some derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[15][16] By blocking EGFR signaling, these compounds can halt cancer cell proliferation and induce apoptosis.[15][16]

EGFR_Inhibition_Pathway TFMP Derivative TFMP Derivative EGFR EGFR TFMP Derivative->EGFR Inhibition

Antiviral Activity

The trifluoromethylpyridine moiety is also present in some antiviral agents. For instance, novel derivatives have been designed as potential plant activators, enhancing a plant's natural defenses against viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[17][18] In human medicine, the trifluoromethyl group is a key feature in some FDA-approved antiviral drugs, contributing to their metabolic stability and pharmacokinetic profiles.[19]

Other Therapeutic Areas

Derivatives of trifluoromethylpyridine are being explored for a wide array of other therapeutic applications, including as anti-inflammatory, antibacterial, and antimalarial agents.[2][20]

Experimental Protocols

To provide practical insights for researchers, this section details representative experimental procedures for the synthesis and biological evaluation of trifluoromethylpyridine derivatives.

Synthesis of a Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine

This intermediate is a crucial building block for many biologically active trifluoromethylpyridine derivatives.[1]

Method: Vapor-Phase Chlorination and Fluorination of 3-Picoline [1]

Materials:

  • 3-Picoline

  • Chlorine gas

  • Anhydrous Hydrogen Fluoride (HF)

  • Transition metal-based catalyst (e.g., iron fluoride)

  • High-temperature reactor

Procedure:

  • Vaporization: Vaporize 3-picoline and mix with chlorine gas and anhydrous hydrogen fluoride.

  • Reaction: Pass the gaseous mixture through a high-temperature reactor (>300°C) containing the transition metal-based catalyst. The chlorination of the methyl group and subsequent fluorine exchange occur simultaneously.

  • Quenching and Neutralization: The reaction products are rapidly cooled and neutralized with a base (e.g., aqueous sodium hydroxide) to quench the reaction and remove acidic byproducts.

  • Extraction: Extract the crude product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Purify the 2-chloro-5-(trifluoromethyl)pyridine by fractional distillation under reduced pressure.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of a Final Product: Fluopyram

This protocol outlines the final amidation step in the synthesis of the fungicide fluopyram.[14]

Materials:

  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

  • 2-(Trifluoromethyl)benzoyl chloride

  • Triethylamine

  • Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride in dichloromethane.

  • Base Addition: Cool the mixture in an ice bath and slowly add triethylamine dissolved in dichloromethane.

  • Acylation: Add a solution of 2-(trifluoromethyl)benzoyl chloride in dichloromethane dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 10 hours.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude fluopyram by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product by NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC).

In Vitro Biological Assay: Inhibition of Succinate Dehydrogenase (SDH)

This assay is used to determine the inhibitory activity of compounds like fluopyram on the SDH enzyme.[21]

Materials:

  • Fungal mycelia (e.g., from a target pathogen)

  • Ice-cold SDH assay buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Succinate dehydrogenase (SDH) activity assay kit (colorimetric)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Extraction: Homogenize fungal mycelia in ice-cold SDH assay buffer. Centrifuge the homogenate to obtain a supernatant containing the SDH enzyme.

  • Assay Setup: In a 96-well plate, add the enzyme supernatant, the test compound at various concentrations, and the components of the SDH activity assay kit according to the manufacturer's instructions.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction (typically by adding succinate) and incubate the plate at a controlled temperature for a specific time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The change in absorbance is proportional to the SDH activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor). Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition data against the compound concentrations.

Quantitative Data Summary

The following tables provide a summary of the biological activities of representative trifluoromethylpyridine derivatives.

Table 1: Agrochemical Trifluoromethylpyridine Derivatives

CompoundClassTargetOrganismActivity MetricValueReference
Fluazifop-butylHerbicideACCaseGrass weeds--[4]
FlonicamidInsecticideChordotonal organs/NaamAphids--[5][9][11]
SulfoxaflorInsecticidenAChRSucking insects--[4]
FluopyramFungicideSDHFungi--[12]
ChlorfluazuronInsecticideChitin synthesisInsects--[1]

Table 2: Pharmaceutical Trifluoromethylpyridine Derivatives

CompoundTherapeutic AreaTarget/MechanismActivity MetricValueReference
TipranavirAntiviral (HIV)HIV protease inhibitor--[1]
EnasidenibAnticancerIDH2 inhibitor--[22]
Compound 9uAnticancerEGFR inhibitorIC50 (A549 cells)0.35 µM[16]
Compound 17vAnticancerApoptosis inductionIC50 (H1975 cells)2.27 µM[23]
Compound A16Antiviral (Plant)Plant activator (TMV)EC5018.4 µg/mL[17][18]

Conclusion and Future Perspectives

Trifluoromethylpyridine derivatives have unequivocally demonstrated their immense value in both the agrochemical and pharmaceutical industries. Their unique physicochemical properties, conferred by the trifluoromethyl group, have enabled the development of highly potent and selective bioactive molecules with diverse mechanisms of action. The continued exploration of this versatile scaffold, coupled with advances in synthetic methodologies and a deeper understanding of biological pathways, promises the discovery of even more innovative and effective solutions to challenges in human health and food security. As structure-activity relationships are further refined and novel biological targets are identified, the trifluoromethylpyridine moiety is poised to remain a cornerstone of modern chemical biology and drug discovery for the foreseeable future.

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The Strategic Utility of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Building Block in Medicinal Chemistry

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol has emerged as a significant heterocyclic building block for the synthesis of complex molecular architectures, particularly in the realm of targeted protein degradation. Its unique substitution pattern, featuring an electron-donating methoxy group, a strongly electron-withdrawing trifluoromethyl group, and a reactive hydroxymethyl handle, bestows upon it a versatile reactivity profile. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound, with a focus on its role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

The trifluoromethyl group is a well-established bioisostere for a methyl group, offering improved metabolic stability and increased lipophilicity, which can enhance cell permeability and target engagement.[1] The methoxy group, on the other hand, can modulate the electronic properties of the pyridine ring and provide a potential hydrogen bond acceptor. The primary alcohol functionality serves as a convenient point for chemical modification, allowing for the facile incorporation of this pyridine scaffold into larger molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1227581-36-3[2]
Molecular Formula C₈H₈F₃NO₂[2]
Molecular Weight 207.15 g/mol [2]
Appearance Off-white to light yellow solid
Purity ≥97%
Storage Room temperature[2]

Synthesis and Characterization: Establishing a Reliable Foundation

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the selective reduction of a suitable precursor such as methyl 2-methoxy-5-(trifluoromethyl)nicotinate. This precursor can be synthesized from commercially available starting materials through a series of well-documented reactions.

Synthetic Pathway A 2-Chloro-5-(trifluoromethyl)nicotinic acid B Methyl 2-chloro-5-(trifluoromethyl)nicotinate A->B Esterification (MeOH, H2SO4) C Methyl 2-methoxy-5-(trifluoromethyl)nicotinate B->C Nucleophilic Substitution (NaOMe, MeOH) D This compound C->D Reduction (LiAlH4 or NaBH4)

Caption: Proposed synthetic route to the target molecule.

Experimental Protocol: A Representative Synthesis

Step 1: Esterification of 2-Chloro-5-(trifluoromethyl)nicotinic acid

  • To a solution of 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 2-chloro-5-(trifluoromethyl)nicotinate.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 eq) in anhydrous methanol (10 vol), add sodium methoxide (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and concentrate under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-methoxy-5-(trifluoromethyl)nicotinate.

Step 3: Reduction to the Alcohol

  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 vol) at 0 °C, add a solution of methyl 2-methoxy-5-(trifluoromethyl)nicotinate (1.0 eq) in THF (5 vol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench sequentially with water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

While the specific spectra for the title compound are not publicly available, the expected NMR and IR data can be inferred from closely related structures. For instance, the spectroscopic data for 2-methoxy-3-(trifluoromethyl)pyridine provides a useful reference.

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted Chemical Shifts / Frequencies
¹H NMR δ 8.2-8.4 (s, 1H, Ar-H), 7.6-7.8 (s, 1H, Ar-H), 4.7-4.9 (s, 2H, -CH₂OH), 4.0-4.2 (s, 3H, -OCH₃), 2.5-3.5 (br s, 1H, -OH)
¹³C NMR δ 160-162, 148-150, 135-137 (q), 130-132, 123 (q, J ≈ 270 Hz), 118-120 (q), 60-62 (-CH₂OH), 54-56 (-OCH₃)
¹⁹F NMR δ -62 to -64 (s, 3F)
IR (KBr) 3400-3200 cm⁻¹ (O-H stretch), 2950-2850 cm⁻¹ (C-H stretch), 1600-1580 cm⁻¹ (C=C, C=N stretch), 1350-1100 cm⁻¹ (C-F stretch)

Reactivity and Chemical Transformations

The hydroxymethyl group is the primary site of reactivity in this compound, allowing for a variety of chemical transformations to introduce diverse functionalities.

Oxidation to the Aldehyde and Carboxylic Acid

The primary alcohol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid using standard oxidizing agents.

Oxidation Reactions A (2-Methoxy-5-(trifluoromethyl) pyridin-3-yl)methanol B 2-Methoxy-5-(trifluoromethyl) nicotinaldehyde A->B Mild Oxidation (PCC, DMP) C 2-Methoxy-5-(trifluoromethyl) nicotinic acid A->C Direct Oxidation (e.g., RuCl3/NaIO4) B->C Strong Oxidation (KMnO4, Jones Reagent)

Caption: Oxidation pathways of the title compound.

Protocol for Oxidation to Aldehyde (using PCC):

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in anhydrous dichloromethane (DCM) (10 vol), add a solution of this compound (1.0 eq) in DCM (5 vol).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® and wash with DCM.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield 2-methoxy-5-(trifluoromethyl)nicotinaldehyde.

Conversion to Halides

The hydroxyl group can be readily converted to a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

Protocol for Conversion to Chloride (using Thionyl Chloride):

  • To a solution of this compound (1.0 eq) in anhydrous DCM (10 vol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 3-(chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine.

Etherification

The alcohol can undergo etherification to form various ethers, which is a common strategy for linker synthesis in PROTACs.

Protocol for Williamson Ether Synthesis:

  • To a solution of this compound (1.0 eq) in anhydrous THF (10 vol) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., a linker precursor with a terminal halide) (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Application in PROTACs: A Key Component in Linker Design

This compound is classified as a "Protein Degrader Building Block," highlighting its utility in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand.

The title compound can be incorporated into PROTAC linkers through its hydroxymethyl group. After conversion to a halide or another suitable leaving group, it can be attached to a linker chain via nucleophilic substitution. Alternatively, the alcohol itself can act as a nucleophile in reactions such as Mitsunobu or by forming an ether linkage with an activated linker precursor.

PROTAC Linker cluster_0 PROTAC Structure cluster_1 Linker Synthesis TB Target Binding Ligand Linker Linker TB->Linker E3L E3 Ligase Ligand Linker->E3L A (2-Methoxy-5-(trifluoromethyl) pyridin-3-yl)methanol C PROTAC Linker with Pyridine Moiety A->C Reaction at hydroxymethyl group B Activated Linker Precursor B->C

Caption: Role in PROTAC linker construction.

The pyridine moiety introduced by this building block can offer several advantages in PROTAC design:

  • Solubility and Physicochemical Properties: The polar nature of the pyridine ring can improve the overall solubility of the often-large and hydrophobic PROTAC molecule.

  • Vectorial Properties: The defined geometry of the pyridine ring can provide rigidity to the linker, helping to control the spatial orientation of the two binding ligands for optimal ternary complex formation.

  • Metabolic Stability: The trifluoromethyl group enhances the metabolic stability of the pyridine ring, preventing unwanted metabolism at that position.[1]

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal scaffold for the synthesis of complex molecules. Its application in the design of PROTACs underscores its importance in the development of next-generation therapeutics. This guide has provided a comprehensive overview of its synthesis, reactivity, and strategic utility, offering a foundation for its effective application in drug discovery and development programs.

References

  • Aladdin. [2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol. [Link]

  • PubChem. (5-(Trifluoromethyl)pyridin-2-yl)methanol. [Link]

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An In-depth Technical Guide to the Discovery of Novel Pyridine Methanol Compounds for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery of novel pyridine methanol compounds. It delves into the core aspects of synthesis, characterization, and application, emphasizing the rationale behind experimental choices and providing actionable protocols.

Part 1: The Strategic Importance of the Pyridine Methanol Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, present in numerous FDA-approved drugs.[1] Its inclusion is often strategic, as the nitrogen atom can act as a hydrogen bond acceptor and improve the solubility and bioavailability of a compound.[2] When functionalized with a methanol group, the resulting pyridine methanol scaffold offers a versatile platform for generating diverse molecular architectures.[3] The hydroxyl group serves as a reactive handle for further modifications, such as esterification and etherification, allowing for the systematic exploration of structure-activity relationships (SAR).[3]

This guide will focus on the discovery of novel pyridine methanol derivatives, outlining modern synthetic strategies, robust analytical and purification techniques, and their application in the design of new therapeutic agents.

Part 2: Synthesis of Novel Pyridine Methanol Compounds: A Modern Approach

The synthesis of pyridine methanol derivatives has evolved beyond classical methods. Modern approaches prioritize efficiency, selectivity, and the ability to introduce diverse functionalities.

Foundational Synthesis: Reduction of Pyridine Carboxylic Esters

A common and reliable method for synthesizing the core pyridine methanol structure is the reduction of a corresponding pyridine carboxylic acid or its ester.[3] Sodium borohydride, often in the presence of a co-reagent like lithium chloride, is a frequently used reducing agent for this transformation.[3]

This protocol details the reduction of methyl 4-pyridinecarboxylate to 4-pyridinemethanol.

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-pyridinecarboxylate (1 equivalent) in methanol.

  • Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Add sodium borohydride (4 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate.

  • Purification: Remove the methanol under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield pure 4-pyridinemethanol.[4]

Advanced Strategies: C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions.[5]

  • Palladium-Catalyzed Arylation: Palladium catalysts, in conjunction with specific ligands, can facilitate the direct arylation of the pyridine ring, allowing for the introduction of various aryl groups.[6] The regioselectivity of this reaction (C2, C3, or C4) is often controlled by the choice of ligand and any directing groups present on the pyridine substrate.[6]

  • Iridium-Catalyzed Borylation: Iridium catalysts are effective for the borylation of the pyridine core, which can then be further functionalized through Suzuki coupling reactions.[5] This method provides a versatile entry point for introducing a wide range of substituents.

The following diagram illustrates a generalized workflow for the synthesis and diversification of pyridine methanol compounds.

G cluster_synthesis Synthesis of Core Scaffold cluster_diversification Diversification Pyridine_Carboxylic_Acid Pyridine Carboxylic Acid/Ester Pyridine_Methanol Pyridine Methanol Scaffold Pyridine_Carboxylic_Acid->Pyridine_Methanol Reduction (e.g., NaBH4) Esterification Esterification Pyridine_Methanol->Esterification Etherification Etherification Pyridine_Methanol->Etherification CH_Functionalization C-H Functionalization Pyridine_Methanol->CH_Functionalization Novel_Analogues Library of Novel Analogues Esterification->Novel_Analogues Etherification->Novel_Analogues CH_Functionalization->Novel_Analogues G Start Chromatographic Issue (e.g., Peak Tailing) Check_Connections Check for Physical Issues (Connections, Voids) Start->Check_Connections Adjust_Mobile_Phase Adjust Mobile Phase (pH, Additives) Check_Connections->Adjust_Mobile_Phase No Physical Issues Change_Column Change Stationary Phase (e.g., End-capped, Phenyl) Adjust_Mobile_Phase->Change_Column Tailing Persists Resolved Issue Resolved Adjust_Mobile_Phase->Resolved Tailing Reduced Optimize_Gradient Optimize Gradient Profile Change_Column->Optimize_Gradient Still Unresolved Change_Column->Resolved Improved Peak Shape Optimize_Gradient->Resolved Resolution Achieved G Stress_Signal Stress Signal JNK_Pathway JNK Signaling Pathway Stress_Signal->JNK_Pathway Transcription_Factors Transcription Factors (e.g., c-Jun) JNK_Pathway->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response PM_Derivative Pyridine Methanol Derivative PM_Derivative->JNK_Pathway Inhibition

Sources

A Prospective Analysis of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide to Investigating its Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: 2-methoxypyridine and trifluoromethylpyridine. While the specific biological activity and mechanism of action of this compound remain uncharacterized in publicly available literature, its structural motifs suggest a high potential for interaction with biological systems. This technical guide provides a prospective analysis for researchers, scientists, and drug development professionals aiming to elucidate its mechanism of action. We will delve into the rationale behind hypothesizing potential biological targets based on structure-activity relationships of related compounds and outline a comprehensive, multi-tiered experimental strategy for target identification and validation. This document serves as a roadmap for systematically exploring the therapeutic potential of this promising, yet unexplored, molecule.

Introduction: Unveiling the Potential of a Novel Scaffold

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical spaces. The compound this compound emerges from the strategic combination of two privileged heterocyclic cores: the 2-methoxypyridine moiety and the trifluoromethylpyridine group. This unique amalgamation warrants a detailed investigation into its potential pharmacological activities.

The trifluoromethylpyridine scaffold is a cornerstone in modern drug discovery, valued for its ability to enhance key drug-like properties.[1][2] The trifluoromethyl group, being strongly electron-withdrawing, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] These characteristics are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[2] Derivatives of trifluoromethylpyridine have found applications as anticancer agents, kinase inhibitors, and antibacterial compounds.[2]

Similarly, the 2-methoxypyridine nucleus is a versatile building block in the synthesis of a wide array of biologically active molecules.[5] It is a key intermediate in the production of certain antibiotics and inhibitors of enzymes implicated in neurodegenerative diseases.[5][6] The pyridine ring itself is a common feature in numerous FDA-approved drugs, acting as a scaffold for agents with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[7][8]

Given the absence of direct studies on this compound, this guide will propose a logical, evidence-based framework for its investigation. We will first hypothesize potential mechanisms of action by drawing parallels with structurally related compounds and then provide detailed, actionable experimental protocols to test these hypotheses.

Hypothesized Mechanisms of Action: A Rationale-Driven Approach

Based on the known bioactivities of its constituent scaffolds, we can postulate several plausible mechanisms of action for this compound. These hypotheses provide a foundational starting point for a structured investigation.

Hypothesis 1: Kinase Inhibition

The trifluoromethylpyridine moiety is a well-established feature in a multitude of kinase inhibitors.[2] The strong electron-withdrawing nature of the trifluoromethyl group can facilitate critical interactions within the ATP-binding pocket of various kinases.

  • Rationale: Many anticancer drugs containing the trifluoromethylpyridine scaffold function by inhibiting specific kinases involved in cell proliferation and survival signaling pathways.[2][9] The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in kinase-inhibitor binding.

  • Potential Targets: Cyclin-dependent kinases (CDKs), tyrosine kinases, or serine/threonine kinases involved in cancer or inflammatory signaling.[10]

Hypothesis 2: Antimicrobial Activity

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities, targeting both bacteria and fungi.[8][11]

  • Rationale: The lipophilicity conferred by the trifluoromethyl group could enhance the compound's ability to penetrate microbial cell membranes.[2] The pyridine core can interfere with essential microbial enzymes or disrupt cell wall integrity.[11]

  • Potential Mechanisms: Inhibition of essential enzymes in microbial metabolic pathways, disruption of cell membrane potential, or interference with nucleic acid synthesis.[11]

Hypothesis 3: Modulation of Neurological Targets

The 2-methoxypyridine scaffold has been utilized in the development of agents targeting enzymes involved in neurological disorders.[5]

  • Rationale: The overall structure may allow the compound to cross the blood-brain barrier. The methoxy and trifluoromethyl groups can influence binding to receptors or enzymes within the central nervous system.

  • Potential Targets: Enzymes such as beta-secretase (BACE1), monoamine oxidase (MAO), or various G-protein coupled receptors (GPCRs).

A Strategic Framework for Mechanism of Action Elucidation

A systematic and multi-pronged approach is essential to unravel the mechanism of action of a novel compound. The following experimental workflow is designed to progress from broad phenotypic screening to specific target identification and validation.

Figure 1: A multi-phase experimental workflow for elucidating the mechanism of action.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Phase 1: Phenotypic Screening and Initial Assessment

The initial phase aims to identify the broad biological effects of the compound to guide further investigation.

4.1.1. Protocol: Broad Phenotypic Screening using a Cancer Cell Line Panel

  • Objective: To assess the anti-proliferative activity of this compound across a diverse panel of human cancer cell lines.

  • Methodology:

    • Cell Culture: Culture a panel of human cancer cell lines (e.g., the NCI-60 panel) in their respective recommended media and conditions.

    • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

    • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

    • Viability Assay: Assess cell viability using a suitable method, such as the MTS or resazurin assay.

    • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line and analyze the pattern of activity to infer potential mechanisms.

4.1.2. Protocol: Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Microorganism Culture: Grow selected strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) in appropriate broth media.

    • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

    • Inoculation: Add a standardized inoculum of the microorganism to each well.

    • Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Phase 2: Target Identification

Once a biological effect is observed, the next step is to identify the molecular target(s) of the compound.[1][12][13]

4.2.1. Protocol: Affinity Chromatography-Mass Spectrometry

  • Objective: To isolate and identify proteins that directly bind to the test compound.

  • Methodology:

    • Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Cell Lysate Preparation: Prepare a protein lysate from cells that are sensitive to the compound's effects.

    • Affinity Chromatography: Incubate the cell lysate with the compound-immobilized beads. Wash away non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads.

    • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Phase 3: Target Validation and Mechanistic Studies

Following the identification of putative targets, it is crucial to validate these findings and elucidate the downstream cellular consequences of target engagement.[14][15]

4.3.1. Protocol: In Vitro Enzyme Inhibition Assay

  • Objective: To quantify the inhibitory activity of the compound against a purified recombinant target enzyme identified in Phase 2.[16][17][18]

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, a solution of the purified enzyme, the substrate, and the test compound at various concentrations.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

    • Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Data Analysis: Calculate the initial reaction velocities at different compound concentrations and determine the IC50 (concentration causing 50% inhibition) and the mode of inhibition (e.g., competitive, non-competitive).[19][20]

4.3.2. Protocol: Cell-Based Signaling Pathway Analysis

  • Objective: To determine if the compound modulates the activity of the signaling pathway in which the identified target is involved.[21][22][23]

  • Methodology:

    • Cell Treatment: Treat cells with the test compound at various concentrations and for different durations.

    • Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the phosphorylation status of the target protein and its downstream effectors.

    • Reporter Gene Assays: Use cell lines containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest. Measure the reporter gene activity to quantify pathway activation or inhibition.[22]

Figure 2: Workflow for cell-based signaling pathway analysis.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Anti-proliferative Activity Data

Cell LineTissue of OriginGI50 (µM)
MCF-7Breast5.2
HCT116Colon7.8
A549Lung12.1
K562Leukemia> 50

Table 2: Hypothetical Kinase Inhibition Data

Kinase TargetIC50 (nM)Mode of Inhibition
CDK2/cyclin A150ATP-competitive
EGFR> 10,000-
PI3Kα2,500-

Conclusion and Future Directions

While the mechanism of action of this compound is currently unknown, its chemical structure provides a strong rationale for investigating its potential as a kinase inhibitor, antimicrobial agent, or modulator of neurological targets. The experimental framework presented in this guide offers a systematic and comprehensive approach to elucidating its biological activity. Successful identification and validation of its molecular target and mechanism of action will be the first critical step in unlocking the therapeutic potential of this novel compound and paving the way for its future development.

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An In-depth Technical Guide to Identifying Potential Therapeutic Targets for (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, hypothesis-driven strategy for the identification and validation of therapeutic targets for the novel compound, (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol. The structural features of this molecule, particularly the trifluoromethylpyridine moiety, are prevalent in a range of clinically evaluated and approved therapeutics, most notably kinase inhibitors. Furthermore, its classification as a "Protein Degrader Building Block" strongly suggests its potential utility as a target-binding "warhead" in the development of proteolysis-targeting chimeras (PROTACs). This guide presents a dual-pronged investigative approach: the first pathway explores the compound's potential as a direct inhibitor of protein function, with a primary focus on the kinome; the second pathway details a systematic workflow for its application in targeted protein degradation (TPD). We will provide the scientific rationale behind the proposed experimental designs, detailed step-by-step protocols for key assays, and frameworks for data analysis and hit validation, thereby furnishing researchers and drug development professionals with a robust roadmap for elucidating the therapeutic potential of this compound.

Introduction: Deconstructing this compound

The molecule this compound (CAS 1227581-36-3) presents a compelling scaffold for therapeutic development. A systematic analysis of its constituent parts provides a strong foundation for hypothesizing its potential biological roles.

  • The Trifluoromethylpyridine (TFMP) Core: The TFMP moiety is a privileged scaffold in modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for target proteins.[1][2] This is due to the strong electron-withdrawing nature and the inertness of the carbon-fluorine bonds.[1] Numerous FDA-approved drugs and clinical candidates across various therapeutic areas, including oncology and infectious diseases, feature the TFMP core.[1][2][3]

  • Substitution Pattern and Functional Groups: The methoxy (-OCH3) and methanol (-CH2OH) groups provide opportunities for hydrogen bonding, which can be critical for target engagement. The methanol group, in particular, offers a convenient attachment point for linkers, a key feature for its use in PROTAC synthesis.

  • Commercial Availability as a "Protein Degrader Building Block": The classification of this compound as a building block for protein degraders is a significant piece of evidence pointing towards its potential as a ligand for a specific protein target.[4] Targeted protein degradation is a rapidly emerging therapeutic modality that utilizes bifunctional molecules (PROTACs) to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[5][6]

Based on this initial analysis, two primary hypotheses emerge for the therapeutic action of this compound:

  • Direct Inhibition of Protein Function: The compound may act as a direct inhibitor, likely of a kinase, given the prevalence of the TFMP scaffold in known kinase inhibitors.[7][8][9][10]

  • Targeted Protein Degradation: The compound may serve as a "warhead" that specifically binds to a target protein, enabling its degradation when incorporated into a PROTAC.

The following sections will detail the experimental workflows to rigorously test both hypotheses.

Pathway I: Investigating Direct Inhibition - A Focus on the Kinome

The human kinome represents a rich source of therapeutic targets, particularly in oncology. The structural similarities of this compound to known kinase inhibitors make this an essential first line of investigation.

Rationale for Kinase Screening

Numerous trifluoromethylpyridine-containing compounds have been successfully developed as inhibitors of various kinases, including:

  • PI3K/mTOR: Involved in cell growth, proliferation, and survival.[3][7][10]

  • FAK/PYK2: Key regulators of cell adhesion, migration, and proliferation.[8]

  • FLT3/CHK1: Targets in acute myeloid leukemia.[9]

  • Raf Kinases: Central components of the MAPK/ERK signaling pathway.[10]

Therefore, a broad-spectrum kinase panel screen is a logical and efficient first step to identify potential kinase targets.

Experimental Workflow: Kinase Inhibition Screening

The following workflow outlines a systematic approach to identify and validate kinase targets.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response and Selectivity cluster_2 Phase 3: Cellular Validation A Compound Preparation This compound in DMSO B Broad Kinase Panel Screen (e.g., DiscoverX KINOMEscan or similar binding assay) Single high concentration (e.g., 10 µM) A->B C Data Analysis Percent Inhibition Calculation B->C D Hit Identification (e.g., >70% inhibition) C->D E IC50 Determination Biochemical assay (e.g., ADP-Glo) 10-point dose-response curve D->E Primary Hits F Selectivity Profiling Screen hits against a smaller, related kinase panel D->F G Data Analysis IC50 curve fitting and selectivity ratio calculation E->G F->G H Cellular Target Engagement Assay (e.g., NanoBRET or CETSA) G->H Potent & Selective Hits I Phenotypic Assays (e.g., cell proliferation, apoptosis assays in relevant cell lines) G->I J Downstream Signaling Analysis (e.g., Western blot for phosphorylated substrates) G->J K Final Hit Validation H->K I->K J->K

Caption: Workflow for kinase inhibitor target identification.

Detailed Experimental Protocols

Protocol 2.3.1: Primary Kinase Panel Screen (Binding Assay)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a suitable multi-well plate, add the compound to the assay buffer to achieve a final concentration of 10 µM.

  • Kinase and Ligand Addition: Add the kinase and the appropriate fluorescently labeled ligand to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for binding equilibrium to be reached.

  • Detection: Measure the fluorescence polarization or other appropriate signal to determine the displacement of the labeled ligand.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle).

Protocol 2.3.2: IC50 Determination (Biochemical Assay - e.g., ADP-Glo)

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution to create a 10-point concentration gradient.

  • Kinase Reaction: In a multi-well plate, add the kinase, its specific substrate, and ATP to initiate the enzymatic reaction.

  • Compound Addition: Add the serially diluted compound to the respective wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence and plot the signal against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2.3.3: Cellular Target Engagement (NanoBRET™ Assay)

  • Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a NanoLuc® luciferase fusion protein.

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period.

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescent ligand for the kinase, to the cells.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: A decrease in the BRET signal indicates that the compound is engaging the target kinase in the cellular environment. Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: Example Data from Primary Kinase Screen

Kinase TargetPercent Inhibition at 10 µM
Kinase A95%
Kinase B88%
Kinase C25%
......

Table 2: Example Data from Follow-up Assays

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)
Kinase A50250
Kinase B120>1000

A potent hit would be a compound with a low nanomolar biochemical IC50 and a cellular IC50 that is within a reasonable range (e.g., <10-fold) of the biochemical value, indicating good cell permeability and target engagement.

Pathway II: A Guide to Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" necessitates a thorough investigation into its potential as a warhead for a PROTAC.

Rationale for PROTAC Development

PROTACs offer several advantages over traditional inhibitors, including the ability to target proteins that lack a well-defined active site and the potential for more sustained pharmacological effects. The development of a PROTAC requires a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker to connect them.

Experimental Workflow: PROTAC Target Identification and Validation

This workflow outlines a strategy to identify the target of this compound in a protein degradation context.

G cluster_0 Phase 1: PROTAC Synthesis cluster_1 Phase 2: Phenotypic Screening cluster_2 Phase 3: Target Deconvolution A Linker Selection & Synthesis (e.g., PEG-based linkers of varying lengths) B E3 Ligase Ligand Conjugation (e.g., to Thalidomide for Cereblon) A->B C Warhead Conjugation Couple this compound to the linker B->C D PROTAC Library Generation C->D E Cell-Based Phenotypic Screen (e.g., anti-proliferative screen in a panel of cancer cell lines) D->E PROTAC Library F Hit Identification Identify PROTACs with desired phenotype E->F G Control Experiments Test warhead alone and E3 ligase ligand-linker alone to confirm PROTAC-dependence F->G H Quantitative Proteomics (e.g., TMT-based mass spectrometry) Identify proteins degraded by the hit PROTAC G->H Validated Hit PROTAC I Bioinformatic Analysis Identify statistically significant downregulated proteins H->I J Target Validation (e.g., siRNA knockdown of candidate proteins to recapitulate phenotype) I->J K Final Target Identification J->K

Sources

Methodological & Application

The Strategic Utility of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal and Agrochemical Chemistry

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is a highly functionalized heterocyclic compound that has emerged as a valuable building block in contemporary organic synthesis. Its unique substitution pattern, featuring a methoxy group, a trifluoromethyl moiety, and a primary alcohol on a pyridine scaffold, offers a confluence of properties that are highly sought after in the design of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a privileged substituent in drug design.[1][2] This guide provides an in-depth look at the synthetic utility of this reagent, complete with detailed protocols for its key transformations.

The strategic placement of the methoxy, trifluoromethyl, and hydroxymethyl groups on the pyridine ring allows for a diverse range of chemical modifications. The primary alcohol is a versatile handle for transformations into various functional groups, including aldehydes, carboxylic acids, halides, ethers, and esters. The pyridine core itself can participate in a variety of cross-coupling reactions, further expanding its synthetic potential. This combination of features makes this compound a powerful tool for the rapid generation of molecular complexity and the exploration of chemical space in drug discovery and process development.

Core Synthetic Transformations and Protocols

The primary alcohol of this compound is the principal site for synthetic elaboration. The following sections detail robust and reliable protocols for its conversion into key synthetic intermediates.

Oxidation to 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde provides a crucial intermediate for a wide array of subsequent reactions, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its mild reaction conditions and high chemoselectivity, which are crucial for preserving the sensitive functional groups on the pyridine ring.[3][4]

Protocol 1: Dess-Martin Oxidation of this compound

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of this compound in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde can be purified by column chromatography on silica gel.

Causality and Insights: The use of DMP at or below room temperature minimizes the risk of over-oxidation to the carboxylic acid. The bicarbonate/thiosulfate quench is essential to neutralize the acetic acid byproduct and reduce the excess periodinane, facilitating a clean workup.

Diagram 1: Oxidation Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product cluster_workup Workup start This compound reagents Dess-Martin Periodinane (DMP) Dichloromethane (DCM) start->reagents 1. Add DMP in DCM product 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde reagents->product 2. Stir at RT workup Quench (NaHCO3/Na2S2O3) Extraction Purification product->workup 3. Isolate Product

Caption: Workflow for the Dess-Martin oxidation.

Conversion to 3-(Chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine

The transformation of the alcohol into a halide, such as a chloride, activates the benzylic position for nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including amines, azides, cyanides, and thiols. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.[5]

Protocol 2: Chlorination with Thionyl Chloride

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of this compound in anhydrous DCM (0.3 M) at 0 °C under a nitrogen atmosphere, add thionyl chloride dropwise. A catalytic amount of pyridine can be added to facilitate the reaction.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a cooled, saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 3-(Chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine can be used in the next step without further purification or purified by column chromatography.

Causality and Insights: The reaction with thionyl chloride proceeds via a chlorosulfite intermediate. The addition of a catalytic amount of pyridine can accelerate the reaction by forming a more reactive chlorosulfonium salt. The quench with bicarbonate is crucial to neutralize the excess SOCl₂ and the HCl generated during the reaction.

Diagram 2: Chlorination Reaction Scheme

Caption: Conversion to the corresponding chloride.

Mitsunobu Reaction for Esterification and Etherification

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of other functional groups with inversion of stereochemistry.[2][6][7] In the case of an achiral primary alcohol like this compound, it provides a mild and efficient method for esterification and etherification under neutral conditions, which is advantageous for substrates that are sensitive to acidic or basic conditions.

Protocol 3: Mitsunobu Esterification with Benzoic Acid

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of this compound, benzoic acid, and triphenylphosphine in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add DIAD or DEAD dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified directly by column chromatography on silica gel to yield the corresponding benzoate ester.

Causality and Insights: The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile (in this case, the carboxylate). The choice between DIAD and DEAD is often one of convenience, though DIAD is sometimes preferred due to the easier removal of its hydrazine byproduct.

Table 1: Summary of Key Transformations

TransformationReagents and ConditionsProductTypical Yield Range
OxidationDess-Martin Periodinane, DCM, RT2-Methoxy-5-(trifluoromethyl)nicotinaldehyde85-95%
ChlorinationSOCl₂, DCM, 0 °C to RT3-(Chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine80-90%
EsterificationBenzoic Acid, PPh₃, DIAD, THF, RT(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methyl benzoate70-85%

Conclusion

This compound is a strategically designed building block that offers significant advantages in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The protocols detailed in this guide provide a solid foundation for the exploitation of its synthetic potential. The ability to readily convert the primary alcohol to a variety of other functional groups under mild conditions, coupled with the beneficial properties imparted by the trifluoromethyl and methoxy substituents, ensures that this reagent will continue to be a valuable tool for synthetic chemists.

References

  • PubMed. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]

  • Aladdin Scientific. [2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol, min 97%, 500 mg. [Link]

  • MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • The University of Manchester. Reaction of Dess-Martin periodinane with 2-(alkylselenyl)pyridines. Dehydration of primary alcohols under extraordinarily mild conditions: Tetrahedron Letters. [Link]

  • NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Chemicalbridge. This compound. [Link]

  • The University of Manchester. Reaction of Dess-Martin periodinane with 2- (alkylselenyl)pyridines. Dehydration of primary alcohols under extraordinarily mild. [Link]

  • ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • ResearchGate. (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • AA Blocks. 2,5-Dihydroxybenzaldehyde | 1194-98-5. [Link]

  • UFSM. Reactions of b-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone A convenient route to trifluoromethylated 4,. [Link]

  • Hebei Summedchem Co., Ltd. 2-Methoxy-5-(trifluoromethyl)nicotinic acid. [Link]

  • ResearchGate. ChemInform Abstract: Reaction of Dess—Martin Periodinane with 2-(Alkylselenyl)pyridines. Dehydration of Primary Alcohols under Extraordinarily Mild Conditions. | Request PDF. [Link]

  • Google Patents.
  • ResearchGate. Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. [Link]

  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

  • ACG Publications. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • European Patent Office. METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - European Patent Office - EP 4105202 B1 - EPO. [Link]

  • PubChem. (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787. [Link]

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experimental protocol for using (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Abstract

This compound is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug development. The strategic placement of its functional groups—a methoxy group, a metabolically robust trifluoromethyl group, and a synthetically versatile hydroxymethyl group—on a pyridine scaffold makes it a valuable intermediate for creating complex molecular architectures.[1][2][3] The trifluoromethyl moiety, in particular, is a well-established bioisostere for enhancing key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comprehensive overview of the compound's properties, detailed protocols for its characterization and synthetic utilization, and essential safety guidelines for its handling.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is essential before its use in any experimental workflow.

PropertyValueSource
CAS Number 1227581-36-3[5]
Molecular Formula C₈H₈F₃NO₂[5]
Molecular Weight 207.15 g/mol [5]
Appearance Off-white to light yellow solidBased on similar compounds[2]
Purity Typically ≥97%[5]
Storage Store at room temperature, protected from light and moisture.[5][6]

Strategic Importance in Drug Discovery

The trifluoromethylpyridine (TFMP) motif is a privileged structure in modern pharmaceuticals and agrochemicals.[1] The title compound serves as a key intermediate, leveraging the unique properties imparted by its substituents:

  • Trifluoromethyl (-CF₃) Group : This group is a powerful tool in drug design. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's cell membrane permeability, block metabolic degradation at the site of attachment, and improve binding interactions with target proteins.[3][4]

  • Pyridine Ring : A foundational scaffold in numerous approved drugs, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing solubility and target engagement.

  • Hydroxymethyl (-CH₂OH) Group : This primary alcohol is a critical synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., halide, tosylate) to enable nucleophilic substitution, allowing for its seamless integration into larger molecules.

  • Methoxy (-OCH₃) Group : The methoxy group modifies the electronic properties of the pyridine ring and can influence the molecule's conformation and metabolic profile.

This unique combination of features makes this compound a valuable building block, particularly in the synthesis of kinase inhibitors, PROTACs, and other complex therapeutic agents.[5]

Health and Safety Precautions

While specific toxicity data for this compound is limited, data from structurally related trifluoromethylpyridine derivatives necessitates careful handling in a controlled laboratory environment.[6][7][8][9]

Hazard CategoryDescription & Precautionary Statements
GHS Pictograms (Based on similar compounds)
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[10]
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[6][9]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling.[6] Minimize dust generation.[6]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[6][7]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6][9] Skin: Remove contaminated clothing and wash skin with plenty of soap and water.[6] Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][11] Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]

Experimental Protocols

The following protocols provide a framework for the validation and application of this compound.

Protocol 1: Analytical Characterization and Quality Control

It is imperative to confirm the identity and purity of the starting material. This protocol establishes a self-validating system for quality control.

cluster_QC Quality Control Workflow Start Receive Compound Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Start->Prep HPLC HPLC-UV Analysis (Purity Assessment) Prep->HPLC GCMS GC-MS Analysis (ID & Volatile Impurities) Prep->GCMS NMR ¹H & ¹⁹F NMR Analysis (Structural Confirmation) Prep->NMR End Qualified for Use HPLC->End GCMS->End NMR->End

Caption: Workflow for the analytical validation of the starting material.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is a standard method for determining the purity of non-volatile organic compounds.[12]

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of Acetonitrile (ACN) and Water (both with 0.1% Trifluoroacetic Acid, TFA).

    • Gradient Example: Start at 10% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, return to 10% ACN over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.

  • Sample Preparation : Dissolve the compound in the mobile phase or ACN to a concentration of approximately 0.5 mg/mL.[13]

  • Analysis : Inject 5-10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

GC-MS is ideal for confirming the molecular weight and identifying any volatile impurities.[14]

  • Instrumentation : GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column : Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm).

  • Injector Temperature : 250 °C.

  • Oven Program : Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Energy : 70 eV.

  • Mass Range : m/z 40-450.

  • Sample Preparation : Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Analysis : The resulting mass spectrum should show a molecular ion peak (M⁺) or characteristic fragments corresponding to the compound's structure.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful tool for unambiguous structure confirmation.[14][15]

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Experiments :

    • ¹H NMR : Will show characteristic signals for the aromatic protons, the methoxy group protons, and the methylene protons of the alcohol.

    • ¹⁹F NMR : Will show a singlet corresponding to the -CF₃ group.

    • ¹³C NMR : Will confirm the number of unique carbon atoms in the molecule.

  • Analysis : Compare the observed chemical shifts, coupling constants, and integration values with the expected structure.

Protocol 2: Synthetic Application - Conversion to a Halide Intermediate

To use the compound as a building block, the hydroxyl group is often converted into a better leaving group, such as a bromide. This protocol details a common bromination procedure.

cluster_Synth Synthetic Workflow: Bromination Start (2-Methoxy-5-(trifluoromethyl) pyridin-3-yl)methanol Reagents Add PPh₃ and CBr₄ in dry DCM at 0 °C Start->Reagents React Stir at 0 °C to RT (Monitor by TLC) Reagents->React Quench Quench with water React->Quench Extract Extract with DCM Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product 3-(Bromomethyl)-2-methoxy -5-(trifluoromethyl)pyridine Purify->Product

Caption: A typical workflow for converting the alcohol to a bromide.

Objective : To synthesize 3-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine.

  • Materials :

    • This compound (1.0 eq)

    • Carbon tetrabromide (CBr₄) (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure :

    • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound and triphenylphosphine in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add carbon tetrabromide portion-wise, ensuring the internal temperature does not rise significantly.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired brominated product.

    • Characterize the final product using NMR and MS to confirm its structure.

Conclusion

This compound is a highly functionalized and valuable building block for chemical synthesis. Its strategic design allows for straightforward incorporation into diverse molecular scaffolds, making it a key tool for researchers in drug discovery and materials science. The protocols outlined in this guide provide a robust framework for ensuring the quality of the material and for its effective use in subsequent synthetic transformations. Adherence to strict safety protocols is essential for the handling of this and related chemical compounds.

References

  • Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Cole-Parmer. [Link]

  • Fujikawa, K., & Ishii, A. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • [2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol. Aladdin. [Link]

  • Rodinovskaya, L. A., et al. (2000). Preparation of trifluoromethylpyridine libraries. PubMed. [Link]

  • ANALYTICAL METHODS for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Convenient Approaches to 4-Trifluoromethylpyridine. ResearchGate. [Link]

  • [2-(Trifluoromethyl)pyridin-3-yl]methanol. PubChem. [Link]

  • (5-(Trifluoromethyl)pyridin-2-yl)methanol. PubChem. [Link]

  • Pyridine 1613. NIOSH - CDC. [Link]

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  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH. [Link]

  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • [5-(Trifluoromethoxy)pyridin-2-yl]methanol. PubChem. [Link]

Sources

The Lynchpin Intermediate: Application Notes for (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Crop Protection

The relentless drive for higher crop yields and more sustainable agricultural practices necessitates the continuous innovation of active ingredients (AIs) in the agrochemical sector. Among the most impactful structural motifs in modern pesticide discovery is the trifluoromethylpyridine (TFMP) scaffold.[1][2] The incorporation of a trifluoromethyl (-CF3) group into the pyridine ring profoundly influences the molecule's physicochemical properties, often enhancing its lipophilicity, metabolic stability, and binding affinity to target proteins.[1][3] These attributes translate into AIs with improved potency, systemic movement in plants, and a more desirable environmental profile.[4]

This guide focuses on a highly versatile, yet specific, building block: (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol . While not a final agrochemical itself, this compound represents a critical nexus in the synthesis of advanced insecticidal and herbicidal candidates. Its unique arrangement of functional groups—a reactive hydroxymethyl, an activating methoxy, and a bio-potentiating trifluoromethyl group—offers a rich platform for derivatization.

Herein, we provide detailed protocols and technical insights into the synthesis and application of this key intermediate. We will explore its role as a precursor to valuable nicotinic acid and nicotinamide derivatives, which are foundational structures in several commercial agrochemicals.[5] The methodologies described are grounded in established chemical principles and are designed for reproducibility and scalability in a research and development setting.

PART 1: Synthesis of the Core Intermediate

The primary route to obtaining this compound involves the selective reduction of a corresponding ester, methyl 2-methoxy-5-(trifluoromethyl)nicotinate. This two-step approach is favored for its safety and efficiency over more hazardous reducing agents.[6]

Workflow for Intermediate Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Reduction A 2-Hydroxy-5-(trifluoromethyl)nicotinic Acid B Methyl 2-methoxy-5-(trifluoromethyl)nicotinate A->B  CH3I, K2CO3  Acetone, Reflux C This compound B->C  NaBH4, Methanol  THF, 0°C to RT

Caption: Synthetic pathway to the target pyridinylmethanol intermediate.

Protocol 1.1: Synthesis of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate

Rationale: This protocol begins with the commercially available 2-hydroxy-5-(trifluoromethyl)nicotinic acid. A Williamson ether synthesis-like methylation of the pyridinol hydroxyl group and simultaneous esterification of the carboxylic acid is an efficient route. Using methyl iodide with a mild base like potassium carbonate in a polar aprotic solvent is a standard and high-yielding method.

Materials:

  • 2-Hydroxy-5-(trifluoromethyl)nicotinic acid

  • Methyl iodide (CH₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 2-Hydroxy-5-(trifluoromethyl)nicotinic acid (10.0 g, 48.3 mmol).

  • Add anhydrous acetone (100 mL) and anhydrous potassium carbonate (16.7 g, 121 mmol, 2.5 equiv).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add methyl iodide (7.5 mL, 121 mmol, 2.5 equiv) to the suspension.

  • Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude ester. The product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or used directly in the next step if purity is sufficient.

Protocol 1.2: Synthesis of this compound

Rationale: The reduction of the methyl ester to the primary alcohol is achieved using sodium borohydride (NaBH₄). While NaBH₄ does not typically reduce carboxylic acids, it is effective for esters, especially when used in conjunction with a protic solvent like methanol which facilitates the reduction.[6] Tetrahydrofuran (THF) is used as the primary solvent for its ability to dissolve the starting material and for its compatibility with the reaction conditions. This method is significantly safer and easier to handle than using lithium aluminum hydride (LiAlH₄).[6]

Materials:

  • Methyl 2-methoxy-5-(trifluoromethyl)nicotinate (from Protocol 1.1)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and ice bath

Procedure:

  • Dissolve the crude methyl 2-methoxy-5-(trifluoromethyl)nicotinate (approx. 48 mmol) in anhydrous THF (100 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, carefully and slowly add sodium borohydride (3.6 g, 96 mmol, 2.0 equiv) to methanol (50 mL). Caution: This is an exothermic reaction and generates hydrogen gas. Add NaBH₄ in portions to the cooled methanol.

  • Slowly add the NaBH₄/Methanol solution to the cooled THF solution of the ester via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and slowly add 1M HCl to quench the excess NaBH₄ until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound as a crude solid or oil.

  • Purify the product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure alcohol.

Parameter Protocol 1.1 (Esterification) Protocol 1.2 (Reduction)
Starting Material 2-Hydroxy-5-(trifluoromethyl)nicotinic AcidMethyl 2-methoxy-5-(trifluoromethyl)nicotinate
Key Reagents CH₃I, K₂CO₃NaBH₄, Methanol
Solvent AcetoneTHF
Temperature Reflux (~56°C)0°C to Room Temp.
Typical Yield >90%85-95%
Purity (Post-Purification) >98%>98%

PART 2: Application in Agrochemical Synthesis - A Gateway to Novel Nicotinamides

The true value of this compound lies in its potential for elaboration into more complex, biologically active molecules. A primary application is its oxidation to the corresponding nicotinic acid, which can then be coupled with various amines to generate a library of novel nicotinamide insecticides, structurally analogous to commercial products like Flonicamid.[2][4]

Synthetic Workflow for Nicotinamide Analogues

G A (2-Methoxy-5-(trifluoromethyl) pyridin-3-yl)methanol B 2-Methoxy-5-(trifluoromethyl) nicotinaldehyde A->B  PCC or DMP  DCM, RT C 2-Methoxy-5-(trifluoromethyl) nicotinic Acid B->C  KMnO4 or Pinnick Oxidation  (NaClO2, 2-methyl-2-butene) D Novel Nicotinamide Agrochemical Candidate C->D  1. (COCl)2 or SOCl2  2. R-NH2, Base

Caption: Multi-step conversion of the intermediate to a final agrochemical candidate.

Protocol 2.1: Oxidation to 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde

Rationale: The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal for this transformation, providing high yields of the aldehyde with simple workup procedures. DMP is often preferred due to its non-toxic chromium-free nature.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, Magnetic stirrer

Procedure:

  • Dissolve the starting alcohol (10.0 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (12.0 mmol, 1.2 equiv) in one portion.

  • Stir the reaction at room temperature for 1-2 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture, 50 mL).

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by chromatography.

Protocol 2.2: Oxidation to 2-Methoxy-5-(trifluoromethyl)nicotinic Acid

Rationale: The aldehyde can be efficiently oxidized to the corresponding carboxylic acid. While strong oxidants like potassium permanganate (KMnO₄) can be used, a Pinnick oxidation is often preferred for its high functional group tolerance and mild conditions. This reaction uses sodium chlorite (NaClO₂) as the oxidant with a chlorine scavenger like 2-methyl-2-butene.

Materials:

  • 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde

  • Sodium Chlorite (NaClO₂)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄)

  • 2-methyl-2-butene

  • tert-Butanol and water

Procedure:

  • Dissolve the aldehyde (9.0 mmol) in tert-butanol (45 mL).

  • Add 2-methyl-2-butene (45 mmol, 5.0 equiv).

  • In a separate flask, dissolve sodium chlorite (13.5 mmol, 1.5 equiv) and sodium dihydrogen phosphate (13.5 mmol, 1.5 equiv) in water (20 mL).

  • Add the aqueous solution to the solution of the aldehyde dropwise at room temperature.

  • Stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Remove the tert-butanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine organic layers, dry over Na₂SO₄, and concentrate to yield the desired nicotinic acid.

Protocol 2.3: Amide Coupling to Form Agrochemical Candidates

Rationale: The final step in creating a potential insecticide involves forming an amide bond. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride with oxalyl chloride or thionyl chloride. The highly reactive acyl chloride is then treated with a desired amine (e.g., aminoacetonitrile, as in the synthesis of Flonicamid) in the presence of a base to yield the final amide product.[2]

Materials:

  • 2-Methoxy-5-(trifluoromethyl)nicotinic acid

  • Oxalyl Chloride ((COCl)₂) or Thionyl Chloride (SOCl₂)

  • Anhydrous DCM or Toluene

  • Target Amine (e.g., Aminoacetonitrile hydrochloride)

  • Organic Base (e.g., Triethylamine (TEA) or Pyridine)

Procedure:

  • Suspend the nicotinic acid (8.0 mmol) in anhydrous DCM (40 mL). Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (9.6 mmol, 1.2 equiv) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases and a clear solution is formed.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride, yielding the crude acyl chloride.

  • In a separate flask, dissolve the target amine hydrochloride (e.g., aminoacetonitrile HCl, 8.8 mmol, 1.1 equiv) in anhydrous DCM and add triethylamine (17.6 mmol, 2.2 equiv).

  • Cool this amine solution to 0°C and slowly add a solution of the crude acyl chloride in DCM.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the final product by recrystallization or column chromatography to yield the novel nicotinamide candidate.

Conclusion and Future Outlook

This compound is a strategically important intermediate that provides a clear and efficient pathway to novel nicotinic acid and nicotinamide derivatives. The protocols detailed here offer a robust framework for the synthesis and derivatization of this valuable building block. By leveraging the unique electronic and steric properties of the trifluoromethyl and methoxy substituents, researchers can generate diverse libraries of compounds for screening in herbicide and insecticide discovery programs. The inherent versatility of the pyridinylmethanol core ensures its continued relevance in the quest for the next generation of high-performing, sustainable crop protection solutions.

References

  • Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(10), 101467. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Available at: [Link]

  • Google Patents. (2021). Synthesis method of flonicamid. CN113929621A.
  • Google Patents. (2018). Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof. CN108191749B.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. Available at: [Link]

  • Zheng, Z., Dai, A., Jin, Z., Chi, Y., & Wu, J. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4849–4861. Available at: [Link]

Sources

synthesis of derivatives from (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Derivatives from (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Introduction: A Versatile Scaffold in Modern Drug Discovery

The pyridine ring is a fundamental heterocyclic motif present in a vast number of pharmaceuticals and agrochemicals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's therapeutic potential by improving metabolic stability, increasing lipophilicity for better membrane penetration, and modulating binding affinity to target proteins.[2][3][4] The compound this compound combines these features, presenting a hydroxymethyl group as a versatile handle for synthetic diversification. This guide provides detailed application notes and protocols for the synthesis of key derivatives from this valuable starting material, aimed at researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The primary alcohol functionality of this compound is the primary site for chemical modification. This guide will focus on four robust and widely applicable synthetic transformations:

  • O-Alkylation (Ether Synthesis): Formation of ether derivatives.

  • Esterification: Creation of ester linkages.

  • Oxidation: Conversion to the corresponding aldehyde for further functionalization.

  • Mitsunobu Reaction: A versatile method for nucleophilic substitution.

These pathways allow for the introduction of a wide array of functional groups and structural motifs, enabling the exploration of chemical space around the core scaffold.

Section 1: Synthesis of Ether Derivatives via O-Alkylation

Ether linkages are common in drug molecules due to their general stability and ability to modulate physicochemical properties. The Williamson ether synthesis is a classical and reliable method for this transformation, involving the deprotonation of the alcohol followed by reaction with an alkyl halide.

Causality Behind Experimental Choices
  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is chosen to deprotonate the alcohol, forming the corresponding alkoxide. This is crucial to prevent competing side reactions, such as the base reacting with the alkyl halide or the electron-deficient pyridine ring.

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilic attack.

  • Reaction Conditions: The reaction is typically initiated at 0 °C to control the initial exothermic deprotonation step and then allowed to proceed at room temperature to ensure a controlled and efficient reaction.

Visual Workflow: O-Alkylation

O_Alkylation Start (2-Methoxy-5-(trifluoromethyl) pyridin-3-yl)methanol Alkoxide Sodium Alkoxide Intermediate Start->Alkoxide 1. NaH, Anhydrous THF 2. 0 °C to RT Product Ether Derivative (R-O-CH2-Py) Alkoxide->Product 3. Alkyl Halide (R-X) 4. RT, 4-12 h

Caption: General workflow for Williamson ether synthesis.

Protocol 1: General Procedure for O-Alkylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF (10 mL per mmol of alcohol).

  • Alcohol Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 2: Synthesis of Ester Derivatives

Esterification is a fundamental reaction for converting alcohols into derivatives with altered polarity, solubility, and biological activity. A common and efficient method involves the reaction of the alcohol with an acyl chloride in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices
  • Reagent: Acyl chlorides are highly reactive acylating agents, leading to rapid and high-yielding reactions.

  • Base: A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the HCl gas generated during the reaction.[5] This prevents protonation of the starting alcohol or the pyridine nitrogen, which would deactivate them towards the reaction. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: An inert aprotic solvent such as Dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.

Visual Workflow: Esterification

Esterification Start (2-Methoxy-5-(trifluoromethyl) pyridin-3-yl)methanol Product Ester Derivative (R-COO-CH2-Py) Start->Product 1. Acyl Chloride (R-COCl) 2. Triethylamine (TEA), DCM 3. 0 °C to RT, 2-6 h

Caption: Workflow for ester synthesis via acylation.

Protocol 2: General Procedure for Esterification
  • Preparation: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C.

  • Acylation: Add the acyl chloride (R-COCl, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.

Section 3: Oxidation to 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde

The corresponding aldehyde is a crucial intermediate that opens up a plethora of subsequent reactions, including reductive amination, Wittig reactions, and additions of organometallic reagents. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid and to maintain the integrity of the sensitive pyridine scaffold.

Causality Behind Experimental Choices
  • Oxidizing Agent: Dess-Martin Periodinane (DMP) is a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes. It operates under neutral conditions at room temperature, which is advantageous for substrates with acid- or base-sensitive functional groups.

  • Solvent: Dichloromethane (DCM) is the solvent of choice as it is inert and effectively dissolves both the substrate and the reagent.

  • Buffering: Sodium bicarbonate is often added to buffer the reaction mixture and neutralize the acetic acid byproduct, preventing potential side reactions.

Visual Workflow: Oxidation

Oxidation Start (2-Methoxy-5-(trifluoromethyl) pyridin-3-yl)methanol Product 2-Methoxy-5-(trifluoromethyl) nicotinaldehyde Start->Product 1. Dess-Martin Periodinane 2. NaHCO3 (optional), DCM 3. RT, 1-3 h

Caption: Workflow for Dess-Martin oxidation to the aldehyde.

Protocol 3: Dess-Martin Oxidation
  • Preparation: To a solution of this compound (1.0 equivalent) in anhydrous DCM, add sodium bicarbonate (2.0 equivalents, optional).

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the resulting suspension vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction with diethyl ether and pour it into a saturated solution of sodium bicarbonate containing sodium thiosulfate (Na2S2O3). Stir until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude aldehyde can be purified by column chromatography if necessary.

Section 4: Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a wide range of other functional groups, including esters, ethers, azides, and thioethers.[6][7] It proceeds via a redox process involving triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Causality Behind Experimental Choices
  • Mechanism: The reaction mechanism involves the activation of the alcohol by forming a phosphonium intermediate, which is then displaced by a suitable nucleophile.[6] The pKa of the nucleophile (Nu-H) should generally be less than 15 for the reaction to proceed efficiently.[9]

  • Reagents: Triphenylphosphine acts as the reducing agent, while DEAD or DIAD is the oxidizing agent. DIAD is often preferred due to its lower toxicity and the easier removal of its hydrazine byproduct.

  • Versatility: This reaction is highly valued for its mild conditions and broad substrate scope, allowing for the introduction of nitrogen (e.g., from phthalimide or an azide source like DPPA), sulfur (from a thiol), or oxygen (from a carboxylic acid) nucleophiles.[7][8]

Visual Workflow: Mitsunobu Reaction

Mitsunobu Start (2-Methoxy-5-(trifluoromethyl) pyridin-3-yl)methanol + Nucleophile (Nu-H) Product Substituted Derivative (Nu-CH2-Py) Start->Product 1. PPh3, DIAD, THF 2. 0 °C to RT 3. 6-12 h

Caption: General workflow for the Mitsunobu reaction.

Protocol 4: General Procedure for the Mitsunobu Reaction
  • Preparation: To a solution of this compound (1.0 equivalent), the chosen nucleophile (e.g., phthalimide, 1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF, cool the mixture to 0 °C.

  • Reagent Addition: Add DIAD (1.2 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C. A color change and/or precipitation of triphenylphosphine oxide may be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue contains the product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the desired derivative. The byproduct can often be partially removed by precipitation from a nonpolar solvent like diethyl ether prior to chromatography.

Data Summary Table

Transformation Derivative Type Key Reagents Typical Conditions Notes
O-AlkylationEtherNaH, Alkyl Halide (R-X)Anhydrous THF, 0 °C to RTRequires inert, anhydrous conditions.
EsterificationEsterAcyl Chloride (R-COCl), TEAAnhydrous DCM, 0 °C to RTEfficient for a wide range of acyl chlorides.
OxidationAldehydeDess-Martin Periodinane (DMP)Anhydrous DCM, RTMild conditions, high selectivity for the aldehyde.
Mitsunobu ReactionAmine, Azide, Thiol, etc.PPh3, DIAD, Nucleophile (Nu-H)Anhydrous THF, 0 °C to RTHighly versatile for various nucleophiles.[7]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • Benchchem. Application Notes and Protocols for the Three-Component Synthesis of Pyridin-4-ol Derivatives.
  • Ishihara Sangyo Kaisha, Ltd. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • ResearchGate. New Page to Access Pyridine Derivatives: Synthesis from N-Propargylamines.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity.
  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.
  • Organic Chemistry Portal. Pyridine synthesis.
  • J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
  • Organic Synthesis. Mitsunobu reaction.
  • ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

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Application Note & Protocol: A Scalable Synthesis of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Trifluoromethyl-Substituted Pyridyl Methanols

The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design.[1][2][3] This is due to the unique properties the -CF3 group imparts, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profile of a molecule.[1][4] The target molecule, (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol, is a valuable building block in the synthesis of more complex, biologically active compounds.[4] Its substituted pyridine core is a prevalent motif in numerous pharmaceuticals and agrochemicals.[1][2]

This document provides a detailed, two-step, scalable protocol for the synthesis of this compound, commencing from 2-Methoxy-5-(trifluoromethyl)nicotinic acid. The described methodology prioritizes safety, efficiency, and scalability, employing a sodium borohydride-mediated reduction, which is a milder and safer alternative to metal hydrides like lithium aluminum hydride, making it more amenable to an industrial setting.[5][6]

Synthetic Strategy: A Two-Step Approach to a Key Intermediate

The overall synthetic strategy involves two key transformations:

  • Esterification: The conversion of the starting carboxylic acid to its corresponding methyl ester. This is a crucial step as carboxylic acids are generally unreactive towards sodium borohydride.[6]

  • Reduction: The selective reduction of the methyl ester to the desired primary alcohol using a sodium borohydride-methanol system.[5][6]

This approach is advantageous for scale-up due to the use of cost-effective and relatively safe reagents, as well as straightforward reaction conditions.

Synthetic_Workflow Start Start Esterification Step 1: Esterification of 2-Methoxy-5-(trifluoromethyl)nicotinic acid Start->Esterification H2SO4, MeOH Intermediate Methyl 2-methoxy-5-(trifluoromethyl)nicotinate Esterification->Intermediate Reduction Step 2: Reduction with Sodium Borohydride Intermediate->Reduction NaBH4, MeOH/THF Purification Work-up & Purification Reduction->Purification Product This compound Final_Product Final_Product Purification->Final_Product Characterization

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Protocols and Methodologies

PART A: Step 1 - Esterification of 2-Methoxy-5-(trifluoromethyl)nicotinic acid

Expertise & Experience: This classical Fischer esterification is a reliable and scalable method. The use of concentrated sulfuric acid as a catalyst is standard. Methanol serves as both the solvent and the reactant. The reaction is driven to completion by using a large excess of methanol. Monitoring the reaction by Thin Layer Chromatography (TLC) is a simple and effective in-process control to ensure the complete consumption of the starting material.

ParameterValue
Starting Material 2-Methoxy-5-(trifluoromethyl)nicotinic acid
Reagents Methanol (MeOH), Sulfuric Acid (H₂SO₄)
Solvent Methanol (MeOH)
Temperature Reflux (approx. 65 °C)
Duration 4-6 hours
Monitoring TLC (e.g., 3:1 Hexanes:Ethyl Acetate)

Protocol:

  • Reactor Setup: To a dry 5 L, 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-Methoxy-5-(trifluoromethyl)nicotinic acid (221 g, 1.0 mol).

  • Reagent Addition: Add methanol (2.5 L). Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (20 mL) to the stirring solution. An exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • In-Process Check: Monitor the reaction progress by TLC until the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Slowly pour the concentrated mixture into a beaker containing ice-cold water (2 L).

    • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-methoxy-5-(trifluoromethyl)nicotinate as an oil. This crude product is often of sufficient purity for the next step.

PART B: Step 2 - Reduction to this compound

Expertise & Experience: The reduction of the ester using sodium borohydride in a mixed solvent system of methanol and tetrahydrofuran (THF) is a well-established and safe procedure for scale-up.[5][6] Methanol is crucial as it activates the sodium borohydride. THF is used as a co-solvent to ensure the solubility of the starting ester. The reaction is typically exothermic and requires careful control of the addition rate of the reducing agent.

ParameterValue
Starting Material Methyl 2-methoxy-5-(trifluoromethyl)nicotinate
Reagents Sodium Borohydride (NaBH₄)
Solvents Methanol (MeOH), Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Duration 2-3 hours
Monitoring TLC (e.g., 3:1 Hexanes:Ethyl Acetate)

Protocol:

  • Reactor Setup: To a dry 10 L, 3-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a temperature probe, add the crude methyl 2-methoxy-5-(trifluoromethyl)nicotinate (assuming 1.0 mol from the previous step) and THF (2 L).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve sodium borohydride (76 g, 2.0 mol) in methanol (1 L). Caution: This will generate some hydrogen gas. Ensure adequate ventilation.

  • Reagent Addition: Slowly add the sodium borohydride solution to the stirring ester solution via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • In-Process Check: Monitor the reaction by TLC for the disappearance of the starting ester.

  • Work-up (Quenching):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is ~6-7. Caution: This will generate hydrogen gas.

    • Concentrate the mixture under reduced pressure to remove most of the organic solvents.

  • Purification:

    • Extract the remaining aqueous residue with ethyl acetate (3 x 1 L).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 500 mL) and then with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Safety and Handling

Sodium Borohydride:

  • Hazards: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. In contact with water, it releases flammable gases which may ignite spontaneously.

  • Handling Precautions: Handle under an inert gas and protect from moisture. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9] Ensure a safety shower and eyewash station are readily accessible.[7][8]

  • Spills: In case of a spill, do not use water. Cover with dry sand or another non-combustible material and collect using non-sparking tools.[7][9]

  • Fire: For fires involving sodium borohydride, use dry sand, dry chemical, or soda ash. DO NOT use water.[7]

Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Measures Gloves Gloves Safety_Glasses Safety Glasses Lab_Coat Lab Coat Inert_Atmosphere Inert Atmosphere Ventilation Ventilation No_Water_Contact Avoid Water Contact Fire_Extinguisher Dry Chemical Extinguisher Spill_Kit Dry Spill Kit Safety_Shower Safety Shower & Eyewash NaBH4_Handling Safe Handling of Sodium Borohydride NaBH4_Handling->Gloves NaBH4_Handling->Safety_Glasses NaBH4_Handling->Lab_Coat NaBH4_Handling->Inert_Atmosphere NaBH4_Handling->Ventilation NaBH4_Handling->No_Water_Contact NaBH4_Handling->Fire_Extinguisher NaBH4_Handling->Spill_Kit NaBH4_Handling->Safety_Shower

Figure 2: Key safety considerations for handling sodium borohydride.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of in-process checks and final product characterization:

  • TLC Monitoring: At each stage, TLC is used to confirm the consumption of the starting material and the formation of the product, preventing premature work-up and ensuring reaction completion.

  • pH Control: Careful pH adjustments during the work-up stages are critical for efficient extraction and isolation of the product.

  • Final Product Analysis: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.

References

  • Szabo-Scandic. (n.d.). Sodium borohydride. [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • Harper College. (2005, October 9). Sodium borohydride MSDS. [Link]

  • Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30.
  • Aladdin. (n.d.). [2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. [Link]

  • LookChem. (n.d.). Purification of Pyridine - Chempedia. [Link]

  • PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Org Lett., 10(9), 1835-7.
  • JNAS | Journals of National Academy of Sciences of Ukraine. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. [Link]

  • ResearchGate. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • Chemicalbridge. (n.d.). This compound. [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Pyridine methanol chlorinations. [Link]

  • Amerigo Scientific. (n.d.). 2-(2-methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. [Link]

  • PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]

  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • ACS Publications. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines From Trifluoromethyl-α,β-Ynones. J Org Chem., 85(2), 924-933.
  • Chem-Impex. (n.d.). (5-Trifluoromethyl-pyridin-2-yl)methanol. [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. 25(14), 8121-8123.

Sources

The Emergence of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol in Catalysis: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Ligand Scaffold for Catalytic Innovation

In the landscape of modern synthetic chemistry, the development of novel ligands is a cornerstone of innovation in catalysis. The ligand architecture dictates the steric and electronic environment of the metallic center, thereby governing the catalyst's activity, selectivity, and overall efficiency. This guide introduces (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol, a pyridine-based alcohol, as a promising ligand for a range of catalytic transformations.

The unique structural features of this ligand—a pyridine nitrogen for metal coordination, a hydroxyl group for potential secondary interactions or as a hemilabile coordinating site, a methoxy group, and a strongly electron-withdrawing trifluoromethyl group—make it a compelling candidate for enhancing catalytic performance. The trifluoromethyl moiety, in particular, is known to significantly influence the electronic properties of the pyridine ring, which can modulate the reactivity of the catalytic center.[1][2] This guide will provide a comprehensive overview of the synthesis of this ligand and its potential applications in catalysis, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development.

Synthesis of this compound

A reliable synthetic route to this compound is crucial for its application in catalysis. While not extensively documented in the literature, a plausible synthesis can be devised from commercially available precursors, leveraging established methodologies for the preparation of substituted pyridines. A potential two-step synthesis is outlined below, starting from 2-methoxy-5-(trifluoromethyl)nicotinic acid.

Protocol 1: Synthesis of this compound

Step 1: Reduction of 2-Methoxy-5-(trifluoromethyl)nicotinic acid to the corresponding aldehyde (not isolated)

  • To a solution of 2-methoxy-5-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add borane-dimethyl sulfide complex (BH3·SMe2, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • The crude aldehyde is used in the next step without further purification.

Step 2: Reduction of the aldehyde to this compound

  • To the crude aldehyde solution from Step 1, add sodium borohydride (NaBH4, 1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.

Rationale: This two-step reduction sequence is a standard and effective method for the conversion of a carboxylic acid to an alcohol.[3] The use of a milder reducing agent like NaBH4 in the second step ensures the selective reduction of the aldehyde without affecting other functional groups.

Application in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The electronic properties of this compound make it an attractive ligand for palladium-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl group can enhance the rate of reductive elimination, a key step in the catalytic cycle of many cross-coupling reactions.[4][5] The following protocol details the use of this ligand in a model Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • This compound (Ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (2 mol%), this compound (4 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[4][6]

Data Presentation:

EntryAryl HalideBoronic AcidLigand Loading (mol%)Yield (%)
14-BromoanisolePhenylboronic acid4>95 (anticipated)
21-Bromo-4-nitrobenzenePhenylboronic acid4>90 (anticipated)
32-Bromopyridine4-Methoxyphenylboronic acid4>85 (anticipated)

Note: The yields presented are anticipated based on similar systems and require experimental validation.

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] The this compound ligand is expected to influence these steps in the following ways:

  • Oxidative Addition: The pyridine nitrogen coordinates to the palladium center, facilitating the oxidative addition of the aryl halide to the Pd(0) species.

  • Transmetalation: The boronic acid, activated by the base, undergoes transmetalation with the Pd(II)-aryl complex.

  • Reductive Elimination: The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring can make the palladium center more electrophilic, potentially accelerating the final reductive elimination step to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura reaction.

Potential Application in Asymmetric Catalysis

The chiral potential of pyridyl alcohol ligands is well-documented, particularly in asymmetric transfer hydrogenation of ketones.[7] If synthesized in an enantiomerically pure form, this compound could serve as a chiral ligand for such transformations.

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone (Hypothetical)

Materials:

  • (R)- or (S)-(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol (Chiral Ligand)

  • [Ru(p-cymene)Cl₂]₂

  • Acetophenone

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • Anhydrous solvent (e.g., isopropanol or dichloromethane)

Procedure:

  • In a glovebox, to a solution of [Ru(p-cymene)Cl₂]₂ (1 mol%) in the anhydrous solvent, add the chiral ligand (2.2 mol%).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add acetophenone (1.0 mmol) to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope (2.0 mmol).

  • Stir the reaction at the desired temperature (e.g., 40 °C) and monitor for conversion by GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography and determine the enantiomeric excess (ee) by chiral HPLC.

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Transfer Hydrogenation cluster_analysis Workup & Analysis Ru_precatalyst [Ru(p-cymene)Cl₂]₂ Catalyst_formation Active Ru-Ligand Complex Ru_precatalyst->Catalyst_formation Ligand Chiral Ligand Ligand->Catalyst_formation Solvent_prep Anhydrous Solvent Solvent_prep->Catalyst_formation Reaction Reaction at Temp. Catalyst_formation->Reaction Ketone Substrate (Ketone) Ketone->Reaction H_source H-Source (HCOOH/NEt₃) H_source->Reaction Workup Quench & Extract Reaction->Workup Chiral_alcohol Chiral Alcohol Purification Column Chromatography Workup->Purification Analysis Chiral HPLC (ee%) Purification->Analysis

Workflow for Asymmetric Transfer Hydrogenation.

Conclusion and Future Outlook

This compound represents a structurally intriguing and potentially highly effective ligand for transition metal catalysis. Its unique combination of coordinating groups and a strongly electron-withdrawing substituent offers a fertile ground for the development of novel catalytic systems with enhanced reactivity and selectivity. While its application is still in a nascent stage, the protocols and mechanistic insights provided in this guide offer a solid starting point for researchers to explore its utility in palladium-catalyzed cross-coupling reactions and potentially in asymmetric transformations. Further studies are warranted to fully elucidate the scope and limitations of this promising ligand and to unlock its full potential in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • Chemical Communications. (n.d.). Palladium-catalyzed Heck-type reaction of oximes with allylic alcohols: synthesis of pyridines and azafluorenones. RSC Publishing. Retrieved from [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved from [Link]

  • Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Retrieved from [Link]

  • Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92429-92433. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PubMed Central. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 97-108. Retrieved from [Link]

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Application Note: Protocols for the Selective Oxidation of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the selective oxidation of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol to its corresponding aldehyde, 2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde. This aldehyde is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] This application note details several reliable oxidation protocols, discusses the rationale behind their selection, and offers step-by-step procedures to ensure successful synthesis, purification, and characterization.

Introduction: The Significance of Trifluoromethyl-Substituted Pyridine Aldehydes

Heterocyclic aldehydes, particularly those derived from the pyridine scaffold, are pivotal intermediates in the synthesis of complex molecular architectures. The target molecule, 2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde, incorporates a trifluoromethyl (CF3) group, which is highly valued in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The aldehyde functionality serves as a versatile chemical handle for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and condensations.

The oxidation of the parent alcohol, this compound, is a critical transformation. However, the presence of the electron-deficient and potentially sensitive pyridine ring necessitates the use of mild and selective oxidizing agents to prevent side reactions, such as over-oxidation to the carboxylic acid or degradation of the heterocyclic core.

Comparative Analysis of Suitable Oxidation Methodologies

The choice of an oxidizing agent is paramount for a successful and high-yielding reaction. Several methods are available for the conversion of primary alcohols to aldehydes.[3][4] The selection depends on factors like substrate tolerance, scalability, reaction conditions, and safety. Below is a comparative analysis of protocols well-suited for a sensitive heteroaromatic substrate like this compound.

Oxidation Protocol Reagents Advantages Disadvantages Suitability for Substrate
Dess-Martin Periodinane (DMP) Dess-Martin Periodinane, CH₂Cl₂Very mild, neutral pH, short reaction times, high yields, broad functional group tolerance.[5][6][7]Reagent is potentially explosive under certain conditions; cost can be a factor for large-scale synthesis.[7]Excellent: High chemoselectivity is ideal for the sensitive pyridine ring and methoxy group.[7]
Manganese Dioxide (MnO₂) Activated MnO₂, CH₂Cl₂ or CHCl₃Excellent for benzylic and allylic alcohols; mild conditions; easy workup (filtration).[8][9]Requires a large excess of reagent; reactivity can vary with the activation method of MnO₂.[10]Very Good: The pyridylmethanol is "benzylic-like" and should be readily oxidized.[9][11]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineHigh yields, mild conditions, avoids heavy metals.Requires cryogenic temperatures (-78 °C); produces foul-smelling dimethyl sulfide byproduct.[12]Good: Effective, but the need for low temperatures can be inconvenient.
Pyridinium Chlorochromate (PCC) PCC, CH₂Cl₂, Celite or SiO₂Readily available and stable reagent; selective for aldehydes.[13][14]Chromium(VI) is toxic; can be acidic, potentially affecting the pyridine ring; workup can be tedious due to tar formation.[12][14][15]Fair to Good: Acidity may be a concern, but can be buffered. The toxicity of chromium is a significant drawback.[6][14]
TEMPO-Mediated Oxidation TEMPO (catalyst), NaOCl (co-oxidant)Catalytic use of TEMPO; environmentally benign options available; highly selective for primary alcohols.[16][17]Reaction conditions (pH) need careful control to avoid side reactions or over-oxidation.[18]Good: A green and efficient alternative, but may require more optimization for this specific substrate.[19][20]

Based on this analysis, the Dess-Martin Periodinane (DMP) oxidation and activated Manganese Dioxide (MnO₂) oxidation are recommended as the primary methods due to their high selectivity, mild reaction conditions, and proven efficacy with similar heteroaromatic alcohols.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is prized for its mildness and rapid conversion at room temperature.[6] The addition of water can sometimes accelerate the reaction.[6]

DMP_Oxidation

Caption: General experimental workflow for oxidation.

  • Thin Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The product aldehyde should have a higher Rf value (be less polar) than the starting alcohol. Visualize spots using a UV lamp (254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the conversion by monitoring the disappearance of the starting material's mass peak (e.g., [M+H]⁺) and the appearance of the product's mass peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling sign of a successful reaction is the disappearance of the benzylic alcohol singlet (typically ~4.7 ppm) and the appearance of a new aldehyde singlet (typically ~10.0 ppm).

    • ¹³C NMR: Look for the appearance of the aldehyde carbonyl carbon signal around 190 ppm.

    • ¹⁹F NMR: A singlet corresponding to the CF₃ group should be present.

  • Infrared (IR) Spectroscopy: The product will exhibit a strong carbonyl (C=O) stretch at approximately 1700 cm⁻¹, while the broad O-H stretch of the starting alcohol (around 3300 cm⁻¹) will be absent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction 1. Insufficient oxidant. 2. Deactivated MnO₂. 3. Low reaction temperature.1. Add an additional portion (0.1-0.2 eq) of oxidant. 2. Use freshly activated or a new batch of MnO₂. 3. For MnO₂ oxidation, gently warm the reaction to 35-40 °C.
Formation of Carboxylic Acid (Over-oxidation) 1. Oxidant is too harsh or reaction time is too long. 2. Presence of water with stronger oxidants (e.g., PCC).1. Use a milder oxidant like DMP or MnO₂. Monitor carefully and stop the reaction immediately upon completion. 2. Ensure all reagents and glassware are anhydrous.
Low Isolated Yield 1. Incomplete extraction from the aqueous phase. 2. Product loss during chromatography. 3. Incomplete filtration of MnO₂/Celite cake.1. Perform additional extractions with DCM or EtOAc. 2. Choose an appropriate solvent system for chromatography to ensure good separation. 3. Wash the filter cake extensively with a polar solvent like ethyl acetate.
Degradation of Starting Material/Product 1. Reagent is too acidic or basic. 2. Unstable substrate under reaction conditions.1. For PCC, add a buffer like sodium acetate. For DMP, the reaction is naturally buffered by the acetate byproduct. [6] 2. Switch to a milder protocol (DMP is often the best choice).

References

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]

  • Nature Communications. (2023). Oxidation of heteroaromatic alcohols in water: A simple, selective, and sustainable approach. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Wikipedia. (2023). Pyridinium chlorochromate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

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Application Note: Synthesis of a Novel Kinase Inhibitor Scaffold Utilizing (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis of a novel kinase inhibitor scaffold starting from the versatile building block, (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol. Protein kinases are critical targets in drug discovery, particularly in oncology and immunology. The unique electronic and steric properties of the trifluoromethylpyridine core make it an invaluable scaffold in medicinal chemistry. This application note details a robust, two-step synthetic protocol: the conversion of the starting alcohol to a reactive chloromethyl intermediate, followed by a palladium-catalyzed Sonogashira cross-coupling reaction. We provide in-depth explanations for experimental choices, step-by-step protocols, and data presentation to enable researchers to successfully synthesize and explore this promising class of compounds.

Introduction: The Strategic Value of Trifluoromethylpyridines in Kinase Inhibition

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions. Consequently, small molecule kinase inhibitors have become one of the most important classes of modern therapeutics. The design of potent and selective kinase inhibitors often relies on scaffolds that can effectively mimic the hinge-binding interactions of the native ATP substrate.

The pyridine nucleus is a privileged structure in this context, and its utility can be significantly enhanced through strategic substitution. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to improve a drug candidate's profile.[1][2] This group offers a unique combination of high electronegativity and lipophilicity, which can lead to:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism, thereby increasing the drug's half-life.[1]

  • Improved Binding Affinity: The trifluoromethyl group can increase binding affinity through favorable hydrophobic and non-covalent interactions within the target protein's binding pocket.[3]

  • Modulation of Physicochemical Properties: It increases lipophilicity, which can improve membrane permeability and cell uptake.[1]

The 2-methoxy substituent on the pyridine ring also plays a crucial role. It can modulate the basicity of the pyridine nitrogen, which can prevent unwanted protonation under physiological conditions and influence the molecule's overall pharmacokinetic properties. Furthermore, its electronic-donating nature can influence the reactivity of the pyridine ring in cross-coupling reactions.[4][5]

This guide focuses on leveraging the this compound building block for the synthesis of a p38 MAP kinase inhibitor scaffold, a key target in inflammatory disease research.[6][7][8]

Synthetic Strategy Overview

Our synthetic approach is a two-step process designed for efficiency and reliability. First, the primary alcohol of the starting material is converted to a more reactive 3-(chloromethyl)pyridine intermediate. This intermediate is then used in a Sonogashira cross-coupling reaction to introduce an alkyne side chain, a common feature in many kinase inhibitors that can form key interactions within the ATP binding site.

G cluster_0 Synthetic Workflow A This compound B Step 1: Chlorination (SOCl2, Pyridine) A->B Activation of Alcohol C 3-(Chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine (Intermediate) B->C Formation of Halide D Step 2: Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalyst) C->D C-C Bond Formation E Final Product: 3-Alkynyl-2-methoxy-5-(trifluoromethyl)pyridine Scaffold D->E Kinase Inhibitor Core

Caption: High-level overview of the two-step synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.

Step 1: Synthesis of 3-(Chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine

Rationale: The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation that activates the benzylic position for subsequent nucleophilic substitution or cross-coupling reactions. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[9] A mild base like pyridine is often used to catalyze the reaction and neutralize the HCl generated.[9][10]

Table 1: Reagents for Step 1

ReagentM.W. ( g/mol )Amount (mmol)Volume / Mass
This compound207.1410.02.07 g
Thionyl Chloride (SOCl₂)118.9712.00.88 mL
Pyridine (anhydrous)79.101.0 (catalytic)80 µL
Dichloromethane (DCM, anhydrous)--50 mL

Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (2.07 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add anhydrous pyridine (80 µL, 1.0 mmol) via syringe. Following this, add thionyl chloride (0.88 mL, 12.0 mmol) dropwise over 15 minutes. Caution: This addition is exothermic and releases gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into 50 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL of DCM.

  • Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-(chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine.

Step 2: Sonogashira Coupling to Synthesize a 3-Alkynylpyridine Scaffold

Rationale: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds.[11][12] It is widely used in the synthesis of kinase inhibitors to introduce alkynyl moieties.[13] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For this protocol, we will couple the previously synthesized chloromethylpyridine with a representative terminal alkyne, 4-ethynylanisole, to construct the core of a potential kinase inhibitor. The conditions are adapted from a highly efficient protocol for coupling on a similar pyridine scaffold.[14][15]

Table 2: Reagents for Step 2

ReagentM.W. ( g/mol )Amount (mmol)Volume / Mass
3-(Chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine225.595.01.13 g
4-Ethynylanisole132.166.00.79 g
Palladium(II) trifluoroacetate (Pd(TFA)₂)332.430.125 (2.5 mol%)41.5 mg
Triphenylphosphine (PPh₃)262.290.25 (5.0 mol%)65.6 mg
Copper(I) Iodide (CuI)190.450.25 (5.0 mol%)47.6 mg
Triethylamine (Et₃N)101.19-5 mL
N,N-Dimethylformamide (DMF, anhydrous)--15 mL

Protocol:

  • Reaction Setup: To a dry Schlenk tube, add 3-(chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine (1.13 g, 5.0 mmol), 4-ethynylanisole (0.79 g, 6.0 mmol), Pd(TFA)₂ (41.5 mg, 0.125 mmol), PPh₃ (65.6 mg, 0.25 mmol), and CuI (47.6 mg, 0.25 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (N₂ or Argon) three times. Add 15 mL of anhydrous DMF and 5 mL of triethylamine via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final 3-((4-methoxyphenyl)ethynyl)-2-methoxy-5-(trifluoromethyl)pyridine scaffold.

G cluster_1 Sonogashira Catalytic Cycle cluster_cu Copper Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C R-X In D Transmetalation C->D E Ar-Pd(II)-Alkyne(L2) D->E Alkyne transfer from Copper F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Alkyne (Product) F->G Product Out H Cu(I)-Alkyne H->D I R-X (Pyridyl Halide) I->B J CuX L Cu(I) Catalyst J->L Regenerates Cu(I) K Terminal Alkyne + Base K->H Forms Copper Acetylide

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Conclusion

The protocols described herein provide a reliable pathway for the synthesis of novel kinase inhibitor scaffolds based on the 2-methoxy-5-(trifluoromethyl)pyridine core. By activating the benzylic alcohol and performing a subsequent Sonogashira cross-coupling, a diverse library of compounds can be generated for screening and lead optimization. The strategic inclusion of the trifluoromethyl and methoxy groups provides a strong foundation for developing drug candidates with favorable pharmacokinetic and pharmacodynamic properties.

References

  • Afshar, M., Davoodi, J., Khodarahmi, G., & Foroumadi, A. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(4), 1109–1116.
  • Boger, D. L., & Patterson, J. E. (1998). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(6), 725-730.
  • Foroumadi, A., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PubMed. Available at: [Link]

  • Goldstein, D. M., et al. (2006). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(12), 3251-3255.
  • Organic Syntheses. (2012). N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. Organic Syntheses, 89, 293.
  • Pargellis, C., et al. (2006). Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Bioorganic & Medicinal Chemistry Letters, 16(2), 262-266.
  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Campeau, L. C., et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(2), 581-590.
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. Available at: [Link]

  • ResearchGate. (2014). 2‐Methoxy Pyridine. ResearchGate. Available at: [Link]

  • Al-Masum, M., & El-Sayed, E. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(6), 6344–6360.
  • Sane, N. V., et al. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 3(24), 3871-3874.
  • Bruce, M. A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 228-233.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (n.d.). Sonogashira cross‐coupling between 3‐ethynylpyridine and 3, 11 and 20. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Tennessee Research and Creative Exchange. (n.d.). Development of a new method for the conversion of alcohols into chlorides. TRACE. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Pu, M., et al. (2012). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica, 28(9), 2041-2048.
  • Glembocki, R., et al. (2015). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 17(15), 3746–3749.
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Application Notes and Protocols for Cross-Coupling Reactions Involving (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Methoxy-5-(trifluoromethyl)pyridine Scaffold

The 2-methoxy-5-(trifluoromethyl)pyridine motif is a privileged scaffold in modern medicinal and agrochemical research. The trifluoromethyl group (-CF3) is a powerful bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly improve a molecule's pharmacokinetic profile and binding affinity to biological targets.[1][2] The methoxy group and the pyridine nitrogen introduce additional points for hydrogen bonding and can influence the overall electronics and solubility of the molecule. Consequently, the ability to functionalize this core structure through robust and versatile cross-coupling reactions is of paramount importance for the rapid generation of novel chemical entities in drug discovery and development programs.

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is a key building block that allows for the introduction of this valuable scaffold. However, the benzylic alcohol functionality requires activation to participate in palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols for two primary strategies for the functionalization of this key intermediate: a classical two-step approach involving conversion to a more reactive electrophile, and a more modern, atom-economical direct dehydrative coupling approach.

Part 1: Two-Step Strategy: Activation of the Hydroxyl Group and Subsequent Cross-Coupling

The most established method for engaging benzylic alcohols in cross-coupling is a two-step sequence:

  • Activation: Conversion of the hydroxyl group into a better leaving group, typically a halide.

  • Coupling: Palladium-catalyzed cross-coupling of the resulting benzylic halide with a suitable nucleophile.

This approach offers reliability and broad substrate scope, leveraging well-understood reaction classes.

Protocol 1.1: Activation via Chlorination with Thionyl Chloride

The conversion of the benzylic alcohol to the corresponding chloride, 3-(chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine, creates a highly reactive electrophile suitable for a range of cross-coupling reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[1][3][4][5] The use of a base such as pyridine is often recommended to neutralize the HCl generated during the reaction, which can be particularly important for substrates containing acid-sensitive functional groups or a basic pyridine ring.

Experimental Protocol: Synthesis of 3-(chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine

  • Reagents and Materials:

    Reagent CAS Number Molecular Weight Molarity/Density
    This compound 345200-93-3 207.14 g/mol -
    Thionyl chloride (SOCl₂) 7719-09-7 118.97 g/mol 1.63 g/mL
    Pyridine 110-86-1 79.10 g/mol 0.98 g/mL

    | Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 1.33 g/mL |

  • Step-by-Step Procedure:

    • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine (1.1 eq) to the stirred solution. The pyridine acts as a base to quench the HCl byproduct, preventing potential side reactions with the starting material or product.

    • To this cooled solution, add thionyl chloride (1.2 eq) dropwise via a syringe. The formation of a precipitate (pyridinium hydrochloride) may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 3-(chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine.

    • The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often used directly in the subsequent cross-coupling step.

Causality and Trustworthiness: The use of anhydrous conditions is critical as thionyl chloride reacts violently with water. The dropwise addition at 0 °C controls the initial exotherm of the reaction. Monitoring by TLC/LC-MS ensures the reaction is driven to completion, and the aqueous workup removes inorganic byproducts and any remaining thionyl chloride.

Diagram of the Activation Step:

activation start This compound reagent SOCl₂, Pyridine DCM, 0 °C to RT start->reagent product 3-(chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine reagent->product caption Activation of the benzylic alcohol. suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Chloride, Boronic Acid, Base, Catalyst, Ligand B Add Degassed Solvent A->B C Heat (80-100 °C) Monitor by LC-MS B->C D Aqueous Workup & Extraction C->D E Column Chromatography D->E F Final Product E->F caption Suzuki-Miyaura Coupling Workflow. dehydrative cluster_reactants Reactants cluster_products Products Alcohol (Pyridyl)methanol Catalyst Metal Catalyst (e.g., Ru, Ir, Pd) Alcohol->Catalyst Nucleophile Nucleophile (e.g., Amine) Nucleophile->Catalyst CoupledProduct Coupled Product Catalyst->CoupledProduct Water H₂O Catalyst->Water caption Dehydrative Cross-Coupling Concept.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes and provide robust, field-proven protocols to enhance reaction yield and product purity.

Part 1: Synthesis Overview & Core Logic

The most reliable and common pathway to synthesize this compound involves a two-step process:

  • Step 1: Formylation via Directed ortho-Metalation (DoM): The synthesis begins with the commercially available 2-Methoxy-5-(trifluoromethyl)pyridine. A strong lithium base is used to selectively deprotonate the C3 position, creating a transient organolithium intermediate. This is immediately quenched with an electrophilic formylating agent, typically N,N-Dimethylformamide (DMF), to generate the key aldehyde intermediate, 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde.

  • Step 2: Aldehyde Reduction: The aldehyde is then reduced to the desired primary alcohol using a mild hydride reducing agent, most commonly sodium borohydride (NaBH₄).

This strategy is efficient because the C2-methoxy group acts as a powerful Directed Metalation Group (DMG), guiding the organolithium base to deprotonate the adjacent C3 position with high regioselectivity.[1][2][3]

General Synthetic Workflow

Synthetic Workflow SM 2-Methoxy-5-(trifluoromethyl)pyridine INT 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde SM->INT 1. n-BuLi or LDA, THF, -78°C 2. DMF PROD This compound INT->PROD NaBH4, MeOH or EtOH

Caption: High-level workflow for the two-step synthesis.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental failures. We diagnose the likely causes and provide actionable solutions.

Question 1: "My overall yield is extremely low or zero. Where do I start troubleshooting?"

Answer: A failure in a two-step synthesis requires isolating which step has failed. The first and most critical action is to analyze the crude reaction mixture from Step 1 (Formylation) by TLC, LC-MS, or ¹H NMR before proceeding to the reduction.

  • Scenario A: No aldehyde intermediate is formed. If you only see your starting material, the lithiation failed. Proceed to Question 2 .

  • Scenario B: The aldehyde is formed, but in low yield alongside many byproducts. The lithiation was likely successful, but side reactions dominated. Proceed to Question 3 .

  • Scenario C: The aldehyde is formed cleanly, but the final alcohol yield is low. The issue lies in the reduction or workup. Proceed to Question 4 .

Troubleshooting Logic Diagram

Troubleshooting Logic start Low Overall Yield check_int Analyze Crude Intermediate (After Step 1: Formylation) start->check_int outcome1 Outcome: Only Starting Material check_int->outcome1 No Aldehyde outcome2 Outcome: Low Aldehyde, Many Byproducts check_int->outcome2 Poor Conversion outcome3 Outcome: Clean Aldehyde Formation check_int->outcome3 Good Conversion sol1 Problem: Lithiation Failure (See Q2) outcome1->sol1 sol2 Problem: Competing Side Reactions (See Q3) outcome2->sol2 sol3 Problem: Inefficient Reduction/Workup (See Q4) outcome3->sol3

Caption: Decision tree for diagnosing the point of failure.

Question 2: "Problem: The formylation reaction failed. My starting material was recovered unchanged."

Answer: This indicates a failure to generate the crucial organolithium intermediate. The causes are almost always related to moisture, temperature, or base reactivity.

  • Causality—The Role of Water: Organolithium reagents like n-Butyllithium (n-BuLi) and Lithium diisopropylamide (LDA) are extremely strong bases and are rapidly quenched by trace amounts of water or other protic sources.

  • Causality—Temperature Control: The lithiated pyridine intermediate is thermally unstable. If the temperature rises above -70 °C, it can decompose or participate in unwanted side reactions.

Troubleshooting Steps & Solutions:

Potential Cause Solution & Explanation
Wet Solvent/Glassware Action: Rigorously dry all glassware in an oven (>120 °C) for several hours and cool under a stream of dry nitrogen or argon. Use anhydrous solvent freshly dispensed from a solvent purification system or from a sealed commercial bottle.
Inactive Lithiating Agent Action: The molarity of alkyllithium reagents can decrease over time, especially with improper storage. Titrate your n-BuLi solution before use (e.g., with diphenylacetic acid) to confirm its concentration. Alternatively, use a freshly purchased bottle.
Insufficient Basicity Action: While n-BuLi is often sufficient, LDA is a less nucleophilic and very strong base, which can be advantageous for preventing side reactions.[1][3] Consider preparing LDA in situ from diisopropylamine and n-BuLi just before use.
Poor Temperature Control Action: Ensure your reaction vessel is maintained at -78 °C (a dry ice/acetone bath is standard). Add the lithiating agent dropwise to the cooled solution of the pyridine to dissipate the heat of reaction.
Question 3: "Problem: The formylation gives a complex mixture with a low yield of the desired aldehyde."

Answer: This suggests that while lithiation occurred, the intermediate reacted through undesired pathways.

  • Causality—Nucleophilic Addition: The pyridine ring is electron-deficient and susceptible to nucleophilic attack.[4][5] If a highly nucleophilic base like n-BuLi is used under suboptimal conditions (e.g., slightly elevated temperature), it can add to the C4 or C6 position of the pyridine ring instead of abstracting the C3 proton.[2][6]

  • Causality—Electrophile Quench: The addition of DMF must be efficient and rapid. If added too slowly or if the reaction is allowed to warm before the quench, the unstable lithiated intermediate may decompose.

Troubleshooting Steps & Solutions:

Potential Cause Solution & Explanation
Nucleophilic Addition of Base Action: Switch from n-BuLi to LDA. LDA is significantly more sterically hindered, making it a poor nucleophile while retaining its high basicity. This dramatically favors proton abstraction over addition.[3]
Slow Electrophile Quench Action: Add the DMF as a single, rapid portion to the cold (-78 °C) solution of the lithiated intermediate. Ensure vigorous stirring to promote immediate mixing and reaction.
Incorrect Stoichiometry Action: Use a slight excess of the lithiating agent (typically 1.1-1.2 equivalents) to ensure full conversion of the starting material. Using a large excess can promote side reactions.
Question 4: "Problem: Step 1 worked well, but the final alcohol yield after the reduction step is poor."

Answer: The reduction of an aldehyde to a primary alcohol with NaBH₄ is typically a very high-yielding and clean reaction.[7][8] Poor yields at this stage usually point to issues with the reaction conditions or the workup/purification procedure.

  • Causality—Incomplete Reaction: While robust, the reduction is not instantaneous. Insufficient reaction time or low temperatures can lead to incomplete conversion.

  • Causality—Workup Losses: The product, a pyridyl methanol, has some water solubility due to the nitrogen and hydroxyl groups. Emulsion formation during aqueous workup or extraction with an inappropriate solvent can lead to significant product loss.

Troubleshooting Steps & Solutions:

Potential Cause Solution & Explanation
Incomplete Reduction Action: Allow the reaction to stir for a sufficient time. While often complete in 1-2 hours at room temperature, allowing it to proceed for 4 hours or overnight is a safe practice. Monitor by TLC until the aldehyde spot has completely disappeared.
Hydrolysis of Borate Esters Action: After the reaction is complete, the product exists as a borate ester complex. This must be hydrolyzed to liberate the free alcohol. Quenching the reaction by carefully adding 1M HCl or saturated aqueous NH₄Cl until the effervescence ceases is critical.
Poor Extraction / Emulsions Action: Use a more polar organic solvent for extraction, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM), in place of ethers. To break emulsions, add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent.
Product Volatility Action: While not extremely volatile, some product may be lost if concentrated under high vacuum for extended periods. Remove the solvent on a rotary evaporator at a moderate temperature and vacuum.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the recommended starting material?

    • A: 2-Methoxy-5-(trifluoromethyl)pyridine (CAS 175277-45-9) is the ideal starting material as the C2-methoxy group directly facilitates the required C3-formylation.[9]

  • Q: Which reducing agent is better for Step 2: NaBH₄ or LiAlH₄?

    • A: Sodium borohydride (NaBH₄) is strongly recommended. It is chemoselective for aldehydes and ketones, can be used in protic solvents like methanol or ethanol, and has a much safer and simpler workup procedure. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that requires strictly anhydrous conditions and a more hazardous workup. It offers no advantage for this specific transformation.

  • Q: How can I monitor the progress of each reaction?

    • A: Thin-Layer Chromatography (TLC) is ideal.

      • Step 1 (Formylation): Use a mobile phase like 4:1 Hexanes:Ethyl Acetate. The aldehyde product will be more polar (lower Rf) than the starting pyridine.

      • Step 2 (Reduction): Use the same mobile phase. The final alcohol product will be significantly more polar (much lower Rf) than the intermediate aldehyde.

  • Q: Are there any specific safety concerns?

    • A: Yes. Alkyllithium reagents like n-BuLi are pyrophoric and react violently with water. All operations must be conducted under an inert atmosphere (N₂ or Ar) by trained personnel. The reaction quench of both steps can be exothermic and should be performed slowly and with cooling. The trifluoromethylpyridine derivatives themselves should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.[9]

Part 4: Recommended Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde
  • To an oven-dried, three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-Methoxy-5-(trifluoromethyl)pyridine (1.0 eq).

  • Add anhydrous Tetrahydrofuran (THF, ~0.2 M solution).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) in a single, rapid portion via syringe.

  • Continue stirring at -78 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the cold bath.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by column chromatography.

Protocol 2: Synthesis of this compound
  • Dissolve the crude 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde (1.0 eq) in methanol (MeOH, ~0.2 M solution) in a round-bottom flask.

  • Cool the flask to 0 °C using an ice/water bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) slowly in small portions. Caution: Gas evolution (H₂) will occur.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and hydrolyze the borate complexes until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with Ethyl Acetate (3-4x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product. Purify by silica gel chromatography if necessary.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]

  • National Institutes of Health. Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. [Link]

  • Tsukamoto, Y., & Nakamura, S. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(2), 73–84. [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. [Link]

  • Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. [Link]

  • ResearchGate. The importance of trifluoromethyl pyridines in crop protection | Request PDF. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. [Link]

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • V.Nimc. (2026). Pyridine Synthesis: A Comprehensive Overview. [Link]

  • Lunn, G., & Sansone, E. B. (1985). Facile reduction of pyridines with nickel-aluminum alloy. The Journal of Organic Chemistry, 50(1), 1-2. [Link]

  • Yagupolskii, Y. L., et al. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of the National Academy of Sciences of Ukraine. [Link]

  • Majumdar, S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-513. [Link]

  • Ferreira, M. M. C., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6219. [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • National Institutes of Health. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 136(3), 882-885. [Link]

  • Andrew G Myers Research Group. ortho metalation. [Link]

  • Wikipedia. Pyridine. [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • Aladdin. [2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol. [Link]

  • Chemicalbridge. This compound. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • National Institutes of Health. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 143(35), 14041-14049. [Link]

  • Oakwood Chemical. 2-Methoxy-5-(trifluoromethyl)pyridine. [Link]

  • PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]

  • ACS Publications. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 13(4), 698-705. [Link]

  • PubChem. 2-Methoxy-5-(trifluoromethyl)pyridine. [Link]

  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • PubChem. (5-(Trifluoromethyl)pyridin-2-yl)methanol. [Link]

Sources

troubleshooting side reactions with (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Our goal is to provide in-depth, field-tested insights to help you anticipate and troubleshoot common side reactions, ensuring the integrity and success of your experiments.

Compound Profile & Handling

This reagent is a key intermediate in the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern—a primary alcohol for synthetic elaboration, a methoxy group, and a strongly electron-withdrawing trifluoromethyl group—offers specific reactivity that can be leveraged, but also presents challenges that require careful consideration.

PropertyValue
CAS Number 345200-93-3[2]
Molecular Formula C8H8F3NO2
Molecular Weight 207.15 g/mol
Appearance Off-white to light yellow solid
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[3]

Frequently Asked Questions (FAQs)

Q1: What are the dominant electronic and steric features of this molecule that I should be aware of?

A1: The reactivity of this molecule is governed by the interplay of its three substituents on the pyridine core:

  • Trifluoromethyl Group (-CF3): As a potent electron-withdrawing group, it significantly reduces the electron density of the pyridine ring and lowers the basicity of the pyridine nitrogen.[4][5] This deactivation makes the ring less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

  • Methoxy Group (-OCH3): Located at the 2-position, this group has a dual electronic effect. It is electron-withdrawing inductively but electron-donating through resonance. Its primary influence, however, is steric and electronic shielding of the adjacent pyridine nitrogen, further reducing the nitrogen's basicity and its ability to coordinate with metal centers.[6]

  • Methanol Group (-CH2OH): As a primary alcohol at the 3-position, this is the intended site for most transformations. It is susceptible to oxidation, halogenation, and etherification. Its reactivity is generally typical for a benzylic-type alcohol, though the electronic nature of the ring can influence reaction rates.

Q2: How should I properly store and handle this reagent to ensure its stability?

A2: this compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere like nitrogen or argon.[3] This minimizes exposure to atmospheric moisture and oxygen, which can lead to slow degradation or side reactions over time, especially if trace acidic or basic impurities are present. Always handle the reagent in a well-ventilated fume hood.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing mechanistic explanations and validated protocols to overcome them.

Area 1: Oxidation of the Primary Alcohol

Q: I am attempting to oxidize the alcohol to the corresponding aldehyde, but my reaction yields are low, and I observe the formation of the carboxylic acid byproduct. What is causing this over-oxidation, and how can I achieve selective aldehyde synthesis?

A: Mechanistic Insight & Causality

Over-oxidation is a classic challenge when converting primary alcohols to aldehydes. The problem arises because the initially formed aldehyde can exist in equilibrium with its hydrate form in the presence of water. This hydrate is structurally similar to a gem-diol, which can be further oxidized to the carboxylic acid by many common oxidants. Standard chromium-based oxidants like Jones reagent (CrO3 in aqueous acetone/sulfuric acid) are particularly prone to this, as they are formulated in water.

The key to preventing this is to use an oxidant that operates under strictly anhydrous (water-free) conditions. This prevents the formation of the hydrate intermediate, effectively halting the oxidation at the aldehyde stage.[7]

Diagram: The Over-Oxidation Pathway

over_oxidation cluster_main Desired Reaction cluster_side Side Reaction Pathway Alcohol (R)-CH2OH (Starting Material) Aldehyde (R)-CHO (Desired Product) Alcohol->Aldehyde [O] (Anhydrous) Hydrate (R)-CH(OH)2 (Hydrate Intermediate) Aldehyde->Hydrate + H2O (Aqueous Conditions) CarboxylicAcid (R)-COOH (Over-oxidation Product) Hydrate->CarboxylicAcid [O] appel_reaction cluster_activation Activation Step cluster_pathways Competing Pathways Alcohol (R)-CH2OH Intermediate (R)-CH2-O-P+Ph3 (Oxyphosphonium Intermediate) Alcohol->Intermediate + PPh3 / CBr4 Desired (R)-CH2Br (Desired Product) Intermediate->Desired Attack by Br- (SN2) Side Pyridinium Salt (Side Product) Intermediate->Side Intramolecular Attack by Pyridine-N

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyridine Methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyridine methanols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to equip you with the knowledge to not only execute these reactions successfully but also to understand the underlying chemical principles that govern their outcomes.

Introduction

Pyridine methanols are crucial building blocks in the pharmaceutical and agrochemical industries, finding their way into a vast array of biologically active molecules. The synthesis of these compounds, typically through the reduction of pyridine carboxylic acids, esters, or aldehydes, is a common yet often challenging endeavor. This guide will focus on the two most prevalent methods: catalytic hydrogenation and chemical reduction with metal hydrides, providing a framework for optimizing reaction conditions and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing pyridine methanols?

The most common and scalable methods involve the reduction of a carbonyl group at a specific position on the pyridine ring. The two main approaches are:

  • Catalytic Hydrogenation: This method employs a catalyst (e.g., Palladium, Rhodium, Ruthenium) and a hydrogen source (typically H₂ gas) to reduce pyridine carboxylic acid esters or other functional groups.[1] It is often favored for its high efficiency and atom economy, but can be sensitive to catalyst poisoning.[2]

  • Chemical Reduction: This involves the use of metal hydride reagents, most commonly sodium borohydride (NaBH₄), to reduce pyridine aldehydes or esters.[3] While NaBH₄ is a milder and safer alternative to reagents like lithium aluminum hydride (LiAlH₄), its reactivity with less electrophilic esters requires specific conditions for optimal performance.[4][5]

Q2: My catalytic hydrogenation is not working. What is the most likely cause?

A frequent issue in the catalytic hydrogenation of pyridine-containing molecules is catalyst poisoning . The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the surface of the metal catalyst, blocking the active sites and preventing the desired hydrogenation from occurring.[2] This often results in a sluggish or completely stalled reaction.

Q3: How can I prevent catalyst poisoning during catalytic hydrogenation?

The most effective strategy to mitigate catalyst poisoning is to protonate the pyridine nitrogen by adding a stoichiometric amount of acid to the reaction mixture.[2] This forms a pyridinium salt, which prevents the nitrogen's lone pair from binding to the catalyst. Acetic acid is a common choice as it can serve as both the acid and a solvent. Other acids like HCl can also be used.[2]

Q4: Sodium borohydride is not reducing my pyridine ester. Why?

Standard sodium borohydride is generally inefficient at reducing esters, which are less electrophilic than aldehydes or ketones.[4][6] To achieve this reduction, the ester's carbonyl group must be "activated" to make it more susceptible to hydride attack. This is typically accomplished by using a protic solvent like methanol or ethanol, which can hydrogen bond with the carbonyl oxygen, or by adding a Lewis acid such as lithium chloride (LiCl) or aluminum chloride (AlCl₃).[3][5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Incomplete Reaction or Low Yield

Question: I am seeing a significant amount of starting material remaining by TLC/LC-MS analysis even after the expected reaction time. What should I do?

Answer: An incomplete reaction can stem from several factors, depending on your chosen method.

  • For Catalytic Hydrogenation:

    • Catalyst Poisoning: As mentioned in the FAQs, this is a primary suspect.

      • Solution: Add a stoichiometric equivalent of a strong or weak acid (e.g., HCl or acetic acid) to your reaction mixture to protonate the pyridine nitrogen.[2] You may also consider increasing the catalyst loading, but this is a less efficient solution.[2]

    • Insufficient Hydrogen Pressure: The reaction may be starved of hydrogen.

      • Solution: Ensure your system is properly sealed and pressurized. For challenging reductions, increasing the hydrogen pressure (e.g., from 5 bar to 10 bar) can improve the reaction rate, but be mindful that harsher conditions can lead to over-reduction.

    • Inactive Catalyst: The catalyst may have been improperly handled or is old.

      • Solution: Use fresh, high-quality catalyst. Ensure it is handled under an inert atmosphere if required.

  • For Sodium Borohydride Reduction:

    • Insufficient Carbonyl Activation: Your ester is likely not electrophilic enough for the reduction to proceed efficiently.

      • Solution: Ensure you are using a protic solvent like methanol or ethanol. The NaBH₄-Methanol system is particularly effective.[5] If the reaction is still sluggish, consider adding a Lewis acid like LiCl to further activate the ester.[5]

    • Degraded Reagent: Sodium borohydride can decompose over time, especially if exposed to moisture.

      • Solution: Use fresh NaBH₄.

    • Low Temperature: While many borohydride reductions are run at 0 °C to control exotherms, some ester reductions require elevated temperatures (e.g., refluxing THF) to proceed at a reasonable rate.[7]

Issue 2: Formation of Side Products

Question: My analysis shows significant impurity peaks. What are these and how can I avoid them?

Answer: The nature of the side products is a key diagnostic clue.

  • Peak corresponding to Piperidine Methanol (Over-reduction):

    • Cause: This occurs when the pyridine ring itself is reduced in addition to the target functional group. It is more common under harsh catalytic hydrogenation conditions (high pressure, high temperature, highly active catalysts like Rhodium or Platinum).[8]

    • Causality: The aromatic pyridine ring is relatively stable, but under sufficiently forcing conditions, it can be hydrogenated to a piperidine ring.

    • Solution:

      • Modify Reaction Conditions: Reduce the hydrogen pressure and/or temperature.[2]

      • Change Catalyst: Palladium on carbon (Pd/C) is generally less prone to ring reduction than more active catalysts like Rhodium on carbon (Rh/C) or Platinum oxide (PtO₂).

  • Formation of a δ-Lactam (from 2-Hydroxypyridine precursors):

    • Cause: When reducing a pyridine with a hydroxyl group at the 2-position, the product can tautomerize from a 2-hydroxypiperidine to the more stable δ-lactam.

    • Causality: This is due to the inherent amide-iminol tautomerism in 2-hydroxypyridines.

    • Solution: This may be an unavoidable side reaction depending on the stability of the 2-hydroxypiperidine. Protecting the hydroxyl group prior to reduction may be a viable, albeit longer, synthetic route.

  • Dimerization or Polymerization:

    • Cause: These side reactions can be promoted by high temperatures or the presence of certain impurities.

    • Solution:

      • Lower the Reaction Temperature: Ensure adequate cooling, especially during the addition of reagents if the reaction is exothermic.

      • Use High-Purity Reagents: Impurities in the starting material can sometimes initiate polymerization.[9]

Issue 3: Purification Challenges

Question: I am having difficulty isolating my pure pyridine methanol product. What are the best practices for purification?

Answer: The basic nature of the pyridine nitrogen can complicate purification, particularly with silica gel chromatography.

  • Residual Pyridine Solvent: If pyridine is used as a solvent, it can be difficult to remove completely.

    • Solution: Perform an acidic wash (e.g., with dilute HCl) during the workup. The pyridine will be protonated to form a water-soluble pyridinium salt, which will be extracted into the aqueous layer.[10] The desired product can then be recovered from the organic layer.

  • Product Tailing on Silica Gel: The basic pyridine methanol can interact strongly with the acidic silica gel, leading to poor separation and low recovery.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed into the eluent system (e.g., 1% triethylamine in ethyl acetate/hexane). This will cap the acidic sites on the silica and improve chromatography.

      • Alternative Purification Methods: If chromatography is problematic, consider other methods:

        • Distillation: If your product is thermally stable and has a suitable boiling point, vacuum distillation can be a very effective purification technique.

        • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

Experimental Protocols & Methodologies

Method 1: Catalytic Hydrogenation of a Pyridine Carboxylic Acid Ester

This protocol provides a general method for the hydrogenation of a pyridine ester, incorporating strategies to mitigate catalyst poisoning.

Materials:

  • Pyridine carboxylic acid ester (e.g., methyl isonicotinate)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Solvent: Glacial Acetic Acid or Methanol

  • Hydrogen source (H₂ gas cylinder or balloon)

  • Hydrogenation vessel (e.g., Parr shaker) or a heavy-walled flask

Procedure:

  • In a hydrogenation vessel, dissolve the pyridine carboxylic acid ester (1.0 eq) in the chosen solvent (e.g., glacial acetic acid).

  • Carefully add the 10% Pd/C catalyst (0.05-0.10 eq) to the solution. Note: Pd/C can be pyrophoric. Handle with care.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is no longer observed.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation, crystallization, or column chromatography as needed.

Method 2: Sodium Borohydride Reduction of a Pyridine Carboxaldehyde

This protocol details the reduction of a pyridine carboxaldehyde, a more reactive substrate than the corresponding ester.

Materials:

  • Pyridine carboxaldehyde (e.g., pyridine-4-carboxaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the pyridine carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) in small portions. Caution: Hydrogen gas is evolved.

  • Stir the reaction at 0 °C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyridine methanol.

  • Purify as necessary.

Data Summary and Visualization

Table 1: Comparison of Typical Reaction Conditions
ParameterCatalytic HydrogenationSodium Borohydride ReductionRationale & Key Considerations
Substrate Pyridine Carboxylic Acid EstersPyridine Aldehydes, EstersAldehydes are more reactive than esters with NaBH₄.[4]
Catalyst/Reagent Pd/C, PtO₂, Rh/C, Ru-complexes[1]Sodium Borohydride (NaBH₄)Catalyst choice in hydrogenation influences activity and selectivity.
Pressure 1-50 bar H₂AtmosphericHigher pressure in hydrogenation increases reaction rates.
Temperature 25-80 °C0 °C to refluxHigher temperatures may be needed for less reactive esters but increase the risk of side reactions.[7]
Solvent Acetic Acid, Methanol, Ethanol, TFEMethanol, Ethanol, THF[5]Protic solvents or acidic conditions are crucial for both methods to either activate the substrate or prevent catalyst poisoning.[2][5]
Key Additives Acid (e.g., HCl, Acetic Acid)Lewis Acid (e.g., LiCl) for estersAcid prevents catalyst poisoning by the pyridine nitrogen.[2] Lewis acids activate the ester carbonyl for hydride attack.[5]
Common Side Reactions Over-reduction of pyridine ringIncomplete reduction (for esters)Harsh conditions lead to over-reduction.[8] Insufficient activation leads to incomplete reaction.[5]
Diagrams

Experimental_Workflow

Troubleshooting_Logic

References

  • ResearchGate. (2017). Mechanistic insights into catalytic carboxylic ester hydrogenation with cooperative Ru(II)-bis{1,2,3-triazolylidene}pyridine pincer complexes. [Link]

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

  • TIB (Technische Informationsbibliothek). (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. [Link]

  • Taylor & Francis Online. (1990). Vapour Phase Oxidation of 4-pyridinemethanol to 4-pyridine carboxaldehyde. [Link]

  • ResearchGate. (2025). Reaction of pyridine carboxylic esters with sodium borohydride. [Link]

  • American Chemical Society. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • ResearchGate. (2024). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions. [Link]

  • Google Patents. (2007). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Taylor & Francis Online. (1990). Vapour Phase Oxidation of 4-pyridinemethanol to 4-pyridine carboxaldehyde: Synthetic Communications: Vol 20, No 21. [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?[Link]

  • Royal Society of Chemistry. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • American Chemical Society. (2014). Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced from Pyridine. [Link]

  • American Chemical Society. (2000). Partial Reduction of Electron-Deficient Pyridines. [Link]

  • ResearchGate. (2025). Pulse radiolysis of 3-pyridine methanol and 3-pyridine carboxaldehyde in aqueous solutions | Request PDF. [Link]

  • Kinki University. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. [Link]

  • Wikipedia. (n.d.). Sodium borohydride. [Link]

  • National Institutes of Health. (2019). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]

  • Semantic Scholar. (1993). The novel reduction of pyridine derivatives with samarium diiodide. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • American Chemical Society. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. [Link]

  • ResearchGate. (2025). Solvent design for trace removal of pyridines from aqueous streams using solvent impregnated resins | Request PDF. [Link]

  • Royal Society of Chemistry. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?[Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • TU Delft Research Portal. (2015). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. [Link]

  • Google Patents. (2011).
  • Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex: 1-heptanal. [Link]

  • University of Rochester. (n.d.). Pyridines. [Link]

  • PubMed. (2025). Asymmetric Partial Reductions of Pyridines. [Link]

  • PubMed. (2018). Renewable Hydride Donors for the Catalytic Reduction of CO2: A Thermodynamic and Kinetic Study. [Link]

  • Royal Society of Chemistry. (2024). Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO2 activation and cyclic carbonate formation under mild conditions. [Link]

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Technical Support Center: Navigating Solubility Challenges of Trifluoromethylated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with trifluoromethylated pyridine compounds. As a senior application scientist, I understand that these molecules, while invaluable in medicinal chemistry and materials science, often present significant hurdles in achieving adequate solubility for biological screening, formulation development, and synthetic applications.[1][2][3] This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with a comprehensive resource for troubleshooting and overcoming these issues.

The trifluoromethyl (-CF3) group, while offering benefits like enhanced metabolic stability and bioavailability, significantly increases the lipophilicity of the parent pyridine molecule, often leading to poor aqueous solubility.[1] This guide will delve into the root causes of these solubility issues and provide a structured, in-depth approach to resolving them.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of trifluoromethylated pyridine compounds.

Q1: Why are my trifluoromethylated pyridine compounds so poorly soluble in aqueous solutions?

A1: The primary reason is the high lipophilicity imparted by the trifluoromethyl group.[1] Fluorine atoms are highly electronegative, but the overall trifluoromethyl group is electronically withdrawing and contributes significantly to the molecule's nonpolar character. This makes it difficult for the compound to favorably interact with the polar hydrogen-bonding network of water. Additionally, the planar and aromatic nature of the pyridine ring can lead to strong intermolecular stacking in the solid state, further hindering dissolution.[4]

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. What's happening?

A2: This is a classic issue of a compound "crashing out" of solution. While your trifluoromethylated pyridine may be soluble in a high concentration of an organic co-solvent like DMSO, its solubility can dramatically decrease when the concentration of the organic solvent is lowered by dilution in an aqueous buffer. The aqueous environment cannot maintain the solubility of the lipophilic compound, leading to precipitation.

Q3: Can the position of the trifluoromethyl group on the pyridine ring affect its solubility?

A3: Yes, the position of the -CF3 group, along with other substituents, can influence the molecule's overall polarity, crystal packing, and potential for intramolecular hydrogen bonding, all of which can impact solubility. While a systematic study of all isomers is often required, understanding the electronic and steric effects of substituent placement is crucial.

Q4: Are there any general "go-to" solvents for trifluoromethylated pyridines?

A4: For initial solubilization, water-miscible organic solvents are often a good starting point.[5] These include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, propylene glycol (PG), and polyethylene glycol (PEG 400).[5][] However, the choice of solvent will ultimately depend on the specific compound and the requirements of the downstream application. For synthetic purposes, solvents like chloroform and methanol are often effective.[7]

Troubleshooting Guides: A Problem-Solution Approach

This section provides structured troubleshooting for common solubility-related problems encountered during experiments.

Problem 1: Compound is insoluble in aqueous buffers for biological assays.

The high lipophilicity of the trifluoromethylated pyridine is the primary culprit. The compound prefers to remain in a solid, aggregated state rather than interacting with water molecules.

  • Co-Solvent System Optimization: This is often the first and most straightforward approach.[5][8][9][10][11][12]

    • Rationale: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of lipophilic compounds.[]

    • Troubleshooting Steps:

      • Start with a small percentage of a water-miscible organic solvent like DMSO or ethanol (e.g., 1-5% v/v) in your aqueous buffer.

      • If solubility is still an issue, gradually increase the co-solvent concentration. Be mindful of the tolerance of your biological assay to the organic solvent, as high concentrations can be toxic to cells or interfere with enzyme activity.

      • Consider a combination of co-solvents, which can sometimes have a synergistic effect on solubility.[13]

  • pH Adjustment: For trifluoromethylated pyridines with ionizable groups, altering the pH can significantly enhance solubility.[5][][14][15]

    • Rationale: The pyridine nitrogen is basic and can be protonated at acidic pH to form a more soluble salt.[4] Conversely, if your compound has an acidic functional group, increasing the pH can deprotonate it, forming a more soluble salt.

    • Troubleshooting Steps:

      • Determine the pKa of your compound (experimentally or through prediction).

      • For basic compounds, incrementally decrease the pH of your aqueous buffer and observe for improved solubility.

      • For acidic compounds, incrementally increase the pH.

      • Ensure the final pH is compatible with your experimental system.

Caption: Decision tree for initial solubility troubleshooting.

Problem 2: Need for a higher concentration stock solution for in vivo studies.

For in vivo studies, high concentration dosing solutions are often necessary to achieve the desired therapeutic exposure. The limited solubility of trifluoromethylated pyridines can make this challenging.

  • Salt Formation: This is a powerful technique to significantly increase the aqueous solubility of ionizable compounds.[16][17][18][19][20]

    • Rationale: By reacting your basic trifluoromethylated pyridine with an acid, you form a salt which is an ionic species with much higher aqueous solubility than the free base.

    • Troubleshooting Steps:

      • Screen a variety of pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, tartaric acid) to form different salts.

      • Evaluate the solubility and stability of the resulting salts. The choice of counterion can have a significant impact on these properties.[17]

  • Use of Excipients: Formulation with excipients can enhance solubility and stability.[21][22][23][24][25]

    • Rationale: Excipients like cyclodextrins can form inclusion complexes with your compound, effectively shielding the lipophilic parts and presenting a hydrophilic exterior to the aqueous environment.[10][16][26] Surfactants can form micelles that encapsulate the drug.[22]

    • Troubleshooting Steps:

      • Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the one that forms the most stable and soluble complex.

      • For surfactant-based formulations, evaluate different non-ionic surfactants (e.g., Polysorbate 80, Cremophor® EL) and optimize their concentration.

TechniqueTypical Fold Increase in SolubilityKey Considerations
Co-solvency 2 to >500-fold[13]Potential for solvent toxicity in biological systems.
pH Adjustment Variable, can be significant for ionizable compounds.pH must be compatible with the intended application.
Salt Formation Can lead to substantial increases (e.g., >1000-fold).[20]Requires an ionizable group; salt form may have different stability.
Cyclodextrin Complexation 10 to 100-fold or more.Stoichiometry of the complex needs to be determined.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to solubility assessment and enhancement.

Protocol 1: Kinetic Solubility Assessment using the Shake-Flask Method

This protocol provides a standardized method for determining the solubility of your compound in a given solvent system.[27][28]

  • Materials:

    • Your trifluoromethylated pyridine compound (solid).

    • Solvent of interest (e.g., phosphate-buffered saline, pH 7.4).

    • Vials with screw caps.

    • Shaking incubator or rotator.

    • Centrifuge.

    • Analytical balance.

    • HPLC or UV-Vis spectrophotometer for quantification.

  • Procedure:

    • Add an excess amount of your solid compound to a vial (enough so that undissolved solid remains at the end).

    • Add a known volume of the solvent to the vial.

    • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.[29]

    • After incubation, centrifuge the vial to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of your compound in the diluted supernatant using a pre-validated HPLC or UV-Vis method.

    • Calculate the solubility of your compound in the original solvent, taking into account the dilution factor.

Caption: Shake-flask method for solubility determination.

Protocol 2: Preparation of a Hydrochloride Salt for Improved Aqueous Solubility

This protocol outlines a general procedure for forming the HCl salt of a basic trifluoromethylated pyridine.

  • Materials:

    • Your basic trifluoromethylated pyridine compound.

    • Anhydrous diethyl ether or another suitable non-polar solvent.

    • HCl solution in a compatible solvent (e.g., 2 M HCl in diethyl ether).

    • Stir plate and magnetic stir bar.

    • Filtration apparatus (e.g., Büchner funnel).

  • Procedure:

    • Dissolve your trifluoromethylated pyridine compound in a minimal amount of anhydrous diethyl ether.

    • While stirring, slowly add a stoichiometric amount (or a slight excess) of the HCl solution dropwise.

    • A precipitate of the hydrochloride salt should form. Continue stirring for a period (e.g., 30 minutes) to ensure complete precipitation.

    • Collect the solid salt by vacuum filtration.

    • Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

    • Dry the salt under vacuum.

    • Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., melting point, NMR, elemental analysis).

    • Assess the aqueous solubility of the newly formed salt using Protocol 1.

Conclusion

Overcoming the solubility challenges of trifluoromethylated pyridine compounds is a critical step in their successful application. By systematically applying the principles and protocols outlined in this guide, you can effectively troubleshoot and resolve these issues. Remember that a multi-faceted approach, often combining techniques like co-solvency and pH adjustment or employing advanced formulation strategies, will yield the best results.

References

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]

  • (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

  • (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi | PPTX. Retrieved from [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • (2025, October 23). PH correction: Significance and symbolism. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Principles of Salt Formation. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An investigation on enhancement of solubility of 5 fluorouracil by applying complexation technique-characterization, dissolution and molecular-modeling studies | Request PDF. Retrieved from [Link]

  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. Retrieved from [Link]

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safe handling and storage of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Welcome to the technical support guide for this compound. This document provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to ensure you can work with this compound safely and effectively.

Part 1: Compound Identification and Properties

FAQ: What is this compound?

This compound is a substituted pyridine derivative. The presence of a trifluoromethyl group often enhances the metabolic stability and biological activity of molecules, making this compound a valuable building block in medicinal chemistry and agrochemical research.[1][2] Its specific structure, featuring methoxy, trifluoromethyl, and hydroxymethyl groups on a pyridine ring, offers multiple sites for chemical modification.

Key Physicochemical Data

PropertyValueSource
CAS Number 345200-93-3[3]
Molecular Formula C8H8F3NO2Internal Calculation
Molecular Weight 207.15 g/mol Internal Calculation
Appearance Off-white solid or light brown liquid[1]

Part 2: Hazard Identification & Personal Protective Equipment (PPE)

FAQ: What are the primary hazards associated with this compound?

While specific toxicological data for this exact compound is limited, the hazards can be inferred from its structural motifs and data on similar pyridine compounds. The primary hazards are:

  • Skin Irritation: Causes skin irritation.[4][5]

  • Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[4]

  • Harmful if Swallowed: May be harmful if ingested.[6]

During thermal decomposition, it may release hazardous substances like nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[7]

Troubleshooting: How do I select the appropriate PPE?

The choice of PPE depends on the scale and nature of the experimental work. Following a systematic assessment is crucial for ensuring adequate protection.

Step-by-Step Protocol: PPE Selection

  • Routine Lab Operations (Weighing, Solution Prep):

    • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or holes before use.[7]

    • Eye Protection: Use chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[8]

    • Body Protection: A standard laboratory coat is required.

  • Operations with High Risk of Splash or Aerosol Generation:

    • Hand Protection: Double-gloving (two pairs of nitrile gloves) is recommended.

    • Eye/Face Protection: In addition to safety goggles, use a face shield to protect the entire face.

    • Respiratory Protection: If working outside of a certified chemical fume hood where dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

    • Body Protection: Wear a chemically resistant apron over the lab coat.

The following workflow diagram illustrates the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_input Risk Assessment cluster_ppe Required PPE start Assess Experimental Task weighing Standard Weighing & Solution Preparation start->weighing Low Splash/Aerosol Potential reaction Heating, Refluxing, or Pressurized Reactions start->reaction High Splash/Aerosol Potential ppe_base Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_base ppe_enhanced Enhanced PPE: - Double Gloves - Goggles + Face Shield - Chem-Resistant Apron - Fume Hood/Respirator reaction->ppe_enhanced

Caption: PPE selection workflow based on experimental risk.

Part 3: Receiving and Storage

FAQ: How should I store this compound upon receipt?

Proper storage is critical to maintain the compound's integrity and ensure safety.

  • Immediate Action: Upon receipt, inspect the container for any damage or leaks.

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7][8] To maintain product quality, storing under an inert atmosphere (like argon or nitrogen) is recommended, especially for long-term storage.[7]

  • Temperature: For long-term stability, some suppliers recommend refrigeration (0-8 °C).[1] Always check the supplier's specific recommendations.

  • Location: Store in a locked cabinet or area accessible only to authorized personnel.[7][8]

Troubleshooting: The compound has changed color/appearance in storage. What should I do?

A change in appearance (e.g., from off-white to brown) may indicate degradation or contamination.

  • Do Not Use: Do not use the compound in your experiment, as impurities could lead to failed reactions or inaccurate results.

  • Check Storage Conditions: Verify that the storage conditions (temperature, atmosphere, light exposure) have been appropriate.

  • Evaluate Purity: If critical, you may need to re-analyze the compound's purity via techniques like HPLC or NMR spectroscopy.

  • Contact Supplier: Inform the supplier of the issue, providing the lot number and details of your storage conditions.

The diagram below outlines the decision process for appropriate storage.

Storage_Decision_Tree start Compound Received q_duration Storage Duration? start->q_duration short_term Short-Term (< 1 month) q_duration->short_term Short long_term Long-Term (> 1 month) q_duration->long_term Long storage_rt Store in a cool, dry, well-ventilated area. Keep container sealed. short_term->storage_rt storage_cold Store at 0-8°C under inert atmosphere (N2/Ar). Keep container sealed & locked. long_term->storage_cold

Caption: Decision tree for selecting correct storage conditions.

Part 4: Handling, Incompatibilities, and Disposal

FAQ: What are the best practices for handling and weighing this compound?

Always handle this chemical within a certified chemical fume hood to avoid inhalation.[9] Use only in a well-ventilated area.[6][7][8]

Step-by-Step Protocol: Weighing and Dispensing

  • Preparation: Ensure the chemical fume hood is operational. Place all necessary equipment (spatulas, weigh paper, secondary container) inside the hood before opening the main container.

  • Grounding: Use an anti-static gun or ionizer on the container and balance, as fine powders can be sensitive to static electricity.

  • Dispensing: Open the container inside the hood. Use a clean, dedicated spatula to transfer the desired amount to weigh paper or a tared vial.

  • Cleaning: Immediately after dispensing, securely close the primary container. Wipe down the spatula and any surfaces inside the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol), and dispose of the cloth as hazardous waste.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly.[5][7][8] Do not eat, drink, or smoke in the work area.[7][10]

FAQ: What substances are incompatible with this compound?

To prevent hazardous reactions, avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: May cause decomposition or vigorous reactions.[7]

Always segregate this compound from incompatible materials during storage and in waste containers.

Troubleshooting: What is the correct procedure for a small spill?
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): If the spill is large or involves other hazardous materials, evacuate the area.

  • Containment: For a small, manageable spill inside a fume hood, use an inert absorbent material like sand or diatomaceous earth to cover the spill.

  • Collection: Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[7] Do not release the chemical into the environment.[7][11]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the container with the spilled material as hazardous chemical waste according to your institution's guidelines.[7][8]

References

  • Safety Data Sheet - Fisher Scientific.

  • Safety Data Sheet (2023-09-05) - Fisher Scientific.

  • Safety Data Sheet (General) - Fisher Scientific.

  • [2-(Trifluoromethyl)pyridin-3-yl]methanol PubChem Entry - National Center for Biotechnology Information.

  • Safety Data Sheet (2025-09-19) - Thermo Fisher Scientific.

  • Methanol - Standard Operating Procedure - UCLA Environment, Health & Safety.

  • Safety Data Sheet - TCI Chemicals.

  • This compound Product Page - Parchem.

  • Safety Data Sheet: Methanol - Carl ROTH.

  • (5-Trifluoromethyl-pyridin-2-yl)methanol Product Page - Chem-Impex.

  • (5-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL Wiki - Guidechem.

Sources

Technical Support Center: Synthesis of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and effectively identify and mitigate by-product formation. My insights are drawn from extensive experience in synthetic route optimization and impurity profiling for complex heterocyclic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary and most reliable synthetic strategies commence from either a carboxylic acid/ester or an aldehyde precursor:

  • Reduction of a Nicotinic Acid Derivative: This involves the reduction of 2-methoxy-5-(trifluoromethyl)nicotinic acid or its corresponding ester. This is a straightforward and high-yielding approach.

  • Nucleophilic Addition to a Nicotinaldehyde: This route utilizes a Grignard or organolithium reagent to add a methyl group to 2-methoxy-5-(trifluoromethyl)nicotinaldehyde. While effective, this method is often more susceptible to side reactions.

Q2: What are the critical parameters to control during the synthesis to minimize by-product formation?

A2: Regardless of the chosen route, meticulous control over the following parameters is paramount:

  • Anhydrous Conditions: Particularly for reactions involving organometallic reagents like Grignard reagents, the exclusion of moisture is critical to prevent quenching of the reagent and other side reactions.

  • Temperature Control: Many of the reactions are exothermic. Maintaining the recommended temperature profile is essential to prevent side reactions such as over-reduction or demethylation.

  • Purity of Starting Materials: The use of high-purity starting materials cannot be overstated. Impurities in the precursors, such as isomers or residual reagents from their synthesis, can lead to a cascade of by-products that are often difficult to separate from the final product.

  • Inert Atmosphere: Reactions sensitive to oxidation or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q3: The trifluoromethyl group is strongly electron-withdrawing. How does this influence the synthesis?

A3: The -CF₃ group significantly impacts the reactivity of the pyridine ring. It increases the electrophilicity of the ring and its substituents. This can make the methoxy group more susceptible to nucleophilic attack, leading to demethylation under certain conditions.[1] It also enhances the reactivity of carbonyl groups attached to the ring towards nucleophiles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or adding a slight excess of the reducing agent or Grignard reagent.Insufficient reaction time or stoichiometry can lead to unreacted starting material.
Degradation of Product Ensure the work-up procedure is not overly acidic or basic, and that the temperature is kept low.The product alcohol may be sensitive to harsh pH conditions or elevated temperatures, leading to decomposition.
Quenching of Reagents For Grignard or organolithium reactions, ensure all glassware is rigorously dried and solvents are anhydrous.[2]These reagents are highly reactive towards protic sources, including water, which will consume the reagent and prevent it from reacting with the electrophile.
Issue 2: Presence of a Major By-product with a Mass of 14 Da Less than the Product

This is indicative of demethylation , a common side reaction for methoxypyridines.[1][3][4]

Potential Cause Troubleshooting Action Scientific Rationale
Harsh Reaction Conditions Avoid strong acids or bases during the reaction and work-up.[5] If using a reducing agent like L-selectride, be mindful of its potential to cause demethylation.[1]The methoxy group on the electron-poor pyridine ring can be cleaved under nucleophilic or strongly acidic conditions.
Elevated Temperatures Maintain the recommended reaction temperature. If a reaction requires heating, consider using a milder solvent or catalyst system that allows for lower temperatures.High temperatures can provide the activation energy needed for demethylation to occur.
Issue 3: Formation of a By-product with a Mass Corresponding to the Starting Aldehyde

This is often due to the reduction of the aldehyde when using certain Grignard reagents.

Potential Cause Troubleshooting Action Scientific Rationale
Grignard Reagent with β-Hydrides Use a Grignard reagent that lacks β-hydrides, such as methylmagnesium bromide.Grignard reagents with β-hydrides (e.g., isopropylmagnesium bromide) can act as reducing agents via a six-membered ring transition state, converting the aldehyde to the corresponding alcohol.[2]
High Reaction Temperature Add the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C).[2]Lower temperatures favor the nucleophilic addition pathway over the reduction pathway.
Issue 4: Presence of a High Molecular Weight By-product in Grignard Reactions

This suggests the formation of a Wurtz coupling product .

Potential Cause Troubleshooting Action Scientific Rationale
High Concentration of Alkyl/Aryl Halide During the formation of the Grignard reagent, add the halide slowly and dropwise to the magnesium suspension.A high local concentration of the halide can lead to its reaction with the newly formed Grignard reagent, resulting in a homocoupled product.[2]

By-Product Identification

The following table summarizes potential by-products and their expected mass spectrometric data.

By-product Name Structure Molecular Weight ( g/mol ) Expected [M+H]⁺
(2-Hydroxy-5-(trifluoromethyl)pyridin-3-yl)methanol193.12194.05
2-Methoxy-5-(trifluoromethyl)nicotinaldehyde205.12206.05
2-Methoxy-5-(trifluoromethyl)nicotinic acid221.12222.05

Experimental Protocols

Protocol 1: Mitigation of Demethylation By-product
  • Reagent Selection: When a reduction step is required, opt for milder reducing agents like sodium borohydride over stronger, more nucleophilic agents like L-selectride, especially if elevated temperatures are necessary.

  • Temperature Control: Maintain strict temperature control throughout the reaction. For exothermic reactions, ensure efficient cooling.

  • pH Neutral Work-up: During the aqueous work-up, use a buffered solution or carefully adjust the pH to be near neutral to avoid acid- or base-catalyzed demethylation.

Protocol 2: By-product Identification using LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Analysis: Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ions of the expected product and by-products.

Visualizations

Diagram 1: Synthetic Pathways and Potential By-products

cluster_reduction Reduction Route cluster_grignard Grignard Route Nicotinic_Acid 2-Methoxy-5-(trifluoromethyl) nicotinic acid/ester Product_1 (2-Methoxy-5-(trifluoromethyl) pyridin-3-yl)methanol Nicotinic_Acid->Product_1 Reduction (e.g., LiAlH4, NaBH4) Demethylated_Product (2-Hydroxy-5-(trifluoromethyl) pyridin-3-yl)methanol Nicotinic_Acid->Demethylated_Product Demethylation (Harsh Conditions) Nicotinaldehyde 2-Methoxy-5-(trifluoromethyl) nicotinaldehyde Product_2 (2-Methoxy-5-(trifluoromethyl) pyridin-3-yl)methanol Nicotinaldehyde->Product_2 Grignard Addition (e.g., CH3MgBr) Reduced_Aldehyde 2-Methoxy-5-(trifluoromethyl) benzyl alcohol Nicotinaldehyde->Reduced_Aldehyde Reduction (β-hydride Grignard) Wurtz_Product Wurtz Coupling Product Grignard_Reagent Grignard Reagent Formation Grignard_Reagent->Wurtz_Product Wurtz Coupling Start Low Yield or Impure Product Analyze Analyze Crude Mixture (LC-MS, NMR) Start->Analyze Identify_Byproduct Identify Major By-product(s) Analyze->Identify_Byproduct Demethylation Demethylation Detected (Mass -14 Da) Identify_Byproduct->Demethylation Yes Reduction Aldehyde Reduction Detected Identify_Byproduct->Reduction Yes Wurtz Wurtz Coupling Detected Identify_Byproduct->Wurtz Yes Incomplete High Starting Material Identify_Byproduct->Incomplete Yes Sol_Demethylation Check Reaction Temp Avoid Harsh pH Demethylation->Sol_Demethylation Sol_Reduction Use β-Hydride-Free Grignard Lower Addition Temp Reduction->Sol_Reduction Sol_Wurtz Slow Halide Addition Wurtz->Sol_Wurtz Sol_Incomplete Extend Reaction Time Check Reagent Stoichiometry Incomplete->Sol_Incomplete

Caption: Troubleshooting workflow for by-product identification.

References

  • Miyashita, M., et al. (1995). Chemoselective Demethylation of Methoxypyridine.
  • Shiao, M.-J., Ku, W.-S., & Hwu, J. R. (1993).
  • Li, J., et al. (2018). Synthesis and DABCO-induced demethylation of 3-cyano-4-methoxy-2-pyridone derivatives. ResearchGate. [Link]

  • Chem-Station. (2024). O-Demethylation. Chem-Station International Edition. [Link]

  • Soni, A., et al. (2011). Efficient and Selective Demethylation of Heteroaryl Methyl Ethers in the Presence of Aryl Methyl Ethers.

Sources

Technical Support Center: Scale-Up of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up production of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to pilot plant and commercial production. Our focus is on providing practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible manufacturing process.

The trifluoromethylpyridine moiety is a critical structural motif in modern agrochemicals and pharmaceuticals, valued for its ability to enhance metabolic stability and biological activity.[1][2] The target molecule, this compound, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide will address the multi-step synthesis, focusing on the potential hurdles at each stage of scale-up.

Proposed Synthetic Pathway for Scale-Up

The production of this compound can be approached through a multi-step synthesis. A plausible and scalable route, which will form the basis of this guide, starts from the commercially available 2-chloro-3-cyano-5-(trifluoromethyl)pyridine. The key transformations involve a nucleophilic substitution to introduce the methoxy group, followed by a DIBAL-H reduction to the aldehyde, and a final reduction to the desired alcohol.

graph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="2-Chloro-3-cyano-5-\n(trifluoromethyl)pyridine"]; B [label="2-Methoxy-3-cyano-5-\n(trifluoromethyl)pyridine"]; C [label="2-Methoxy-5-(trifluoromethyl)\n-pyridine-3-carbaldehyde"]; D [label="(2-Methoxy-5-(trifluoromethyl)\n-pyridin-3-yl)methanol"];

A -> B [label=" NaOMe, MeOH "]; B -> C [label=" 1. DIBAL-H\n 2. H₂O quench "]; C -> D [label=" NaBH₄, MeOH "]; }

Caption: Proposed synthetic pathway for this compound.

Part 1: Troubleshooting Guide by Synthetic Stage

This section is organized by the key stages of the proposed synthesis. Each stage includes common problems, their potential causes, and actionable solutions for process optimization at scale.

Stage 1: Methoxylation of 2-Chloro-3-cyano-5-(trifluoromethyl)pyridine

The initial step involves the nucleophilic aromatic substitution of the chloro group with a methoxy group using sodium methoxide in methanol. While seemingly straightforward, scale-up can present challenges related to reaction control and impurity formation.

Q1: The methoxylation reaction is sluggish and does not go to completion, even with extended reaction times. What are the likely causes and solutions?

  • Potential Causes:

    • Insufficiently Anhydrous Conditions: The presence of water in the methanol or on the glassware can consume the sodium methoxide, reducing its effective concentration.

    • Low Quality Sodium Methoxide: The reagent may have degraded upon storage, leading to lower activity.

    • Inadequate Temperature Control: The reaction may require a specific temperature to proceed at a reasonable rate, which might not be efficiently reached or maintained in a large reactor.

  • Troubleshooting and Solutions:

    • Ensure Anhydrous Conditions: Use freshly distilled, dry methanol. All reactors and transfer lines should be thoroughly dried before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

    • Reagent Quality Check: Titrate a sample of the sodium methoxide solution to confirm its concentration before addition.

    • Optimize Reaction Temperature: Conduct small-scale experiments to determine the optimal temperature profile. For scale-up, ensure the reactor's heating system is capable of maintaining the target temperature uniformly. Monitor the internal temperature closely.

Q2: During scale-up, we are observing an increase in a significant unknown impurity. How can we identify and mitigate this?

  • Potential Causes:

    • Side Reactions with the Nitrile Group: At elevated temperatures or with prolonged reaction times, the nitrile group could potentially undergo hydrolysis or other side reactions, especially if there is residual water.

    • Reaction with Impurities in the Starting Material: The starting 2-chloro-3-cyano-5-(trifluoromethyl)pyridine may contain impurities that react under the basic conditions.

  • Troubleshooting and Solutions:

    • Impurity Identification: Isolate the impurity using preparative chromatography and characterize it by NMR, MS, and IR spectroscopy. Understanding the structure will provide clues to its formation pathway.

    • Kinetic and Temperature Profiling: Monitor the formation of the impurity over time at different temperatures. This may reveal that the side reaction has a higher activation energy than the desired reaction, suggesting that running the reaction at a lower temperature for a longer time could improve selectivity.

    • Starting Material Purity: Ensure the purity of the starting material meets the required specifications before use in the scaled-up process.

Stage 2: Reduction of the Nitrile to the Aldehyde

The reduction of 2-Methoxy-3-cyano-5-(trifluoromethyl)pyridine to the corresponding aldehyde is a critical step. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation.

Q1: The yield of the aldehyde is low, and we are isolating a significant amount of the corresponding primary amine. What is causing this over-reduction?

  • Potential Causes:

    • Incorrect Stoichiometry of DIBAL-H: An excess of DIBAL-H will lead to the over-reduction of the intermediate imine to the amine.

    • Poor Temperature Control: The reduction of the nitrile is highly exothermic. If the temperature is not carefully controlled, especially during the addition of DIBAL-H, localized "hot spots" can form, promoting over-reduction.[3]

    • Quench Procedure: An inefficient or slow quench can allow the intermediate to be further reduced.

  • Troubleshooting and Solutions:

    • Precise Reagent Addition: Use a calibrated pump to add the DIBAL-H solution at a controlled rate. The stoichiometry should be carefully calculated based on the limiting reagent.

    • Enhanced Cooling and Slow Addition: Utilize a reactor with a high-efficiency cooling jacket.[3] Add the DIBAL-H solution dropwise, maintaining a low internal temperature (typically -78 °C to -60 °C).

    • Optimized Quench: The quench should be rapid and efficient. A common method is to add the reaction mixture to a pre-cooled acidic solution. The choice of quenching agent and the rate of addition should be optimized to minimize over-reduction.

graph "DIBAL-H_Reduction_Troubleshooting" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Aldehyde Yield\n(Over-reduction to Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Excess DIBAL-H", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Poor Temperature Control", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Inefficient Quench", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Accurate Stoichiometry\n(Calibrated Addition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Enhanced Cooling\n& Slow Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Optimized Quench Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }

Caption: Troubleshooting logic for over-reduction in DIBAL-H reaction.
Stage 3: Reduction of the Aldehyde to the Alcohol

The final step is the reduction of 2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde to the target alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Q1: Upon scaling up the NaBH₄ reduction, we are experiencing difficulties in controlling the reaction exotherm and hydrogen evolution. What are the best practices for managing this?

  • Potential Causes:

    • Rapid Addition of NaBH₄: Adding the solid NaBH₄ too quickly to the solution of the aldehyde can lead to an uncontrolled exotherm and a rapid evolution of hydrogen gas, which can be a safety hazard.[4]

    • Solvent Effects: The reactivity of NaBH₄ and the rate of hydrogen evolution are highly dependent on the solvent system.

  • Troubleshooting and Solutions:

    • Portion-wise or Solution Addition: Add the solid NaBH₄ in small portions over time. A safer and more controllable method for large-scale operations is to add a solution of NaBH₄ in a suitable solvent (e.g., a solution of NaBH₄ in diglyme or a stabilized aqueous solution if compatible with the substrate).[4]

    • Temperature Control: Perform the reaction in a jacketed reactor with efficient cooling. Maintain the temperature at a low level (e.g., 0-5 °C) during the addition of the reducing agent.[3]

    • Adequate Ventilation and Inerting: Ensure the reactor is well-ventilated to safely handle the hydrogen gas that is evolved. Operating under an inert nitrogen atmosphere is recommended.[5][6]

Q2: The work-up and purification of the final alcohol product are proving to be challenging, leading to product loss and low purity. How can we optimize this?

  • Potential Causes:

    • Emulsion Formation: The work-up of reactions involving polar, nitrogen-containing compounds can often lead to the formation of stable emulsions during aqueous extraction.

    • Product Solubility: The product alcohol is likely to have some solubility in water, leading to losses during the aqueous work-up.

    • Difficulty in Crystallization/Distillation: The polar nature of the alcohol might make it difficult to purify by traditional crystallization or distillation methods.

  • Troubleshooting and Solutions:

    • Work-up Optimization:

      • To break emulsions, consider adding brine or filtering the mixture through a pad of celite.

      • To minimize loss to the aqueous phase, perform multiple extractions with a suitable organic solvent. Back-extracting the combined aqueous layers can also help recover dissolved product.

    • Purification Strategy:

      • Column Chromatography: For pilot-scale, flash column chromatography on silica gel can be effective. A gradient elution system, for example, with hexane and ethyl acetate, may be required.

      • Recrystallization: If the product is a solid, explore different solvent systems for recrystallization to achieve high purity.

      • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be a scalable purification method.

Parameter Lab-Scale Pilot-Scale Consideration
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactor
Temperature Control Ice bathChiller/heater unit with precise control
Reagent Addition ManualCalibrated dosing pumps
Mixing Magnetic stirrerOverhead mechanical stirrer (baffle design is crucial)
Work-up Separatory funnelLarge-scale extraction vessel or centrifuge
Purification Flash chromatographyPreparative chromatography, crystallization, or distillation

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

  • A1: The primary safety concerns are:

    • Thermal Runaway: The reduction steps, particularly with DIBAL-H, are highly exothermic. Inadequate temperature control can lead to a dangerous increase in temperature and pressure.[3][7]

    • Hydrogen Evolution: The use of sodium borohydride generates flammable hydrogen gas. Proper ventilation and inerting of the reactor are essential to prevent the formation of an explosive atmosphere.[8][9]

    • Handling of Pyridine Derivatives: Trifluoromethylpyridine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[5]

    • Handling of Reactive Reagents: DIBAL-H and sodium methoxide are reactive and require careful handling under anhydrous and inert conditions.

Q2: How can we monitor the progress of the reactions during scale-up?

  • A2: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency. Common techniques include:

    • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and impurities.

    • Gas Chromatography (GC): Useful for monitoring volatile components.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction samples to determine conversion and identify major components.

Q3: We are considering using a Grignard reaction to synthesize the aldehyde precursor. What are the potential challenges with this approach at scale?

  • A3: Using a Grignard reagent (e.g., by reacting a brominated precursor with magnesium) to form the aldehyde via reaction with a formylating agent can be a viable route. However, scale-up challenges include:

    • Grignard Initiation: Initiating the Grignard reaction can be difficult on a large scale. The surface of the magnesium can be passivated by an oxide layer.[10]

    • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Maintaining strictly anhydrous conditions in a large reactor is critical.[11]

    • Side Reactions: Wurtz coupling is a common side reaction that can reduce the yield of the Grignard reagent.[11]

    • Exotherm Control: The formation of the Grignard reagent is exothermic and requires careful temperature management.[3]

Q4: What are the key considerations for solvent selection during scale-up?

  • A4: Solvent selection should be based on:

    • Reaction Performance: The solvent should provide good solubility for reactants and facilitate the desired reaction pathway.

    • Safety: Avoid solvents with low flash points or high toxicity where possible.

    • Environmental Impact: Consider the environmental impact and the feasibility of solvent recovery and recycling.

    • Work-up and Purification: The solvent should allow for easy product isolation and purification. For example, a water-immiscible solvent is preferred for extractive work-ups.

References

  • BenchChem. (2025). Scaling up 4-pyridinemethanol synthesis for pilot plant production. BenchChem.
  • PrepChem. (n.d.). Preparation of 3-Cyano-2-methoxy-5-(trifluoromethyl)pyridine. PrepChem.
  • Szabo-Scandic. (n.d.). Sodium borohydride. Szabo-Scandic.
  • BenchChem. (2025). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. BenchChem.
  • Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. (2025).
  • UC Center for Laboratory Safety. (2012).
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Carl ROTH.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.

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Technical Support Center: (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to preventing the degradation of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol.

Welcome to the technical support resource for this compound (CAS 345200-93-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate throughout its storage and application. As Senior Application Scientists, we have synthesized data from established chemical principles and field observations to create this comprehensive troubleshooting and best practices manual.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What is the primary cause of degradation for this compound?

A1: The most significant vulnerability of this compound is the oxidation of its primary alcohol (-CH₂OH) group. This functional group can be readily oxidized by atmospheric oxygen, trace metal contaminants, or oxidizing reagents to form the corresponding aldehyde (2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde) and subsequently the carboxylic acid (2-Methoxy-5-(trifluoromethyl)nicotinic acid). This oxidative pathway is the most common source of impurities found in aged samples.[1]

Q2: How sensitive is this compound to light and air?

A2: The compound exhibits sensitivity to both light and air. Aromatic systems, particularly heteroaromatics like pyridine, can be susceptible to photo-degradation. More critically, the primary alcohol is prone to oxidation, a process accelerated by oxygen.[1] Therefore, prolonged exposure to ambient air and light should be strictly avoided to maintain purity.

Q3: What are the ideal short-term and long-term storage conditions?

A3: For optimal stability, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept refrigerated.[2] See the detailed storage protocol in Part 3 for specific recommendations.

Q4: I've noticed the solid material has developed a yellowish tint. What does this indicate?

A4: A change in color from white/off-white to yellow or brown is a common visual indicator of degradation. This is often due to the formation of small quantities of oxidized byproducts or other chromophoric impurities. If you observe a color change, it is crucial to re-analyze the material's purity before use.

Q5: Is this compound compatible with all common laboratory solvents?

A5: The compound is generally soluble in common organic solvents like methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (THF). However, when preparing stock solutions for storage, it is critical to use anhydrous, peroxide-free solvents (especially for ethers like THF) and to store the solution under an inert atmosphere. The use of protic solvents like methanol for long-term storage is acceptable, but the solution must be deoxygenated.[3][4]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues encountered during experimentation.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis of a fresh sample. 1. Oxidative Degradation: The primary alcohol has oxidized to an aldehyde or carboxylic acid. 2. Solvent Contamination: Use of non-anhydrous or unstabilized solvents.1. Confirm Identity: Characterize the impurity. The aldehyde impurity will have a mass of -2 Da from the parent, and the carboxylic acid will have a mass of +14 Da. 2. Purification: If the impurity level is unacceptable (>1-2%), re-purify the material using column chromatography (silica gel, using a hexane/ethyl acetate gradient is a typical starting point). 3. Review Handling: Immediately implement the stringent storage and handling protocols outlined in Part 3.
Inconsistent reaction yields or formation of unexpected byproducts. 1. Degraded Starting Material: Using a partially oxidized reagent will introduce impurities that can interfere with the reaction or generate new byproducts. 2. Incompatible Reagents: The compound is incompatible with strong oxidizing agents and strong acids.[2]1. Purity Check: Always verify the purity of the starting material via HPLC, LC-MS, or ¹H NMR before starting a reaction. The benzylic protons (-CH₂OH) should integrate to 2H and appear as a clean singlet around 4.6-4.8 ppm (in CDCl₃). Oxidation to an aldehyde will shift this signal to ~10 ppm. 2. Reagent Compatibility Screen: Avoid strong oxidants (e.g., KMnO₄, CrO₃). When performing reactions, ensure all reagents are compatible with the alcohol and pyridine functionalities.
Material fails to dissolve completely in a previously suitable solvent. 1. Formation of Insoluble Degradants: Polymerization or formation of highly polar, insoluble byproducts can occur over time. 2. Moisture Absorption: The compound may have absorbed atmospheric moisture, altering its solubility profile.1. Analyze a Small Sample: Attempt to dissolve a small amount in a high-purity solvent like DMSO. If it remains insoluble, significant degradation has likely occurred. 2. Discard: It is often more cost-effective and scientifically rigorous to discard a heavily degraded reagent than to attempt purification of an unknown mixture of products.
Visualizing the Primary Degradation Pathway

The following diagram illustrates the most common degradation route for this compound.

DegradationPathway cluster_main Primary Degradation Pathway Parent (2-Methoxy-5-(trifluoromethyl) pyridin-3-yl)methanol (Parent Compound) Aldehyde 2-Methoxy-5-(trifluoromethyl) pyridine-3-carbaldehyde (Aldehyde Impurity) Parent->Aldehyde Oxidation [O] Acid 2-Methoxy-5-(trifluoromethyl) nicotinic acid (Carboxylic Acid Impurity) Aldehyde->Acid Further Oxidation [O]

Caption: Primary oxidative degradation pathway.

Part 3: Best Practices & Experimental Protocols

Adherence to these protocols is critical for preserving the integrity of the compound.

Protocol 1: Recommended Storage of Solid Material

This protocol ensures the long-term stability of the compound in its solid form.

  • Initial Purity Assessment: Upon receipt, analyze a small aliquot of the material via HPLC or ¹H NMR to establish a baseline purity profile.

  • Inert Atmosphere Packaging: If the compound is not already packaged under an inert atmosphere, transfer it inside a glovebox or glovebag into a clean, amber glass vial.

  • Backfill with Inert Gas: Flush the vial headspace with dry argon or nitrogen for 1-2 minutes.

  • Secure Sealing: Seal the vial tightly with a PTFE-lined cap. For extra protection, wrap the cap junction with Parafilm®.

  • Light Protection: Place the sealed vial inside a secondary, light-opaque container.

  • Refrigeration: Store the container in a refrigerator at 2-8°C. Do not freeze , as this can introduce moisture through condensation during temperature cycling.

Protocol 2: Preparation and Storage of Stock Solutions

Stock solutions are convenient but present a higher risk of degradation if not prepared correctly.

  • Solvent Selection: Choose a high-purity, anhydrous solvent. If using THF, ensure it is fresh and free of peroxides. Methanol (HPLC grade) is a suitable choice.[3][4]

  • Solvent Degassing: Before use, degas the solvent by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Solution Preparation: In a fume hood, dissolve the desired amount of the compound in the degassed solvent in a flame-dried or oven-dried flask equipped with a magnetic stir bar.

  • Inert Atmosphere Transfer: Once dissolved, transfer the solution via cannula or a gas-tight syringe into an amber vial with a PTFE-lined septum cap.

  • Storage: Store the sealed stock solution vial in a refrigerator at 2-8°C. For solutions in highly volatile solvents like DCM, ensure the cap is tightly secured to prevent solvent evaporation and concentration changes.

Workflow for Experimental Use

This workflow minimizes exposure of the bulk material to atmospheric conditions.

ExperimentalWorkflow Start Start: Need Compound for Reaction Storage Retrieve stock vial from 2-8°C storage Start->Storage Equilibrate Allow vial to equilibrate to room temperature (approx. 20 min) Storage->Equilibrate Weigh Quickly weigh required amount in a clean, dry vial Equilibrate->Weigh Purge Immediately re-purge stock vial with Argon/Nitrogen, seal, and return to storage Weigh->Purge Reaction Use the weighed aliquot for the experiment Weigh->Reaction End Reaction Setup Complete Reaction->End

Caption: Workflow for handling the solid compound.

Part 4: Analytical Methods for Detecting Degradation

Regularly analyzing the purity of your material is a cornerstone of reliable research.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis.

    • Typical Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.[5]

      • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).

    • Interpretation: The parent compound will have a characteristic retention time. The more polar carboxylic acid impurity will elute earlier, while the slightly less polar aldehyde impurity will elute close to the parent, often as a shoulder or a closely resolved peak.

  • Proton Nuclear Magnetic Resonance (¹H NMR): Provides crucial structural information.

    • Key Signals for Pure Compound (in CDCl₃):

      • -CH₂OH: A singlet around 4.7 ppm. The absence of this signal or a diminished integration is a clear sign of degradation.

      • -OCH₃: A singlet around 4.0 ppm.

      • Aromatic Protons: Two singlets in the aromatic region.

    • Signals for Impurities:

      • Aldehyde (-CHO): A new singlet appearing far downfield, typically between 9.5-10.5 ppm.

      • Carboxylic Acid (-COOH): A very broad singlet that can appear anywhere from 10-13 ppm and may be difficult to observe.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check.

    • Procedure: Spot the compound on a silica gel plate and elute with a solvent system like 30-50% ethyl acetate in hexanes.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The parent alcohol will have a specific Rf value. The more polar carboxylic acid will have a much lower Rf (closer to the baseline), and the aldehyde will typically have an Rf slightly higher than the alcohol.

References

  • Google Patents. (n.d.). Preparation of (trifluoromethyl)pyridines. Retrieved from [6]

  • Itabashi, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146–157.[7]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link][8]

  • Li, Y., et al. (2017). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. Journal of Environmental Sciences, 55, 147-155.[9]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][5]

  • Methanex Corporation. (2020). Safety Data Sheet: Methanol. Retrieved from [Link][3]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link][4]

  • Google Patents. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Retrieved from [10]

  • Organic Chemistry Tutor. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols [Video]. YouTube.[1]

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Validation & Comparative

A Guide to the Spectroscopic Characterization of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this guide will present a detailed prediction of its NMR spectra, substantiated by a comparative analysis with structurally related compounds. This approach not only offers a spectral fingerprint for the target molecule but also serves as an educational tool on the influence of various substituents on the pyridine ring's magnetic environment.

Predicted NMR Spectra of this compound

The prediction of the ¹H and ¹³C NMR spectra for this compound is based on the established principles of NMR spectroscopy and a thorough analysis of empirical data from analogous compounds. The electron-donating methoxy group (-OCH₃), the strongly electron-withdrawing trifluoromethyl group (-CF₃), and the hydroxymethyl group (-CH₂OH) each exert distinct and predictable effects on the chemical shifts of the pyridine ring's protons and carbons.

Predicted ¹H NMR Spectral Data

The anticipated ¹H NMR spectrum in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the two aromatic protons, the methylene protons of the hydroxymethyl group, the methoxy protons, and the hydroxyl proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~7.8 - 8.0d~1-2
H-6~8.2 - 8.4d~1-2
-CH₂OH~4.7 - 4.9d~5-6
-OCH₃~4.0 - 4.1s-
-OHVariable (broad s)s-

The downfield shifts of the aromatic protons H-4 and H-6 are a direct consequence of the deshielding effect of the electronegative nitrogen atom in the pyridine ring and the electron-withdrawing nature of the trifluoromethyl group. The small coupling constant between H-4 and H-6 is characteristic of a meta-relationship in a pyridine ring. The methylene protons of the hydroxymethyl group are expected to appear as a doublet, coupled to the hydroxyl proton. The chemical shift of the hydroxyl proton itself is highly dependent on concentration and temperature and will likely appear as a broad singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The chemical shifts are significantly influenced by the attached functional groups.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Quartet Coupling (JC-F, Hz)
C-2~160 - 162-
C-3~135 - 137-
C-4~138 - 140 (q)~4-5
C-5~120 - 122 (q)~33-35
C-6~145 - 147 (q)~4-5
-CF₃~123 - 125 (q)~270-272
-CH₂OH~58 - 60-
-OCH₃~54 - 56-

The carbon atoms of the pyridine ring exhibit a wide range of chemical shifts. C-2, being attached to the electronegative oxygen of the methoxy group and adjacent to the ring nitrogen, will be significantly downfield. The carbons coupled to the fluorine atoms of the trifluoromethyl group (C-4, C-5, C-6, and the -CF₃ carbon itself) will appear as quartets due to C-F coupling. The large one-bond C-F coupling constant for the -CF₃ carbon is a characteristic feature.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of analogous compounds is crucial. We will consider 2-methoxypyridine, 2-chloro-5-(trifluoromethyl)pyridine, and (2-pyridyl)methanol as key comparators.

2-Methoxypyridine

The ¹H NMR spectrum of 2-methoxypyridine shows signals for the aromatic protons at approximately δ 8.16 (H-6), 7.52 (H-4), 6.82 (H-5), and 6.72 (H-3) ppm[1]. The methoxy protons appear around δ 3.92 ppm[1]. This provides a baseline for the effect of the methoxy group on the pyridine ring.

2-Chloro-5-(trifluoromethyl)pyridine

In 2-chloro-5-(trifluoromethyl)pyridine, the proton at the 6-position (adjacent to the nitrogen) is observed at δ 8.69 ppm, the proton at the 4-position at δ 7.90 ppm, and the proton at the 3-position at δ 7.50 ppm[2]. This demonstrates the strong deshielding effect of the trifluoromethyl group on the adjacent protons.

(2-Pyridyl)methanol

The ¹H NMR spectrum of (2-pyridyl)methanol shows the methylene protons of the hydroxymethyl group at approximately δ 4.75 ppm[3]. This serves as a reference for the chemical shift of the -CH₂OH group in our target molecule.

By synthesizing the electronic effects of the methoxy, trifluoromethyl, and hydroxymethyl groups as observed in these analogs, we can confidently predict the spectral features of this compound. The electron-donating methoxy group will shield the ring protons, while the electron-withdrawing trifluoromethyl group will have a pronounced deshielding effect, particularly on the protons at the 4 and 6 positions.

Experimental Protocol for NMR Data Acquisition

For researchers who synthesize this compound, the following protocol outlines the steps to acquire high-quality ¹H and ¹³C NMR spectra.[4]

I. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for many organic molecules.

  • Dissolution: Gently agitate the tube to ensure complete dissolution of the sample. Sonication can be used if necessary.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

II. Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Number of Scans: Acquire 16 to 64 scans depending on the sample concentration.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Employ a proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: Set a spectral width of approximately 220-240 ppm.

    • Number of Scans: Acquire a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 2 seconds.

III. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase Correction: Carefully phase the resulting spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

Caption: Predicted ¹H NMR assignments for this compound.

Sample_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) NMR_Acquisition NMR Data Acquisition (400 MHz Spectrometer) Sample_Prep->NMR_Acquisition H1_NMR ¹H NMR (16-64 scans) NMR_Acquisition->H1_NMR C13_NMR ¹³C NMR (proton decoupled) NMR_Acquisition->C13_NMR Data_Processing Data Processing (FT, Phasing, Referencing) H1_NMR->Data_Processing C13_NMR->Data_Processing Analysis Spectral Analysis (Peak Assignment, Interpretation) Data_Processing->Analysis

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging a comparative approach with structurally similar molecules, we have established a reliable set of expected spectral data. This information is invaluable for researchers in confirming the synthesis of this target compound and for understanding the intricate electronic effects of substituents on the pyridine scaffold. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, ensuring the confident structural verification of this and other novel chemical entities.

References

  • Supporting Information. The Royal Society of Chemistry, 2021.
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A Comparative Guide to the Mass Spectrometry Analysis of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the structural elucidation and purity assessment of novel chemical entities are paramount. (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol, a substituted pyridine derivative, represents a class of compounds with significant potential in drug discovery due to the unique electronic properties imparted by its trifluoromethyl and methoxy groups.[1][2] Accurate and robust analytical methodologies are crucial for its characterization. This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of this compound, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

The Analytical Challenge: Structural Nuances of this compound

The structure of this compound presents several key features that inform the selection of an appropriate mass spectrometry strategy:

  • Aromatic Pyridine Core: The stable pyridine ring can influence fragmentation, often leading to characteristic losses.[3]

  • Trifluoromethyl Group: This electron-withdrawing group significantly impacts the molecule's electronic structure and can direct fragmentation pathways.

  • Methoxy Group: A potential site for cleavage.

  • Methanol Group: The primary alcohol is a key site for fragmentation, often involving the loss of water or the entire hydroxymethyl group.[4]

  • Polarity and Volatility: The presence of the hydroxyl and methoxy groups, along with the pyridine nitrogen, imparts a degree of polarity that affects the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

This guide will compare two primary workflows for the analysis of this compound: GC-MS with derivatization and LC-MS with different ionization techniques.

Workflow 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] However, the polar nature of the hydroxyl group in our target molecule necessitates a derivatization step to improve its volatility and chromatographic behavior.[7] Silylation is a common and effective derivatization strategy for alcohols.

Experimental Protocol: Silylation for GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of anhydrous pyridine.

  • Derivatization: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample solution.[7]

  • Reaction: Heat the mixture at 75°C for 30 minutes.[7]

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Expected Results and Interpretation

The derivatized compound, (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methan-trimethylsilane, will exhibit improved peak shape and thermal stability. Under electron ionization (EI) at 70 eV, a characteristic fragmentation pattern is expected.

Table 1: Predicted GC-MS (EI) Fragmentation of Silylated this compound

m/z (predicted)Proposed FragmentRationale
M+•Molecular IonThe intact silylated molecule.
M-15[M-CH₃]+Loss of a methyl group from the silyl ether.
M-73[M-Si(CH₃)₃]+Loss of the trimethylsilyl group.
[M-CH₂OSi(CH₃)₃]+Pyridine Ring FragmentCleavage of the C-C bond between the pyridine ring and the derivatized methanol group.
Logical Flow: GC-MS with Derivatization

A Sample: (2-Methoxy-5- (trifluoromethyl)pyridin-3-yl)methanol B Derivatization with MSTFA A->B C Silylated, Volatile Analyte B->C D GC Separation C->D E Electron Ionization (EI) D->E F Mass Analyzer E->F G Detection & Spectrum F->G

Caption: Workflow for GC-MS analysis with silylation.

Workflow 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for polar and thermally labile compounds, making it a direct method for analyzing this compound without derivatization.[5] The choice of ionization source is critical. We will compare Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a methanol-water mixture (1:1).[8]

  • LC Separation: Utilize a C18 reverse-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

  • MS Analysis: Analyze the eluent using a mass spectrometer equipped with either an ESI or APCI source in positive ion mode.

Comparative Analysis: ESI vs. APCI

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules.[5] It is expected to produce a prominent protonated molecule [M+H]⁺ with minimal fragmentation in the source. This is advantageous for accurate molecular weight determination.

Atmospheric Pressure Chemical Ionization (APCI): Generally better for less polar compounds than ESI, but still applicable here.[5] APCI is a slightly "harder" ionization technique than ESI and may induce some in-source fragmentation, providing initial structural clues.

Table 2: Predicted LC-MS Ions for this compound

Ionization SourcePredicted Key IonsRationale
ESI[M+H]⁺Protonation of the pyridine nitrogen, the most basic site.
APCI[M+H]⁺, [M+H-H₂O]⁺Protonation and potential in-source loss of water from the methanol group.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To gain deeper structural insights, tandem mass spectrometry (MS/MS) can be performed on the protonated molecule [M+H]⁺. Collision-Induced Dissociation (CID) will induce fragmentation, revealing the connectivity of the molecule.

Logical Flow: LC-MS/MS Analysis

A Sample Solution B LC Separation A->B C Ionization (ESI or APCI) B->C D [M+H]⁺ Selection (MS1) C->D E Collision-Induced Dissociation (CID) D->E F Fragment Ion Analysis (MS2) E->F G Detection & Spectrum F->G

Caption: Workflow for LC-MS/MS structural analysis.

Predicted MS/MS Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion will likely proceed through characteristic losses from the substituent groups.

parent [M+H]⁺ loss_h2o [M+H-H₂O]⁺ parent->loss_h2o -H₂O loss_ch2o [M+H-CH₂O]⁺ parent->loss_ch2o -CH₂O loss_cf3 [M+H-CF₃]⁺ parent->loss_cf3 -CF₃

Caption: Predicted fragmentation of the protonated molecule.

Comparative Summary and Recommendations

FeatureGC-MS with DerivatizationLC-MS (ESI)LC-MS (APCI)
Sample Preparation Requires derivatizationSimple dissolutionSimple dissolution
Volatility Requirement High (achieved via derivatization)Not requiredNot required
Molecular Ion Present, but of the silylated formStrong [M+H]⁺Strong [M+H]⁺
In-Source Fragmentation Extensive and predictable (EI)MinimalModerate
Structural Information High, from EI fragmentation patternLow (requires MS/MS)Moderate
Throughput Lower due to derivatization stepHighHigh
Best For Purity analysis with a robust, established method; structural confirmation via library matching of fragments.Accurate molecular weight determination; primary analysis of complex mixtures.Analysis of compounds with intermediate polarity; initial structural clues from in-source fragmentation.

Conclusion

For the routine analysis and accurate molecular weight determination of this compound, LC-MS with ESI is the recommended primary technique due to its simplicity, high throughput, and the generation of a clear protonated molecular ion, which is ideal for subsequent MS/MS studies. GC-MS with derivatization serves as a valuable orthogonal technique, particularly for impurity profiling where the extensive fragmentation library of EI can aid in the identification of unknown related substances. The choice between these methods will ultimately depend on the specific analytical goal, whether it be rapid screening, in-depth structural elucidation, or quantitative analysis in a complex matrix.

References

  • NIST. (n.d.). 4-Pyridinemethanol. NIST WebBook. [Link][9]

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. [Link][5]

  • Yanshole, V. V., et al. (2022). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Molecules, 27(5), 1718. [Link][8]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][10]

  • El-Deen, A. K., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(19), 6667. [Link][6]

  • PubChem. (n.d.). (5-(Trifluoromethyl)pyridin-2-yl)methanol. [Link][11]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][4]

  • Núñez-Vergara, L. J., et al. (2006). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of the Chilean Chemical Society, 51(2), 875-880. [Link][7]

  • ResearchGate. (2016). What do aromatic compounds fragment into in MS? Why are adducts formed?. [Link][3]

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  • Jo, K., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(10), 1579. [Link][14]

  • Li, Y., et al. (2024). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Analytical Chemistry, 96(14), 5645-5652. [Link][15]

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A Comparative Guide to the Biological Activity of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a wide array of FDA-approved drugs, valued for their diverse biological activities.[1] This guide delves into a comparative analysis of the biological potential of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol , a compound featuring key structural motifs—a methoxypyridine core and a trifluoromethyl group—known to significantly influence pharmacological properties.

The strategic incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and cell permeability.[2][3] Similarly, the methoxy group's position on the pyridine ring is a critical determinant of biological activity, often influencing the compound's interaction with target proteins.[1] This guide will provide a framework for evaluating the biological activity of this compound against a curated selection of structural analogs. We will explore established experimental protocols, present a template for data comparison, and discuss the anticipated structure-activity relationships (SAR) that could emerge from such a study.

Rationale for Analog Selection

To comprehensively understand the biological significance of the different moieties of this compound, a logical selection of analogs is paramount. The following analogs are proposed for a comparative study, each designed to probe the contribution of a specific structural feature.

  • Analog 1: (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: Substitution of the methoxy group with a chloro group will assess the impact of altering the electronic properties at the 2-position.

  • Analog 2: (2-Methoxy-5-(trifluoromethyl)pyridin-4-yl)methanol: Shifting the methanol group to the 4-position will explore the influence of substituent positioning on the pyridine ring.

  • Analog 3: (2-Methoxy-5-methylpyridin-3-yl)methanol: Replacing the trifluoromethyl group with a methyl group will directly evaluate the effect of the fluorine atoms on biological activity.

  • Analog 4: [5-(Trifluoromethyl)pyridin-2-yl]methanol: Removal of the methoxy group will provide a baseline understanding of the contribution of this substituent to the overall activity.[3]

Experimental Protocols for Biological Evaluation

A multi-faceted approach is necessary to elucidate the biological activity profile of the parent compound and its analogs. The following are detailed, standard protocols for assessing potential anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. It is a fundamental tool for screening potential anticancer agents.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions for each test compound (typically ranging from 0.01 to 100 µM). Treat the cells with these concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Test Compounds incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Prepare Inoculum: Grow the bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Data Analysis

The biological activity data obtained from the aforementioned assays should be systematically organized for a clear comparison. The following table provides a template for presenting such data.

CompoundStructureAnticancer Activity (IC50 in µM)Antimicrobial Activity (MIC in µg/mL)
MCF-7 HCT-116
Parent Compound This compound
Analog 1 (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Analog 2 (2-Methoxy-5-(trifluoromethyl)pyridin-4-yl)methanol
Analog 3 (2-Methoxy-5-methylpyridin-3-yl)methanol
Analog 4 [5-(Trifluoromethyl)pyridin-2-yl]methanol
Positive Control Doxorubicin / Ampicillin

Anticipated Structure-Activity Relationships (SAR)

Based on existing literature for pyridine derivatives, we can anticipate several SAR trends from the comparative data.

SAR_Hypothesis parent This compound (Baseline Activity) activity Biological Activity parent->activity Determines analog1 Analog 1: 2-Chloro (Electronic Effects) analog1->activity Modulates analog2 Analog 2: 4-Methanol (Steric Hindrance) analog2->activity Modulates analog3 Analog 3: 5-Methyl (Role of Fluorine) analog3->activity Modulates analog4 Analog 4: No Methoxy (Importance of Methoxy Group) analog4->activity Modulates

Caption: Hypothesized Structure-Activity Relationships.

  • Role of the Trifluoromethyl Group: It is anticipated that the parent compound and its analogs containing the trifluoromethyl group will exhibit enhanced potency and metabolic stability compared to Analog 3 (the methyl analog).[3][5][6] The high lipophilicity of the CF3 group can facilitate cell membrane penetration.[5]

  • Influence of the Methoxy Group: The presence and position of the methoxy group are expected to be crucial for activity.[1] A comparison with Analog 4 will reveal the significance of this group. The electron-donating nature of the methoxy group can influence the electronic distribution within the pyridine ring, potentially affecting interactions with biological targets.

  • Positional Isomerism: The biological activity is likely to be sensitive to the positioning of the substituents on the pyridine ring. A comparison between the parent compound and Analog 2 will highlight the importance of the spatial arrangement of the functional groups for optimal target engagement.

  • Electronic Effects at the 2-Position: Replacing the electron-donating methoxy group with the electron-withdrawing chloro group in Analog 1 will provide insights into the electronic requirements for activity at this position.

Conclusion

This guide provides a comprehensive framework for the comparative biological evaluation of this compound and its rationally designed analogs. By employing standardized experimental protocols and systematically analyzing the resulting data, researchers can elucidate critical structure-activity relationships. This knowledge is invaluable for the optimization of lead compounds and the development of novel therapeutic agents with improved efficacy and safety profiles. The interplay between the methoxy and trifluoromethyl substituents on the pyridine core presents a compelling area for further investigation in drug discovery.

References

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 12(1), 1-21. Available from: [Link]

  • Kuznetsova, L. V., et al. (2008). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Journal of Fluorine Chemistry, 129(9), 817-828. Available from: [Link]

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  • MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Available from: [Link]

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  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]

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  • ResearchGate. (n.d.). Structure-Activity Relationship of Trifluoromethyl-Containing Metallocenes: Electrochemistry, Lipophilicity, Cytotoxicity, and ROS Production. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Full article: Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]

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The (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol Scaffold: A Comparative Guide to Structure-Activity Relationships for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine ring represents a cornerstone of pharmacologically active agents. Its presence in numerous FDA-approved drugs speaks to its versatility in engaging a wide array of biological targets.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a particularly promising scaffold: (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol and its derivatives. While comprehensive SAR studies on this exact singular scaffold are emerging, by drawing upon robust data from closely related pyridinylmethanol and trifluoromethyl-pyridine analogs, we can construct a predictive framework to guide the design of novel therapeutics. This document will objectively compare the anticipated impact of structural modifications on biological activity, supported by established experimental data from analogous series, and provide detailed protocols for synthesis and evaluation.

The Strategic Advantage of the this compound Core

The core scaffold itself is a product of deliberate medicinal chemistry design, incorporating several key features that enhance its potential as a therapeutic backbone:

  • The Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, the pyridine ring is a weak base. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[2]

  • The Methanol Group at C3: The hydroxymethyl group provides a critical hydrogen bond donor and acceptor site. Its position on the ring influences the vector and geometry of these interactions. Furthermore, it serves as a key point for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

  • The Methoxy Group at C2: The 2-methoxy substituent significantly influences the electronic properties of the pyridine ring. As an electron-donating group, it can modulate the basicity of the pyridine nitrogen and impact the overall electron distribution of the aromatic system, which in turn affects binding affinities.

  • The Trifluoromethyl Group at C5: The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern medicinal chemistry to enhance drug-like properties.[3] The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic character of the pyridine ring. Furthermore, its lipophilicity can improve metabolic stability and cell permeability. The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong the half-life of a drug.[3]

Comparative Structure-Activity Relationship (SAR) Analysis

Based on published data for analogous pyridinylmethanol derivatives, we can extrapolate the likely impact of structural modifications at key positions of the this compound scaffold. The following sections provide a comparative analysis for different classes of biological targets.

Targeting G-Protein Coupled Receptors (GPCRs): Insights from Antihistamines

The 4-Chlorophenyl-2-pyridinylmethanol scaffold is the core of the antihistamine Carbinoxamine.[4] SAR studies on this class provide a valuable blueprint for designing GPCR antagonists.

Modification on this compound Scaffold Predicted Impact on GPCR Antagonist Activity Rationale based on Analogous Compounds[4]
Esterification or Etherification of the C3-Methanol Potential for increased potency and modulation of duration of action.The hydroxyl group is a key attachment point for side chains that can occupy additional binding pockets in the receptor.
Alkylation of the C3-Methanol to form a secondary or tertiary alcohol May decrease potency due to steric hindrance.The primary alcohol is often optimal for hydrogen bonding in this class of compounds.
Replacement of the C2-Methoxy group with other alkoxy groups Fine-tuning of potency and selectivity.The size and lipophilicity of this group can influence interactions with the binding pocket.
Modification of the C5-Trifluoromethyl group Likely to have a significant impact on potency and pharmacokinetics.The strong electron-withdrawing and lipophilic nature of this group is critical. Replacement with less electron-withdrawing or more polar groups may reduce activity.
Introduction of a substituent on the pyridine ring (C4 or C6) Potential for improved selectivity and potency.Additional substituents can provide further interactions with the receptor.
Targeting Protein Aggregation: Lessons from Aβ Aggregation Inhibitors

Novel 2,6-disubstituted pyridine derivatives have been designed as inhibitors of Amyloid-β (Aβ) aggregation, a key pathological event in Alzheimer's disease.[5] These studies highlight the importance of hydrogen bonding and aromatic interactions.

Modification on this compound Scaffold Predicted Impact on Anti-Aggregation Activity Rationale based on Analogous Compounds[5]
Dimerization or Oligomerization via the C3-Methanol Potential for significantly increased potency.Compounds with multiple pyridine units have shown potent inhibition of Aβ aggregation.[5]
Introduction of an amino group at C6 May enhance activity.The 2,6-diaminopyridine moiety was identified as a key component for inhibiting Aβ aggregation.[5]
Replacement of the C2-Methoxy group with an amino group Could improve hydrogen bonding interactions.Donor-acceptor-donor hydrogen bond formation is crucial for interaction with β-sheet structures.[5]
Variation of the linker connecting multiple pyridine units Critical for optimizing spatial orientation and potency.Linkers of at least two to three carbons were found to be most effective.[5]
Targeting Kinases: Insights from PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are frequently deregulated in cancer.[6][7] Trifluoromethyl-substituted pyridines are a feature of potent inhibitors of these kinases.

Modification on this compound Scaffold Predicted Impact on Kinase Inhibitory Activity Rationale based on Analogous Compounds[6][8]
Conversion of the C3-Methanol to a primary or secondary amine Potential for creating key hydrogen bonds with the kinase hinge region.The primary amine of 2-aminopyridine derivatives interacts via hydrogen bonding with key aspartate residues in the PI3K active site.[8]
Attachment of a larger heterocyclic system to the C3 position Can lead to potent and selective inhibitors.This strategy is common in the design of ATP-competitive kinase inhibitors.
Modification of the C2-Methoxy group Can be used to fine-tune selectivity between different kinase isoforms.Subtle changes in this region can exploit differences in the active sites of related kinases.
The C5-Trifluoromethyl group Crucial for potency and cellular activity.This group often occupies a hydrophobic pocket in the kinase active site.

Experimental Protocols

General Synthesis of this compound Derivatives

The following is a representative, multi-step synthesis protocol for generating derivatives of the core scaffold.

Step 1: Synthesis of the Core Scaffold

A common route to the core scaffold involves the reduction of the corresponding carboxylic acid or ester.

  • To a stirred solution of methyl 2-methoxy-5-(trifluoromethyl)nicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water again at 0 °C.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography on silica gel.

Step 2: Derivatization of the C3-Methanol Group (Example: Etherification)

  • To a stirred solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH) (1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq) and continue stirring at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Biological Evaluation: Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase, such as PI3K.

  • Reagents and Materials: Kinase enzyme (e.g., recombinant human PI3Kα), substrate (e.g., phosphatidylinositol), ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase buffer, the test compound, and the kinase enzyme. c. Incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme. f. Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions. g. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Visualizing the Concepts

Key Structural Features for SAR

SAR_Features cluster_modifications Potential Modification Sites Scaffold This compound C3_Methanol C3-Methanol (H-bond donor/acceptor, attachment point) Scaffold->C3_Methanol Modify for potency & PK C2_Methoxy C2-Methoxy (Electronics, Basicity) Scaffold->C2_Methoxy Tune for selectivity C5_CF3 C5-CF3 (Lipophilicity, Metabolic Stability, Electronics) Scaffold->C5_CF3 Enhance drug-like properties Pyridine_Ring Pyridine Ring (Aromatic interactions, H-bond acceptor) Scaffold->Pyridine_Ring Introduce substituents for further interactions Workflow start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Biological Assays (e.g., Kinase Inhibition, Binding Assays) purification->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Iterative workflow for drug discovery.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutics targeting a range of diseases. By leveraging the established principles of medicinal chemistry and drawing insights from the SAR of related compound series, researchers can rationally design and synthesize derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The strategic incorporation of the methoxy and trifluoromethyl groups provides a strong foundation for developing drug candidates with improved metabolic stability and bioavailability. The experimental protocols outlined in this guide offer a practical framework for the synthesis and evaluation of these compounds, facilitating the iterative process of lead optimization in modern drug discovery.

References

  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3326-3330. [Link]

  • Beaufils, F., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(13), 5245-5263. [Link]

  • Wahler, D., & Reymond, J. L. (2017). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Marine drugs, 15(10), 315. [Link]

  • García-Rochel, A. B., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5484. [Link]

  • Li, Z., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]

  • Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Fridja, M. W., et al. (2010). Design of peptide immunotherapies for MHC Class-II-associated autoimmune disorders. Current pharmaceutical design, 16(28), 3125-3136. [Link]

  • Schröder, A., et al. (2022). Modulation of Inflammation-Related Lipid Mediator Pathways by Celastrol During Human Macrophage Polarization. Journal of Inflammation Research, 15, 3429-3447. [Link]

  • Kishore Sahu, N., Mahajan, A. T., & Chaudhary, S. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. In Heterocyclic Chemistry - New Perspectives. IntechOpen. [Link]

  • Ohta, H., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry, 118, 118042. [Link]

  • Wymann, M. P., & Schneiter, R. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(13), 5245-5263. [Link]

  • Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[4][9]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of medicinal chemistry, 55(12), 5759-5771. [Link]

  • Li, Y., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Journal of Inflammation, 18(1), 1-14. [Link]

Sources

Navigating the Therapeutic Potential of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol: A Comparative Guide to In Vitro and In Vivo Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability. The trifluoromethylpyridine moiety, in particular, is a key structural motif in a variety of biologically active compounds, from agrochemicals to pharmaceuticals.[1][2] This guide focuses on (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol , a compound of interest for which public data on biological efficacy is nascent.

Given the absence of extensive published in vitro and in vivo studies for this specific molecule, this guide will take a predictive and comparative approach. We will dissect the compound's structural features, draw logical parallels to similar, well-characterized molecules, and propose a comprehensive framework for its efficacy evaluation. This document serves as a roadmap for researchers aiming to unlock the therapeutic potential of this promising scaffold.

Structural and Mechanistic Considerations

This compound (CAS 345200-93-3) belongs to a class of compounds that have garnered significant interest.[3] The pyridine ring provides a polar, basic nitrogen atom capable of hydrogen bonding, while the trifluoromethyl group at the 5-position significantly alters the electronic properties of the ring, increasing its oxidative and metabolic stability. The methoxy group at the 2-position and the methanol group at the 3-position offer additional points for metabolic modification and interaction with biological targets.

The biological activities of trifluoromethylpyridine derivatives are diverse, ranging from anti-cancer and anti-inflammatory to antimicrobial and insecticidal.[1][2] For instance, the compound TL-77, which shares a 2-methoxy-5-substituted-pyridin-3-yl core, demonstrates potent in vitro anti-tumor activity by inhibiting tubulin polymerization and inducing G2/M cell cycle arrest.[4][5] While TL-77 is a more complex sulfonamide, its activity highlights the potential of this pyridine scaffold to interfere with fundamental cellular processes. Other trifluoromethylpyridine derivatives have shown promise as anti-Chlamydia agents, suggesting a potential role in combating bacterial infections.[6]

A Proposed Roadmap for In Vitro Efficacy Assessment

To establish the biological activity profile of this compound, a tiered in vitro screening approach is recommended. The following protocols are based on established methodologies for compounds with similar structural motifs.

Initial Cytotoxicity and Antiproliferative Screening

The first step is to determine the compound's general cytotoxicity against a panel of human cancer cell lines and a normal, non-cancerous cell line to assess selectivity.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture selected cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) and a normal cell line (e.g., MRC-5 lung fibroblasts) in appropriate media.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Mechanistic Assays: Exploring Potential Targets

Based on the activities of related compounds, several mechanistic pathways warrant investigation.

a) Tubulin Polymerization Assay: To investigate if the compound, like TL-77, affects microtubule dynamics.

b) Kinase Inhibition Profiling: A broad panel of kinases should be screened to identify potential targets, as pyridine scaffolds are common in kinase inhibitors.

c) Antimicrobial Susceptibility Testing: To explore the potential for antibacterial or antifungal activity.

Table 1: Hypothetical In Vitro Efficacy Comparison

Compound/AlternativeTarget Cell Line/OrganismKey Efficacy Metric (e.g., IC50, MIC)Reference Compound
This compoundHCT-116 (Colon Cancer)TBDTL-77 (GI50 < 1µM)[4]
This compoundChlamydia trachomatisTBD(Trifluoromethyl)pyridine derivatives[6]
This compoundStaphylococcus aureusTBDAzithromycin

Designing an In Vivo Efficacy Evaluation Strategy

Should the in vitro data demonstrate promising and selective activity, the next logical step is to assess the compound's efficacy in a living organism. The choice of animal model will be dictated by the most promising in vitro results.

Pharmacokinetic (PK) and Toxicity Studies

Prior to efficacy studies, it is crucial to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its maximum tolerated dose (MTD).

Experimental Workflow: Preliminary PK and MTD Study

G cluster_pk Pharmacokinetic Profiling cluster_mtd Maximum Tolerated Dose pk_dose Administer single dose (IV and PO) to healthy mice pk_sample Collect blood samples at multiple time points pk_dose->pk_sample pk_analyze Analyze plasma concentration using LC-MS/MS pk_sample->pk_analyze pk_params Calculate key PK parameters (t1/2, Cmax, AUC, F%) pk_analyze->pk_params mtd_dose Administer escalating doses to groups of mice mtd_observe Monitor for clinical signs of toxicity and body weight loss mtd_determine Determine the highest dose with acceptable toxicity

Caption: Workflow for initial in vivo characterization.

Xenograft Tumor Model (for Anticancer Activity)

If the compound shows potent in vitro anticancer activity, a xenograft model is the standard for preliminary in vivo efficacy testing.

Experimental Protocol: Xenograft Study

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (vehicle control, this compound at one or more doses below the MTD, and a positive control group).

  • Treatment: Administer the compound and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Table 2: Hypothetical In Vivo Efficacy Comparison

Treatment GroupDosing RegimenMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle Control10 mL/kg, PO, QDTBD0%
This compound25 mg/kg, PO, QDTBDTBD
This compound50 mg/kg, PO, QDTBDTBD
Positive Control (e.g., 5-FU)20 mg/kg, IP, Q3DTBDTBD

Comparative Analysis and Future Directions

The primary differentiator for This compound compared to more complex analogs like TL-77 is its relative structural simplicity. This could translate to a more straightforward synthesis and potentially a different ADME profile. The methanol group at the 3-position is a key site for potential conjugation and metabolism, which could influence its pharmacokinetic properties.

The proposed experimental framework provides a robust starting point for characterizing the efficacy of this molecule. Positive results in these initial screens would pave the way for more detailed mechanistic studies, lead optimization to improve potency and pharmacokinetic properties, and evaluation in more complex disease models.

G cluster_discovery Preclinical Discovery Pathway node_invitro In Vitro Screening Cytotoxicity (IC50) Mechanistic Assays node_invivo In Vivo Evaluation PK/Toxicity (MTD) Efficacy Models (TGI) node_invitro:f0->node_invivo:f0 Promising Activity node_lead_opt Lead Optimization SAR Studies ADME Improvement node_invivo:f0->node_lead_opt:f0 Proof of Concept node_lead_opt->node_invitro Iterative Testing node_candidate Candidate Selection node_lead_opt:f0->node_candidate Optimized Profile

Sources

A Comparative Analysis of Trifluoromethylpyridine Isomers for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocycles have emerged as indispensable building blocks. Among these, the trifluoromethylpyridines (TFMPs) occupy a position of particular significance. The introduction of a trifluoromethyl (CF₃) group—a potent electron-withdrawing moiety—dramatically alters the physicochemical and pharmacological properties of the parent pyridine ring. However, the true utility of TFMPs lies in the nuanced differences between its constitutional isomers: 2-, 3-, and 4-trifluoromethylpyridine.

This guide provides a comprehensive comparative analysis of these three isomers, moving beyond a simple cataloging of properties to explain the underlying chemical principles that govern their behavior. We will delve into their electronic and steric characteristics, comparative reactivity, and strategic applications, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic and developmental programs.

Fundamental Physicochemical Properties: The Isomeric Effect

The position of the CF₃ group on the pyridine ring dictates the molecule's electron distribution, basicity, and overall polarity. These foundational properties are critical determinants of a molecule's behavior in both chemical reactions and biological systems.

The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid, is profoundly influenced by the CF₃ group's position. The CF₃ group exerts a strong electron-withdrawing effect through both induction (through-bond) and resonance (through-space, for the 2- and 4-isomers).

  • 4-Trifluoromethylpyridine: Exhibits the lowest basicity (pKa ≈ 1.8-2.0). The CF₃ group at the para-position maximally withdraws electron density from the nitrogen atom via a combination of strong negative inductive (-I) and resonance (-M) effects, thus destabilizing the protonated pyridinium cation.

  • 2-Trifluoromethylpyridine: Shows an intermediate basicity (pKa ≈ 2.5-2.8). While the CF₃ group is ortho to the nitrogen, its ability to withdraw electrons through resonance is slightly less efficient compared to the para-position. Furthermore, potential steric hindrance from the bulky CF₃ group can affect the solvation of the pyridinium ion.

  • 3-Trifluoromethylpyridine: Is the most basic of the three isomers (pKa ≈ 3.5-3.7). With the CF₃ group at the meta-position, its electron-withdrawing influence on the nitrogen is primarily inductive. The lack of a direct resonance-based withdrawal results in a relatively higher electron density on the nitrogen, making it more available for protonation.

These differences in pKa are not merely academic; they have profound implications for drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target interactions.

The polarity of each isomer, captured by its dipole moment, also varies significantly. The vector sum of the individual bond dipoles, dominated by the C-F and C-N bonds, leads to distinct molecular dipoles. 4-Trifluoromethylpyridine possesses the largest dipole moment due to the opposing alignment of the electron-withdrawing CF₃ group and the electron-donating nitrogen lone pair, creating a significant charge separation across the molecule.

Property2-Trifluoromethylpyridine3-Trifluoromethylpyridine4-Trifluoromethylpyridine
pKa (Conjugate Acid) ~2.6~3.6~1.9
Dipole Moment (Debye) ~3.8 D~3.2 D~4.3 D
¹⁹F NMR (δ, ppm) ~ -66 ppm~ -63 ppm~ -65 ppm
Boiling Point ~140 °C~115 °C~110 °C

Note: Exact values may vary slightly depending on the solvent and experimental conditions.

Comparative Reactivity: A Tale of Three Isomers

The electronic perturbations induced by the CF₃ group create distinct reactivity profiles for each isomer, particularly in reactions central to synthetic chemistry.

The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the CF₃ substituent. This makes trifluoromethylpyridines excellent substrates for SₙAr reactions.

  • Reactivity Order: 4-TFMP > 2-TFMP >> 3-TFMP

  • Causality: SₙAr reactions proceed through a negatively charged Meisenheimer intermediate. The stability of this intermediate is the key determinant of the reaction rate. In 4-TFMP and 2-TFMP, the CF₃ group can directly stabilize the negative charge that develops on the ring through resonance. This stabilization is most effective in 4-TFMP. For 3-TFMP, this resonance stabilization is absent, rendering it significantly less reactive towards nucleophiles.

This protocol outlines a comparative experiment to demonstrate the differential reactivity of the TFMP isomers towards a common nucleophile, sodium methoxide.

Objective: To visually and analytically compare the rate of methoxide substitution on 2-chloro-4-(trifluoromethyl)pyridine versus 4-chloro-3-(trifluoromethyl)pyridine.

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • 4-Chloro-3-(trifluoromethyl)pyridine

  • Sodium methoxide (25 wt% in methanol)

  • Anhydrous Methanol

  • TLC plates (silica gel 60 F₂₅₄)

  • GC-MS for quantitative analysis

Procedure:

  • Set up two parallel reactions. In separate oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 1.0 mmol of the respective chloro-trifluoromethylpyridine isomer in 10 mL of anhydrous methanol.

  • To each flask, add 1.2 mmol (1.2 equivalents) of the sodium methoxide solution dropwise at room temperature.

  • Heat both reaction mixtures to reflux (approx. 65 °C).

  • Monitor the progress of each reaction every 30 minutes by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC and GC-MS.

  • Expected Outcome: The reaction with 2-chloro-4-(trifluoromethyl)pyridine will proceed to completion significantly faster than the reaction with 4-chloro-3-(trifluoromethyl)pyridine, demonstrating the superior ability of the para-CF₃ group to activate the ring for SₙAr.

G cluster_setup Reaction Setup Setup1 Flask 1: 2-Chloro-4-TFMP in Methanol Reagent Add NaOMe (1.2 equiv) Setup1->Reagent Setup2 Flask 2: 4-Chloro-3-TFMP in Methanol Setup2->Reagent Heating Reflux at 65°C Reagent->Heating Initiate Reaction Monitoring Monitor by TLC/GC-MS (t = 0, 0.5, 1, 2 hr) Heating->Monitoring Sample Aliquots Analysis Compare Reaction Rates and Product Yield Monitoring->Analysis

Caption: Workflow for comparing SₙAr reactivity of TFMP isomers.

EAS on a pyridine ring is already challenging due to the ring's electron-deficient nature and the deactivating effect of the protonated nitrogen under acidic conditions. The addition of a powerful deactivating CF₃ group makes EAS exceptionally difficult.

  • Reactivity Order: 3-TFMP > 2-TFMP > 4-TFMP

  • Causality: The CF₃ group deactivates all positions on the ring, but the effect is most pronounced at the ortho and para positions relative to it.

    • In 3-TFMP , the positions least deactivated are C-2, C-4, and C-6. Electrophilic attack will preferentially occur at these sites, although harsh conditions are still required.

    • In 2-TFMP and 4-TFMP , all ring carbons are either ortho or para to the CF₃ group, leading to extreme deactivation and making EAS reactions often impractical.

The TFMP isomers are widely used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). For these reactions, a leaving group (typically a halide) is first installed on the ring. The reactivity is then less about the inherent properties of the TFMP ring and more about the specific position of the halide and the chosen catalytic system. However, the electronic nature of the TFMP isomer can influence the oxidative addition and reductive elimination steps of the catalytic cycle.

Strategic Applications in Drug Discovery

The unique properties of each TFMP isomer translate into distinct strategic advantages in medicinal chemistry.

  • 4-Trifluoromethylpyridine: Its low pKa makes it a valuable scaffold for avoiding unwanted interactions with basic targets or for tuning the overall basicity of a lead compound to improve its pharmacokinetic profile. The strong dipole moment can enhance binding to target proteins through favorable electrostatic interactions. It is often used to replace a more basic pyridine ring to mitigate hERG liability or improve metabolic stability.

  • 3-Trifluoromethylpyridine: As the most basic isomer, it can be used when a certain level of basicity is required for target engagement (e.g., forming a salt bridge with an acidic residue like aspartate or glutamate). Its unique reactivity profile also opens different avenues for synthetic diversification compared to its isomers.

  • 2-Trifluoromethylpyridine: The steric bulk of the CF₃ group adjacent to the nitrogen can serve as a "steric shield," preventing unwanted metabolism (e.g., N-oxidation) or blocking access of a protein to the nitrogen lone pair. This steric effect can also be used to enforce a specific conformation on a molecule, which can be crucial for binding affinity.

G cluster_goals Primary Design Goal cluster_isomers Isomer Choice Start Goal: Modulate Pyridine Properties Goal_pKa Reduce Basicity (pKa) Improve Metab. Stability Start->Goal_pKa Goal_Engage Maintain Basicity for Target Binding Start->Goal_Engage Goal_Steric Introduce Steric Hindrance Block N-Metabolism Start->Goal_Steric Isomer_4 Select 4-TFMP Goal_pKa->Isomer_4 Strongest -I, -M effect Isomer_3 Select 3-TFMP Goal_Engage->Isomer_3 Weakest e⁻ withdrawal at N Isomer_2 Select 2-TFMP Goal_Steric->Isomer_2 CF₃ ortho to Nitrogen

Caption: Decision tree for selecting a TFMP isomer in drug design.

Conclusion

The choice between 2-, 3-, and 4-trifluoromethylpyridine is a critical strategic decision in the design of functional molecules. A thorough understanding of their comparative physicochemical properties and reactivity is paramount. 4-TFMP offers the lowest basicity and highest activation for SₙAr, making it ideal for reducing pKa and as a versatile synthetic platform. 3-TFMP retains the highest basicity, providing an option where nitrogen interaction is key. 2-TFMP provides a unique blend of steric hindrance and intermediate basicity, useful for tuning molecular conformation and blocking metabolic pathways. By leveraging the distinct characteristics of each isomer, researchers can precisely tailor the properties of their compounds to meet the demanding requirements of modern drug discovery and materials science.

References

  • Title: The pKa of Pyridinium Ions Source: Evans pKa Table, Harvard University URL: [Link]

  • Title: Acidity and Basicity of Aromatic Heterocyclic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Dipole moment of 4-trifluoromethylpyridine Source: Computational Chemistry Comparison and Benchmark DataBase, NIST URL: [Link]

  • Title: The Use of Trifluoromethylpyridines in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Steric Effects of the Trifluoromethyl Group Source: Chemical Reviews URL: [Link]

A Comparative Guide to the Synthetic Validation of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridyl methanols serve as critical building blocks for a diverse array of biologically active molecules. This guide provides an in-depth comparative analysis of the principal synthetic pathways to (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol, a key intermediate in the development of next-generation therapeutic agents.

This document moves beyond a mere recitation of synthetic steps, offering a rationale for methodological choices, objective comparisons of reaction efficiencies, and detailed experimental protocols. The insights provided herein are designed to empower researchers to make informed decisions in the laboratory, optimizing for yield, scalability, and cost-effectiveness.

Introduction to the Target Molecule

This compound is a functionalized pyridine derivative whose structural motifs—a methoxy group at the 2-position, a trifluoromethyl group at the 5-position, and a hydroxymethyl group at the 3-position—make it a versatile synthon. The trifluoromethyl group, in particular, is a bioisostere for a methyl group, often enhancing metabolic stability and binding affinity of a molecule to its biological target. The methoxy and hydroxymethyl groups provide handles for further chemical elaboration, allowing for the construction of complex molecular architectures.

The validation of efficient and scalable synthetic routes to this intermediate is therefore of paramount importance for accelerating drug discovery and development programs. This guide will explore three primary synthetic strategies, each with its own set of advantages and challenges.

Comparative Analysis of Synthetic Pathways

Three principal retrosynthetic disconnections for this compound are considered, each originating from a different commercially available or readily accessible precursor:

  • Route A: Reduction of a Carboxylic Acid Ester (Ethyl 2-Methoxy-5-(trifluoromethyl)nicotinate)

  • Route B: Reduction of an Aldehyde (2-Methoxy-5-(trifluoromethyl)nicotinaldehyde)

  • Route C: Multi-step Synthesis from a Halogenated Pyridine (3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine)

The following sections will delve into the mechanistic underpinnings and practical considerations of each route, supported by experimental data and detailed protocols.

Route A: Reduction of Ethyl 2-Methoxy-5-(trifluoromethyl)nicotinate

This approach is one of the most direct, employing the robust and well-established reduction of an ester to a primary alcohol. The starting material, ethyl 2-methoxy-5-(trifluoromethyl)nicotinate, is commercially available, making this an attractive option for rapid synthesis.

Chemical Principles and Mechanistic Insight

The reduction of esters to primary alcohols is most effectively achieved using strong hydride-donating reagents, with Lithium Aluminum Hydride (LAH) being the reagent of choice.[1][2] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The resulting aldehyde is subsequently reduced by another equivalent of LAH to the corresponding primary alcohol. Due to the high reactivity of LAH, the reaction must be carried out under anhydrous conditions, typically in ethereal solvents like diethyl ether or tetrahydrofuran (THF).[3]

G

Experimental Protocol: Route A

Materials:

  • Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (1M)

  • Sodium Bicarbonate (saturated solution)

Procedure:

  • A solution of ethyl 2-methoxy-5-(trifluoromethyl)nicotinate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of Lithium Aluminum Hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining the temperature below 10 °C.

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords the pure this compound.

Performance Metrics: Route A
ParameterValueReference/Justification
Typical Yield 85-95%Based on analogous LAH reductions of substituted nicotinic esters.[2]
Scalability GoodLAH reductions are routinely performed on a large scale in industrial settings.
Purity HighColumn chromatography is generally effective for purification.
Safety Requires cautionLAH is highly reactive with water and protic solvents, requiring strict anhydrous conditions.[3]
Cost ModerateThe cost is primarily driven by the starting ester and the LAH reagent.

Route B: Reduction of 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde

This pathway offers an alternative to Route A, starting from the corresponding aldehyde. The reduction of an aldehyde to a primary alcohol is a milder transformation compared to the reduction of an ester, allowing for the use of less reactive and more selective reducing agents.

Chemical Principles and Mechanistic Insight

Sodium Borohydride (NaBH₄) is the reagent of choice for the reduction of aldehydes and ketones due to its selectivity and ease of handling.[4] Unlike LAH, NaBH₄ is stable in protic solvents such as methanol and ethanol, which simplifies the experimental setup. The mechanism involves the transfer of a hydride ion from the borohydride complex to the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the primary alcohol.

G

Experimental Protocol: Route B

Materials:

  • 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2-methoxy-5-(trifluoromethyl)nicotinaldehyde (1.0 eq) in methanol at 0 °C is added Sodium Borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours, or until complete consumption of the starting material is observed by TLC.

  • The reaction is quenched by the addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Performance Metrics: Route B
ParameterValueReference/Justification
Typical Yield >90%Reductions of aldehydes with NaBH₄ are generally high-yielding.[4]
Scalability ExcellentThe reaction is straightforward and uses common, inexpensive reagents, making it highly scalable.
Purity Very HighThis reaction is typically very clean, often yielding a product that requires minimal purification.
Safety GoodNaBH₄ is a much safer reagent to handle than LAH.
Cost Low to ModerateThe cost is dependent on the availability and price of the starting aldehyde.

Route C: Multi-step Synthesis from 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

This route represents a more convergent approach, starting from a readily prepared halogenated pyridine. While it involves more synthetic steps, it offers greater flexibility for the introduction of diverse functionalities at the 3-position.

Chemical Principles and Mechanistic Insight

This synthetic strategy involves two key transformations:

  • Introduction of a one-carbon unit at the 3-position: This can be achieved through a metal-halogen exchange followed by reaction with a suitable electrophile. For example, treatment of the bromo-pyridine with an organolithium reagent (e.g., n-butyllithium) at low temperature generates a pyridyllithium intermediate. This nucleophilic species can then react with an electrophile such as N,N-dimethylformamide (DMF) to introduce a formyl group (an aldehyde), or with carbon dioxide to introduce a carboxylic acid group.

  • Reduction of the introduced functional group: The resulting aldehyde or carboxylic acid can then be reduced to the target alcohol using the methods described in Route B or Route A, respectively.

G

Experimental Protocol: Route C (via Formylation)

Materials:

  • 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred at this temperature for 30 minutes.

  • N,N-Dimethylformamide (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 1 hour before being allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude 2-methoxy-5-(trifluoromethyl)nicotinaldehyde.

  • The crude aldehyde is dissolved in methanol and reduced with sodium borohydride as described in the protocol for Route B to yield the final product.

Performance Metrics: Route C
ParameterValueReference/Justification
Overall Yield ModerateThis is a multi-step synthesis, so the overall yield will be lower than the single-step reductions.
Scalability ModerateThe use of organolithium reagents at low temperatures can present challenges for large-scale synthesis.
Purity GoodPurification is required after each step to ensure the purity of the final product.
Safety Requires expertiseHandling of pyrophoric n-butyllithium requires specialized knowledge and equipment.
Cost Moderate to HighThe cost will depend on the efficiency of each step and the cost of the reagents.

Conclusion and Recommendation

The choice of the optimal synthetic route to this compound is contingent upon several factors, including the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.

  • For rapid, small-scale synthesis with readily available starting materials, Route A (reduction of the ester with LAH) is a highly effective and reliable method, consistently providing high yields.

  • For large-scale production where safety and cost are primary concerns, Route B (reduction of the aldehyde with NaBH₄) is the superior choice due to its milder reaction conditions and the use of a safer, less expensive reducing agent.

  • Route C (multi-step synthesis from the bromo-pyridine) offers the greatest flexibility for analog synthesis but is the most technically demanding and likely to have a lower overall yield.

Ultimately, the validation of each of these pathways provides the medicinal or process chemist with a valuable toolkit for the efficient and strategic production of this important synthetic intermediate.

References

  • Organic Chemistry Portal. Lithium aluminum hydride, LiAlH4. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • PrepChem.com. Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. [Link]

  • Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
  • Scribd. Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. [Link]

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A Comparative Benchmarking Guide to (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol for TAK1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of TAK1 in Cellular Signaling and Disease

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, stands as a pivotal signaling node in the cellular response to a myriad of external and internal stimuli.[1][2] It plays a crucial role in orchestrating inflammatory responses, immune signaling, and cell survival pathways.[1][3][4] Dysregulation of TAK1 signaling is implicated in a range of pathologies, including chronic inflammatory diseases, fibrosis, and various cancers, making it a compelling therapeutic target for drug development.[1][2][4][5]

TAK1 is activated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as by pathogen-associated molecular patterns (PAMPs) through Toll-like receptors (TLRs).[3][6] Once activated, TAK1 initiates downstream signaling cascades, primarily through the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38.[1][6][7] This complex signaling network regulates the expression of numerous genes involved in inflammation, cell proliferation, and apoptosis.

This guide provides a framework for benchmarking the novel compound, (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol, against known inhibitors of TAK1. We will explore the scientific rationale for this investigation, detail the requisite experimental protocols for a comprehensive comparison, and present a logical workflow for data analysis and interpretation.

The Candidate Compound: this compound

While the specific biological activity of this compound is not extensively documented in publicly available literature, its chemical structure, featuring a substituted pyridine ring, is prevalent in many kinase inhibitors. This structural motif suggests the potential for interaction with the ATP-binding pocket of kinases, including TAK1. This guide, therefore, outlines the necessary steps to empirically determine its potential as a TAK1 inhibitor.

Benchmarking Against Established TAK1 Inhibitors

A robust benchmarking study requires comparison against well-characterized inhibitors with distinct mechanisms of action. For this purpose, we will consider the following established TAK1 inhibitors:

  • 5(Z)-7-Oxozeaenol: A natural product that acts as a potent, covalent inhibitor of TAK1.[1] It forms an irreversible bond with a cysteine residue in the ATP-binding site.

  • HS-276: A selective, small-molecule inhibitor of TAK1 that has shown efficacy in preclinical models of fibrosis.[5]

  • Type I and Type II Inhibitors: A broader classification of kinase inhibitors. Type I inhibitors bind to the active, "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive, "DFG-out" conformation.[2][8] Including inhibitors from both classes can provide valuable mechanistic insights.

Comparative Data Summary

The following table summarizes key parameters for comparing this compound with known TAK1 inhibitors. The values for the candidate compound are hypothetical and would be determined through the experimental protocols outlined in this guide.

CompoundType of InhibitionIC50 (nM)Ki (nM)Cellular Potency (EC50, nM)Selectivity Profile
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined
5(Z)-7-Oxozeaenol Covalent, Irreversible~10-50N/A~50-200Broad kinase reactivity
HS-276 Reversible, ATP-competitive~20-100~10-50~100-500High selectivity for TAK1
Example Type I Inhibitor Reversible, ATP-competitiveVariesVariesVariesVaries
Example Type II Inhibitor Reversible, DFG-out binderVariesVariesVariesOften more selective than Type I

Experimental Protocols for Benchmarking

A thorough evaluation of a potential kinase inhibitor requires a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based functional assays.

In Vitro Biochemical Assays

The initial step is to determine if this compound directly inhibits the enzymatic activity of TAK1.

Protocol 1: TAK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9][10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against TAK1.

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex[11]

  • Myelin Basic Protein (MBP) substrate[10]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[10]

  • Test compound and known inhibitors (dissolved in DMSO)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound and known inhibitors in DMSO.

  • Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the TAK1/TAB1 enzyme to each well.

  • Prepare a substrate/ATP mix (e.g., MBP and 10 µM ATP) and add 2 µL to each well to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Recombinant TAK1/TAB1 Complex: TAK1 requires its binding partner, TAB1, for full activation.[11][12] Using the complex ensures a physiologically relevant assessment of kinase activity.

  • MBP Substrate: Myelin Basic Protein is a generic substrate for many serine/threonine kinases, making it a suitable choice for initial screening.[10]

  • ADP-Glo™ Assay: This format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other assay formats.[9]

Cellular Assays

Following biochemical validation, it is crucial to assess the compound's activity in a cellular context to determine its cell permeability and ability to inhibit TAK1 signaling in a more complex biological environment.

Protocol 2: Inhibition of TNF-α-induced NF-κB Activation

This assay measures the ability of the test compound to block the downstream signaling of TAK1, specifically the activation of the NF-κB pathway.

Objective: To determine the half-maximal effective concentration (EC50) of the test compound for inhibiting TAK1-mediated NF-κB activation.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter gene.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

  • Recombinant human TNF-α.

  • Test compound and known inhibitors.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

Procedure:

  • Seed the HEK293-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of the test compound or known inhibitors for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours. Include a non-stimulated control.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compounds.

  • Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Causality Behind Experimental Choices:

  • NF-κB-luciferase Reporter: This provides a quantitative and high-throughput readout of NF-κB transcriptional activity, a direct downstream consequence of TAK1 activation.[3][6]

  • TNF-α Stimulation: TNF-α is a potent and well-characterized activator of the TAK1-NF-κB signaling axis.[3][7]

  • Cell Viability Assay: It is essential to distinguish between specific inhibition of the signaling pathway and general cellular toxicity.

Visualizing the Scientific Framework

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signaling pathways.

TAK1_Signaling_Pathway cluster_receptors Cell Surface Receptors cluster_adaptors Adaptor Proteins cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effectors cluster_output Cellular Response TNFR TNFR TRAF TRAF2/6 TNFR->TRAF IL1R IL-1R MyD88 MyD88 IL1R->MyD88 TLR TLR TLR->MyD88 TAK1_TAB TAK1/TAB1/2 TRAF->TAK1_TAB Ubiquitination MyD88->TRAF IKK_complex IKK Complex TAK1_TAB->IKK_complex Phosphorylation MAPKK MKKs (e.g., MKK4/7) TAK1_TAB->MAPKK Phosphorylation NFkB NF-κB IKK_complex->NFkB Activation JNK_p38 JNK/p38 MAPKK->JNK_p38 Activation Inflammation Inflammation NFkB->Inflammation Survival Cell Survival NFkB->Survival JNK_p38->Inflammation Apoptosis Apoptosis JNK_p38->Apoptosis Inhibitor_Benchmarking_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_selectivity Selectivity & Mechanism Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cellular_Assay Cellular Pathway Assay (e.g., NF-κB Reporter) IC50_Determination->Cellular_Assay Promising candidates EC50_Determination EC50 Determination Cellular_Assay->EC50_Determination Cytotoxicity_Assay Cytotoxicity Assay Cellular_Assay->Cytotoxicity_Assay Kinome_Profiling Kinome-wide Selectivity Profiling EC50_Determination->Kinome_Profiling Potent & non-toxic candidates MoA_Studies Mechanism of Action Studies (e.g., Ki determination, binding assays) Kinome_Profiling->MoA_Studies

Caption: A stepwise workflow for benchmarking a novel kinase inhibitor.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of this compound as a potential TAK1 inhibitor. By systematically applying the outlined biochemical and cellular assays, researchers can generate robust and comparable data to evaluate its potency and efficacy against established inhibitors. Positive results from these initial studies would warrant further investigation, including kinome-wide selectivity profiling to assess off-target effects and more detailed mechanism of action studies to determine its binding kinetics and mode of inhibition. Ultimately, this structured approach will enable a data-driven decision on the therapeutic potential of this novel compound.

References

  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents.
  • Lin, W., et al. (2025). Oxidative Stress: Signaling Pathways, Biological Functions, and Disease. MedComm. Retrieved from [Link]

  • Cohen, P., & Strickson, S. (2017). TAK1 selective inhibition: state of the art and future opportunities. Biochemical Journal. Retrieved from [Link]

  • Lin, W., et al. (2025). Oxidative Stress: Signaling Pathways, Biological Functions, and Disease. ResearchGate. Retrieved from [Link]

  • Sino Biological. (n.d.). ROS and Oxidative Stress in Cell Signaling Transduction. Retrieved from [Link]

  • Lin, W., et al. (2025). Oxidative Stress: Signaling Pathways, Biological Functions, and Disease. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The schematic overview of major signaling pathways induced by oxidative stress. Retrieved from [Link]

  • Li, Y., et al. (2021). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the TAK1 signaling pathway. Retrieved from [Link]

  • Ji, Y., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology. Retrieved from [Link]

  • Totzke, J., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Cancers. Retrieved from [Link]

  • Acronyms and Abbreviations. (n.d.). TAK1: Significance and symbolism. Retrieved from [Link]

  • Wodicka, L. M., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are TAB1 inhibitors and how do they work?. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). TAK1 Kinase Assay Service. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol, a substituted pyridine derivative that necessitates careful handling as hazardous waste. Adherence to these procedures, in conjunction with your institution's specific safety protocols and local regulations, is paramount.

Hazard Identification and Immediate Safety Precautions

A closely related compound, 2-Methoxy-5-(trifluoromethyl)pyridine, is classified as a flammable liquid that causes skin and serious eye irritation.[1] Another analog, [2-(Trifluoromethyl)pyridin-3-yl]methanol, is known to cause skin, eye, and respiratory irritation.[2] Therefore, it is imperative to treat this compound as a hazardous substance.

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact, as related compounds cause skin irritation.[1][2]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect against splashes that can cause serious eye irritation.[1][2]
Protective Clothing Flame-retardant and chemical-resistant lab coatTo shield skin and personal clothing from accidental spills.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To prevent respiratory irritation from vapors or aerosols.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical for laboratory and environmental safety. The following protocol outlines the necessary steps for compliant waste management.

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect any solid waste contaminated with this compound, such as pipette tips, gloves, and weighing papers, in a designated, puncture-proof, and sealable container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

Step 2: Container Labeling

Proper labeling is a critical component of hazardous waste management. Ensure your waste container is labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: This compound

  • A clear indication of the hazards (e.g., "Flammable," "Irritant")

  • The accumulation start date

  • The name of the principal investigator and the laboratory location

Step 3: Storage

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the direct control of laboratory personnel.

  • Away from sources of ignition, such as heat, sparks, or open flames.[1][3]

  • Segregated from incompatible materials, particularly strong oxidizing agents.[4]

Step 4: Final Disposal
  • Do NOT dispose of this chemical down the drain or in regular trash.

  • Do NOT allow the chemical to be released into the environment.[3]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. This ensures the waste is managed and disposed of in accordance with all applicable local, state, and federal regulations.[5]

The primary method for the disposal of waste pyridine compounds is typically incineration.[5]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste (Solid vs. Liquid) FumeHood->Segregate Container Use Designated Hazardous Waste Container Segregate->Container Label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) Container->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Transport Arrange for Professional Transport and Disposal ContactEHS->Transport

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure it is well-ventilated. For a small spill, use a non-combustible absorbent material (e.g., sand, vermiculite) to contain it. Carefully collect the absorbed material and place it into a sealed container for disposal as hazardous waste. For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Jubilant Ingrevia. (n.d.). 2-Methoxypyridine Safety Data Sheet.
  • PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information.
  • TCI Chemicals. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • Fisher Scientific. (n.d.). 5-Methoxy-2-(trifluoromethyl)pyridine Safety Data Sheet.
  • ChemSupply Australia Pty Ltd. (n.d.). Safety Data Sheet PYRIDINE.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.